molecular formula CH3O2S- B1228633 Methanesulfinate CAS No. 43633-03-0

Methanesulfinate

Cat. No.: B1228633
CAS No.: 43633-03-0
M. Wt: 79.1 g/mol
InChI Key: XNEFVTBPCXGIRX-UHFFFAOYSA-M
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Description

Methanesulfinate is an organosulfinate oxoanion resulting from the deprotonation of the sulfinic acid moiety of methanesulfinic acid. It is a conjugate base of a methanesulfinic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43633-03-0

Molecular Formula

CH3O2S-

Molecular Weight

79.1 g/mol

IUPAC Name

methanesulfinate

InChI

InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)/p-1

InChI Key

XNEFVTBPCXGIRX-UHFFFAOYSA-M

SMILES

CS(=O)[O-]

Canonical SMILES

CS(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

methanesulfinate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methanesulfinate: Chemical Properties, Structure, and Experimental Protocols

Abstract

This compound, specifically its common salt form sodium this compound, is an organosulfur compound of significant interest in synthetic organic chemistry. As the conjugate base of methanesulfinic acid, it serves as a versatile nucleophile and a mild reducing agent. Its utility spans from the synthesis of complex molecules, including pharmaceuticals, to applications in materials science. This document provides a comprehensive overview of the chemical and physical properties of sodium this compound, its structure, stability, and reactivity. Furthermore, it details key experimental protocols for its synthesis and analysis, providing researchers and drug development professionals with a practical guide to its application.

Chemical Structure and Properties

The this compound anion (CH₃SO₂⁻) is the simplest alkylsulfinate. It consists of a central sulfur atom double-bonded to one oxygen atom, single-bonded to another oxygen atom bearing a negative charge, and single-bonded to a methyl group. The negative charge is delocalized between the two oxygen atoms through resonance. It is typically handled as its sodium salt, sodium this compound (CH₃SO₂Na).

Structural Identifiers
IdentifierSodium this compound (CAS: 20277-69-4)This compound Anion
IUPAC Name sodium this compound[1]This compound[2]
SMILES C-S(=O)O.[Na+][3]C-S(=O)[O-][2]
InChI InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1[1][4]InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)/p-1[2]
InChIKey LYPGDCWPTHTUDO-UHFFFAOYSA-M[1][4]XNEFVTBPCXGIRX-UHFFFAOYSA-M[2]
Physical and Chemical Properties

The following table summarizes the key quantitative properties of sodium this compound.

PropertyValueSource(s)
Molecular Formula CH₃NaO₂S[1][4][5]
Molecular Weight 102.09 g/mol [1][4][5]
Appearance White to light beige crystalline powder[6][7]
Melting Point 222-226 °C (decomposes)[4][6]
Solubility Soluble in water; slightly soluble in methanol.[3][6][8]
Stability Stable under normal conditions; hygroscopic and air-sensitive.[3][6][7][8]
Purity (Technical Grade) Typically ≥85% or ≥90%[4][9]

Reactivity and Applications

Sodium this compound is a valuable reagent in organic synthesis, primarily acting as a nucleophile through its sulfur atom. Its reactivity makes it a key building block for the construction of sulfonyl-containing compounds.

  • Preparation of Sulfones: It is widely used in the preparation of alkyl methyl sulfones through S-alkylation reactions with alkyl halides.[6][10]

  • Cross-Coupling Reactions: It can participate in cross-coupling reactions with aryl boronic acids to form aryl sulfones, a common motif in medicinal chemistry.[6]

  • Conjugate Addition: As a soft nucleophile, it undergoes conjugate addition to α,β-unsaturated systems, such as vinyl heterocycles.[6]

  • Reducing Agent: It is known for its properties as a mild reducing agent in various organic transformations.[3]

  • Pharmaceutical Synthesis: It is employed in the synthesis of various active pharmaceutical ingredients, including cyclooxygenase-2 (COX-2) inhibitors.[6][8]

reagent Sodium this compound (CH₃SO₂Na) alkylation S-Alkylation (with R-X) reagent->alkylation Nucleophilic Attack coupling Cross-Coupling (with Ar-B(OH)₂) reagent->coupling Pd-Catalyzed addition Conjugate Addition (to α,β-unsaturated carbonyls) reagent->addition Michael Addition product1 Alkyl Methyl Sulfones (R-SO₂CH₃) alkylation->product1 product2 Aryl Methyl Sulfones (Ar-SO₂CH₃) coupling->product2 product3 β-Sulfonyl Carbonyls addition->product3

Caption: Key reactivity pathways of sodium this compound in organic synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of sodium this compound, compiled from established literature.

Synthesis of Sodium this compound

This protocol describes the synthesis of sodium this compound from methanesulfonyl chloride and sodium metabisulfite.[11]

Materials:

  • Sodium metabisulfite (Na₂S₂O₅)

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Sodium hydroxide (NaOH) solution

  • Anhydrous ethanol

  • Deionized water

  • Four-necked flask, thermometer, stirrer, reflux condenser, nitrogen inlet

Procedure:

  • Prepare a 35% (w/w) solution of sodium metabisulfite in water. Add 326 g of this solution to a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and nitrogen inlet.

  • Under a nitrogen atmosphere, begin stirring and heat the solution to 60-65 °C.

  • Slowly add 90.6 g of methanesulfonyl chloride to the flask. Maintain the temperature to ensure a slight reflux of the reaction mixture.

  • Throughout the addition, monitor the pH of the reaction. Maintain the pH within the range of 8-9 by adding sodium hydroxide solution as needed.

  • The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.

  • Filter the resulting solution to obtain a clear, colorless sulfonation liquid.

  • Concentrate the liquid under reduced pressure until white crystals begin to appear.

  • Stop heating and allow the mixture to cool. Add an appropriate amount of anhydrous ethanol to precipitate sodium chloride.

  • Filter the mixture to remove the sodium chloride.

  • Heat the filtrate to evaporate the solvent, yielding the crude solid product.

  • Purify the crude product by recrystallization and drying to obtain the final sodium this compound.

start Start: Prepare 35% aq. Sodium Metabisulfite heat Heat to 60-65°C under Nitrogen start->heat add_msc Slowly Add Methanesulfonyl Chloride heat->add_msc control_ph Maintain pH 8-9 with NaOH add_msc->control_ph reaction_complete Reaction Complete (Reflux Ceases) control_ph->reaction_complete Monitor filter1 Filter Solution reaction_complete->filter1 concentrate Concentrate Under Reduced Pressure filter1->concentrate precipitate Cool & Add Ethanol to Precipitate NaCl concentrate->precipitate filter2 Filter to Remove NaCl precipitate->filter2 evaporate Evaporate Filtrate filter2->evaporate purify Recrystallize & Dry Crude Product evaporate->purify end End: Purified Sodium this compound purify->end

Caption: Experimental workflow for the synthesis of sodium this compound.
Analysis by HPLC-UV with Derivatization

Methanesulfinates and related alkylsulfonates lack a strong UV chromophore, making direct detection by HPLC-UV challenging. A common analytical approach involves a derivatization step to introduce a UV-active moiety.[12][13][14] This protocol outlines a general workflow for this type of analysis.

Principle: The analyte (e.g., a methanesulfonate impurity) is reacted with a derivatizing agent that contains a chromophore. The resulting derivative can then be easily detected and quantified by reversed-phase HPLC with a UV detector. Sodium dibenzyldithiocarbamate is one such reagent used for this purpose.[13][14]

Materials:

  • Sample containing the analyte

  • Derivatizing agent (e.g., sodium dibenzyldithiocarbamate)

  • pH buffer or regulator (e.g., NaOH solution)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent.

  • Derivatization Reaction:

    • To the sample solution, add the derivatizing agent and a pH regulator. The pH is critical to control the reaction and minimize interference from the sample matrix.[13][14]

    • Incubate the mixture under optimized conditions (e.g., specific temperature and time) to ensure the reaction goes to completion.

  • Sample Injection: After the reaction is complete, inject a known volume of the solution into the HPLC system.

  • Chromatographic Separation:

    • Perform separation on a reversed-phase column using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water).

    • The mobile phase composition and flow rate should be optimized to achieve good resolution between the derivatized analyte and other components.

  • Detection and Quantification:

    • Monitor the column eluent with a UV detector at a wavelength where the derivatized product has maximum absorbance.

    • Quantify the analyte by comparing its peak area to a calibration curve prepared from standards that have undergone the same derivatization procedure.

start Sample Preparation (Dissolve in Solvent) derivatize Derivatization: + Reagent + pH Regulator start->derivatize incubate Incubate (Optimized Time & Temp) derivatize->incubate inject Inject Sample into HPLC incubate->inject separate Chromatographic Separation (Reversed-Phase Column) inject->separate detect UV Detection (at λmax of Derivative) separate->detect quantify Quantification (vs. Calibration Curve) detect->quantify

Caption: General workflow for HPLC-UV analysis with derivatization.

References

discovery and history of methanesulfinate compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Methanesulfinate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃SO₂⁻), the conjugate base of methanesulfinic acid, represents the simplest member of the alkylsulfinate family. These organosulfur compounds, characterized by a pyramidal sulfur center, are distinct from their more oxidized and widely known cousins, the methanesulfonates (mesylates). While often encountered as stable salts, such as sodium this compound, these compounds have a rich history rooted in the foundational principles of organic synthesis.

Initially explored as curiosities in the broader study of organosulfur chemistry, methanesulfinates have evolved into versatile and indispensable building blocks in modern synthetic chemistry. Their utility spans from fundamental organic reactions to the complex assembly of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies associated with this compound compounds, offering valuable insights for professionals in research and drug development.

Discovery and Early History

The history of this compound is intrinsically linked to the broader development of sulfinic acid chemistry in the late 19th and early 20th centuries. Unlike the well-documented discovery of methanesulfonic acid by Hermann Kolbe in the 1840s[1], there is no single landmark event for the discovery of methanesulfinic acid. Its existence and synthesis were an outcome of the systematic exploration of two major classical reactions that define early sulfinate chemistry.

The timeline below highlights the key developments that enabled the synthesis and study of sulfinate compounds, including this compound.

G cluster_19th 19th Century Foundations cluster_20th 20th Century Elucidation cluster_21st Modern Era n1840 c. 1845 Discovery of Methanesulfonic Acid (Hermann Kolbe) n1877 1877 Strecker Synthesis (Reduction of Sulfonyl Chlorides) n1840->n1877 Distinction between -SO3H and -SO2H established n1909 c. 1909 Early Characterization (Sulfinic acids are known and assayed) n1877->n1909 Enables synthesis of a range of sulfinates n1900 c. 1900 Grignard Reagents (Victor Grignard) n1900->n1909 Provides alternative synthetic route n1950s 1950s Mechanistic Understanding (Elucidation of sulfinate reactivity) n1909->n1950s Drives deeper study of applications n2011 c. 2011 SO2 Surrogates (e.g., DABSO) (Development of safer SO2 sources) n1950s->n2011 Quest for more efficient and safer methods G start Start Materials reagents Methanesulfonyl Chloride (CH3SO2Cl) Sodium Sulfite (Na2SO3) Sodium Bicarbonate (NaHCO3) Water (H2O) start->reagents reaction Reaction Step: 1. Combine reagents in water. 2. Heat mixture (e.g., 70-80 °C). 3. Stir for several hours. reagents->reaction Reduction workup Workup & Isolation: 1. Cool the reaction mixture. 2. Filter to collect the crude product. 3. Recrystallize from a suitable solvent (e.g., ethanol). reaction->workup product Final Product: Sodium this compound (CH3SO2Na) workup->product G start Start Materials reagents Methyl Halide (CH3X, e.g., CH3Br) Magnesium Turnings (Mg) Anhydrous Ether (Solvent) Sulfur Dioxide (SO2) start->reagents grignard Step 1: Grignard Formation React CH3X with Mg in anhydrous ether to form Methylmagnesium Halide (CH3MgX). reagents->grignard so2_addition Step 2: SO2 Addition Bubble gaseous SO2 through the Grignard solution, or pour the Grignard solution over dry ice-like solid SO2. grignard->so2_addition intermediate Formation of Intermediate: Methanesulfinylmagnesium Halide (CH3SO2MgX) so2_addition->intermediate hydrolysis Step 3: Acidic Workup Carefully add dilute aqueous acid (e.g., HCl) to the reaction mixture. intermediate->hydrolysis product Final Product: Methanesulfinic Acid (CH3SO2H) hydrolysis->product G DMS Dimethyl Sulfide (DMS) (from Marine Life) MSIA Methanesulfinic Acid (MSIA) CH3S(O)OH DMS->MSIA Atmospheric Oxidation OH Hydroxyl Radical (OH•) MSA Methanesulfonic Acid (MSA) CH3SO3H MSIA->MSA Further Oxidation Aerosol Cloud Condensation Nuclei (Aerosol Formation) MSA->Aerosol Contributes to

References

The Versatility of Methanesulfinate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinate and its derivatives have emerged as remarkably versatile reagents in organic synthesis, enabling a wide array of chemical transformations crucial for the construction of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The this compound anion (CH₃SO₂⁻) can act as a precursor to the highly reactive methylsulfonyl radical (CH₃SO₂•) and trifluoromethyl radical (•CF₃) when using trifluorothis compound. It can also participate as a nucleophile in various addition and substitution reactions. This unique reactivity profile has led to its application in C-H functionalization, trifluoromethylation, the synthesis of sulfones and sulfonamides, and photoredox-catalyzed reactions. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, featuring quantitative data, detailed experimental protocols, and visualizations of key reaction pathways to empower researchers in leveraging this powerful synthetic tool.

Radical-Mediated Transformations: C-H Functionalization and Trifluoromethylation

This compound salts are excellent precursors for generating sulfonyl and trifluoromethyl radicals under oxidative conditions. These radicals are key intermediates in powerful C-H functionalization and trifluoromethylation reactions, allowing for the direct installation of sulfonyl and trifluoromethyl groups into complex organic molecules, a highly sought-after transformation in drug development due to the unique physicochemical properties these moieties impart.

C-H Functionalization with Zinc Sulfinate Salts (Baran's Reagents)

Pioneering work by Baran and coworkers has demonstrated that zinc sulfinate salts can be used to generate alkyl radicals for the direct C-H functionalization of heterocycles.[1] This method is operationally simple and tolerates a wide range of functional groups.

Quantitative Data:

EntryHeterocycle SubstrateZinc Sulfinate ReagentProductYield (%)
1CaffeineZinc isopropylsulfinate (IPS)8-isopropylcaffeine95
2PentoxifyllineZinc trifluorothis compound (TFMS)Trifluoromethylated Pentoxifylline79
34-AcetylpyridineZinc difluorothis compound (DFMS)Difluoromethylated 4-Acetylpyridine65
4QuinoxalineZinc trifluoroethanesulfinate (TFES)Trifluoroethylated Quinoxaline72
5PyrimidineZinc monofluorothis compound (MFMS)Monofluoromethylated Pyrimidine58

Experimental Protocol: General Procedure for C-H Functionalization of Heterocycles[2]

To a solution of the heterocycle (0.25 mmol, 1.0 equiv) and the corresponding zinc sulfinate salt (0.50 mmol, 2.0 equiv) in a 2.5:1 mixture of CH₂Cl₂/H₂O (2.5 mL) at 0 °C is added tert-butyl hydroperoxide (70% solution in water, 0.13 mL, 5.0 equiv) dropwise. The reaction mixture is then warmed to room temperature and stirred for 3-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ (5 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized heterocycle.

Reaction Workflow:

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Heterocycle Heterocycle Reaction Mixture Reaction Mixture Heterocycle->Reaction Mixture Zinc Sulfinate Salt Zinc Sulfinate Salt Zinc Sulfinate Salt->Reaction Mixture Oxidant (TBHP) Oxidant (TBHP) Oxidant (TBHP)->Reaction Mixture Solvent (CH2Cl2/H2O) Solvent (CH2Cl2/H2O) Solvent (CH2Cl2/H2O)->Reaction Mixture Quenching (NaHCO3) Quenching (NaHCO3) Reaction Mixture->Quenching (NaHCO3) Stirring at RT Extraction (CH2Cl2) Extraction (CH2Cl2) Quenching (NaHCO3)->Extraction (CH2Cl2) Drying & Concentration Drying & Concentration Extraction (CH2Cl2)->Drying & Concentration Chromatography Chromatography Drying & Concentration->Chromatography Final Product Final Product Chromatography->Final Product

Caption: Experimental workflow for C-H functionalization.
Trifluoromethylation using Sodium Trifluorothis compound (Langlois Reagent)

Sodium trifluorothis compound, often referred to as the Langlois reagent, is a widely used, bench-stable solid for the introduction of the trifluoromethyl group into organic molecules, particularly electron-rich arenes and heterocycles, via a radical mechanism.[3]

Quantitative Data:

EntrySubstrateProductYield (%)
1Aniline2-Trifluoromethylaniline & 4-Trifluoromethylaniline13 (mixture)
21,3-DimethoxybenzeneMixture of mono- and bis-trifluoromethylated products90
3Pyrrole2-Trifluoromethylpyrrole61
4Indole3-Trifluoromethylindole55
5Caffeine8-Trifluoromethylcaffeine78

Experimental Protocol: Trifluoromethylation of Aniline[4]

In a round-bottom flask, aniline (1.0 mmol, 1.0 equiv) is dissolved in a mixture of acetonitrile (5 mL) and water (5 mL). Sodium trifluorothis compound (3.0 mmol, 3.0 equiv) and tert-butyl hydroperoxide (70% in water, 5.0 mmol, 5.0 equiv) are added sequentially. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium sulfite (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the trifluoromethylated aniline derivatives.

Reaction Mechanism:

G CF3SO2Na CF₃SO₂⁻Na⁺ CF3_radical •CF₃ CF3SO2Na->CF3_radical Oxidation (TBHP) TBHP t-BuOOH TBHP->CF3_radical Radical_Adduct [Ar(H)CF₃]• CF3_radical->Radical_Adduct Arene Ar-H Arene->Radical_Adduct Cation_Radical [Ar(H)CF₃]⁺ Radical_Adduct->Cation_Radical Oxidation Oxidant Oxidant Oxidant->Cation_Radical Product Ar-CF₃ Cation_Radical->Product -H⁺

Caption: Mechanism of radical trifluoromethylation.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. Sodium this compound is an excellent precursor for sulfonyl radicals in these transformations, enabling a variety of reactions such as the functionalization of alkenes.

Quantitative Data for Sulfonylative Pyridylation of Styrenes[5]:

EntryStyrene DerivativePyridine DerivativeProductYield (%)
1Styrene4-Cyanopyridineβ-sulfonyl pyridine85
24-Methylstyrene4-Cyanopyridineβ-sulfonyl pyridine92
34-Chlorostyrene4-Cyanopyridineβ-sulfonyl pyridine78
44-Methoxystyrene4-Cyanopyridineβ-sulfonyl pyridine88

Experimental Protocol: Photoredox-Catalyzed Sulfonylative Pyridylation of Styrenes[5]

A mixture of the styrene (0.2 mmol, 1.0 equiv), 4-cyanopyridine (0.4 mmol, 2.0 equiv), sodium this compound (0.3 mmol, 1.5 equiv), and 9,10-diphenylanthracene (DPA) (0.004 mmol, 2 mol%) in anhydrous acetonitrile (2 mL) is placed in a screw-capped vial. The mixture is degassed with argon for 15 minutes and then irradiated with a blue LED lamp (40 W) at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired product.

Photoredox Catalytic Cycle:

G PC PC PC_excited PC* PC->PC_excited PC_oxidized PC•⁺ PC_excited->PC_oxidized SET PC_reduced PC•⁻ PC_oxidized->PC SET Sulfinate RSO₂⁻ Sulfonyl_Radical RSO₂• Sulfinate->Sulfonyl_Radical Oxidation Radical_Adduct [Alkene-SO₂R]• Sulfonyl_Radical->Radical_Adduct Alkene Alkene Alkene->Radical_Adduct Product Product Radical_Adduct->Product Further Reaction Substrate Substrate Substrate->Product

Caption: General photoredox catalytic cycle.

Synthesis of Sulfones and Sulfonamides

Sodium this compound is a valuable building block for the synthesis of sulfones and sulfonamides, which are important structural motifs in many pharmaceuticals.

Synthesis of Sulfones

Sulfones can be readily prepared by the reaction of sodium this compound with alkyl halides.

Quantitative Data:

EntryAlkyl HalideProductYield (%)
1Benzyl bromideBenzyl methyl sulfone95
2IodomethaneDimethyl sulfone88
3Allyl bromideAllyl methyl sulfone92
4Propargyl bromidePropargyl methyl sulfone85

Experimental Protocol: Synthesis of Benzyl Methyl Sulfone

To a solution of sodium this compound (1.0 g, 9.7 mmol) in dimethylformamide (DMF, 20 mL) is added benzyl bromide (1.15 mL, 9.7 mmol). The reaction mixture is stirred at 80 °C for 4 hours. After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to afford pure benzyl methyl sulfone as a white solid.

Synthesis of Sulfonamides

Sulfonamides can be synthesized from sodium sulfinates and amines in the presence of an oxidizing agent.

Quantitative Data for NH₄I-Mediated Synthesis of Sulfonamides[5]:

EntrySodium ArylsulfinateAmineProductYield (%)
1Sodium p-toluenesulfinaten-PropylamineN-propyl-4-methylbenzenesulfonamide85
2Sodium benzenesulfinatePiperidine1-(Phenylsulfonyl)piperidine92
3Sodium p-toluenesulfinateAnilineN-Phenyl-4-methylbenzenesulfonamide75
4Sodium benzenesulfinateMorpholine4-(Phenylsulfonyl)morpholine88

Experimental Protocol: NH₄I-Mediated Synthesis of N-propyl-4-methylbenzenesulfonamide[5]

A mixture of sodium p-toluenesulfinate (0.20 mmol), n-propylamine (0.30 mmol), and ammonium iodide (0.20 mmol) in acetonitrile (2 mL) is stirred in a sealed tube at 80 °C for 12 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give the desired sulfonamide.

Nucleophilic Addition Reactions

The this compound anion can also act as a soft nucleophile, participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael addition).

Quantitative Data for Michael Addition to Cyclohexenone:

EntryMichael AcceptorProductYield (%)
1Cyclohex-2-en-1-one3-(Methylsulfonyl)cyclohexan-1-one75
2Chalcone1,3-Diphenyl-3-(methylsulfonyl)propan-1-one82
3Acrylonitrile3-(Methylsulfonyl)propanenitrile68
4Methyl acrylateMethyl 3-(methylsulfonyl)propanoate78

Experimental Protocol: Michael Addition of Sodium this compound to Cyclohex-2-en-1-one

To a solution of cyclohex-2-en-1-one (1.0 mmol) in methanol (10 mL) is added sodium this compound (1.2 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield 3-(methylsulfonyl)cyclohexan-1-one.

Michael Addition Mechanism:

G Sulfinate_Anion CH₃SO₂⁻ Enolate_Intermediate Enolate Intermediate Sulfinate_Anion->Enolate_Intermediate 1,4-Addition Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Acceptor->Enolate_Intermediate Product Michael Adduct Enolate_Intermediate->Product Protonation Proton_Source H⁺ Source (e.g., Solvent) Proton_Source->Product

Caption: Mechanism of Michael addition.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of the modern organic chemist. Their ability to serve as precursors to synthetically valuable radicals and to act as versatile nucleophiles has enabled the development of novel and efficient methodologies for the construction of complex molecular architectures. The applications highlighted in this guide, from late-stage C-H functionalization to the synthesis of key pharmacophores like sulfones and sulfonamides, underscore the broad utility of methanesulfinates in academic research and the pharmaceutical industry. The provided data, protocols, and mechanistic visualizations are intended to serve as a practical resource for scientists seeking to incorporate these powerful reagents into their synthetic strategies.

References

An In-depth Technical Guide to the Stability and Reactivity of the Methanesulfinate Anion

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methanesulfinate anion (CH₃SO₂⁻), the conjugate base of methanesulfinic acid, is a versatile and reactive species of significant interest in organic synthesis and materials science. Its unique electronic structure, characterized by a nucleophilic sulfur center, makes it a valuable building block for the construction of a diverse array of organosulfur compounds, including sulfones and sulfonamides, which are prevalent in many pharmaceutical agents. This guide provides a comprehensive overview of the stability and reactivity of the this compound anion, presenting key quantitative data, detailed experimental protocols for its synthesis and use, and visual diagrams of its core reaction pathways to aid in its practical application.

Physicochemical Properties and Stability

The this compound anion's utility is fundamentally governed by its inherent chemical properties and stability under various conditions. Understanding these parameters is critical for its effective storage and deployment in synthetic protocols.

Structural and Electronic Properties

The this compound anion features a sulfur atom in a +2 oxidation state, bonded to a methyl group and two oxygen atoms. The negative charge is delocalized across the two oxygen atoms, but the sulfur atom, being a relatively soft and polarizable center, acts as the primary site of nucleophilic attack.

Stability Profile

The stability of the this compound anion is a critical consideration for its application. Unlike its fully oxidized counterpart, the methanesulfonate anion (CH₃SO₃⁻), which is known for its exceptional chemical inertness and thermal stability, this compound is considerably more reactive.[1]

  • Thermal Stability : Metal salts of this compound are generally stable solids. For instance, the onset of mass loss for many bivalent transition metal methanesulfonates occurs above 400°C.

  • Redox Stability : The anion is susceptible to oxidation. One-electron oxidation, for example by hexachloroiridate(IV), generates the transient but highly reactive methanesulfonyl radical (CH₃SO₂•).[2][3] This contrasts sharply with methanesulfonic acid (MSA) and its anion, which are resistant to strong oxidizing agents like hydrogen peroxide and potassium permanganate.[1]

  • Hydrolytic Stability : While methanesulfonate is remarkably stable against hydrolysis even under harsh conditions, the this compound anion is more reactive, particularly in the presence of oxidizing agents.[1]

Quantitative Physicochemical Data

A summary of key quantitative data for the this compound anion and its conjugate acid is provided below for easy reference.

PropertyValueSource(s)
Molecular Formula CH₃SO₂⁻-
Molecular Weight 79.10 g/mol -
pKa of Conjugate Acid (CH₃SO₂H) ~2.0
Standard Electrode Potential (E°) (CH₃SO₂•/CH₃SO₂⁻) 1.01 V vs. NHE[2]
C–S Bond Dissociation Energy Weaker than the C-S bond in benzenesulfinate[4]

Reactivity and Synthetic Applications

The reactivity of the this compound anion is dominated by the nucleophilicity of its sulfur atom and its susceptibility to oxidation. These two features make it a powerful tool in synthetic chemistry.

Nucleophilic Reactivity

The this compound anion is an effective S-nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is the foundation of its use as a building block for larger organosulfur molecules.

  • S-Alkylation : It reacts with alkyl halides and other electrophiles to form sulfones, a functional group present in numerous pharmaceuticals.

  • Conjugate Addition : The anion can add to α,β-unsaturated systems, such as vinyl heterocycles, in a Michael-type addition.

  • Cross-Coupling Reactions : It is utilized in metal-catalyzed cross-coupling reactions, for example, with aryl boronic acids, to form aryl sulfones.

Redox_Pathway Anion This compound Anion (CH₃SO₂⁻) Radical Methanesulfonyl Radical (CH₃SO₂•) Anion->Radical -e⁻ Product Methanesulfonate Anion (CH₃SO₃⁻) Radical->Product Oxidation / Trapping FinalProduct Further Products (e.g., CH₃SO₂Cl) Radical->FinalProduct Reaction with Oxidant Oxidant Oxidant (e.g., [IrCl₆]²⁻) Oxidant->Anion Electron Transfer Synthesis_Workflow start Start: Charge Flask with Na₂S₂O₅ Solution heat Heat to 60-65°C under Nitrogen start->heat add Slowly Add Methanesulfonyl Chloride heat->add ph_control Maintain pH 8-9 with NaOH add->ph_control reflux_check Reflux Ceased? add->reflux_check ph_control->add During Addition reflux_check->add No filter1 Filter Solution reflux_check->filter1 Yes concentrate Concentrate Under Reduced Pressure filter1->concentrate cool Cool and Add Ethanol to Precipitate NaCl concentrate->cool filter2 Filter to Remove NaCl cool->filter2 evaporate Evaporate Filtrate filter2->evaporate purify Recrystallize and Dry Final Product evaporate->purify end_node End: Purified Sodium this compound purify->end_node

References

Spectroscopic and Synthetic Profile of Sodium Methanesulfinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of sodium methanesulfinate. It includes tabulated quantitative data from various spectroscopic techniques, detailed experimental protocols for its synthesis and spectroscopic analysis, and a visualization of its role in a key synthetic pathway.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for sodium this compound, a compound of interest in various chemical and pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of sodium this compound in solution.

Table 1: ¹H NMR Spectroscopic Data for Sodium this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~2.5 - 2.7SingletCH₃

Table 2: ¹³C NMR Spectroscopic Data for Sodium this compound

Chemical Shift (δ) ppmAssignment
~45 - 50CH₃
Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, offering insights into its functional groups and overall structure. The data presented below is based on studies of methanesulfonate salts.[1]

Table 3: Vibrational Spectroscopic Data for the this compound Anion

Wavenumber (cm⁻¹) (IR)Wavenumber (cm⁻¹) (Raman)AssignmentVibrational Mode
~2930~2935C-H stretchAsymmetric
~3010~3015C-H stretchSymmetric
~1420~1425H-C-H bendAsymmetric
~1330~1335H-C-H bendSymmetric
~1050~1055S=O stretchAsymmetric
~970~975S=O stretchSymmetric
~770~775C-S stretch-
~540~545SO₂ bendScissoring
~480~485SO₂ rock-
Mass Spectrometry (MS)

Mass spectrometry of sodium this compound would be expected to show the molecular ion of the methanesulfinic acid and characteristic fragmentation patterns. Due to its ionic nature, techniques like Electrospray Ionization (ESI) would be suitable.

Table 4: Predicted Mass Spectrometry Data for Methanesulfinic Acid (from Sodium this compound)

m/zProposed Fragment
80[CH₄O₂S]⁺ (Molecular Ion)
65[CH₃SO]⁺
48[SO]⁺
15[CH₃]⁺

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of sodium this compound.

Synthesis of Sodium this compound.[2]

Materials:

  • Methanesulfonyl chloride

  • Sodium metabisulfite

  • Sodium hydroxide solution

  • Anhydrous ethanol

Procedure:

  • A 35% (mass fraction) solution of sodium metabisulfite is charged into a four-necked flask equipped with a thermometer, stirrer, reflux condenser, and nitrogen inlet.

  • The mixture is heated to 60-65 °C under a nitrogen atmosphere with stirring.

  • Methanesulfonyl chloride is added slowly to maintain a gentle reflux.

  • The pH of the reaction is maintained between 8 and 9 by the addition of a sodium hydroxide solution.

  • The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.

  • The resulting solution is filtered to yield a clear sulfonation liquid.

  • The liquid is concentrated under reduced pressure until the appearance of white crystals.

  • After cooling, anhydrous ethanol is added to precipitate sodium chloride, which is removed by filtration.

  • The filtrate is heated to evaporate the solvent, yielding the crude sodium this compound as a white solid.

  • The crude product is purified by recrystallization and drying.

Spectroscopic Analysis

2.2.1 NMR Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation: A few milligrams of sodium this compound are dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.

2.2.2 IR Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.[2]

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[2]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

2.2.3 Raman Spectroscopy

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).[2]

  • Sample Preparation: The solid sample is placed directly in the path of the laser beam.

  • Data Acquisition: The scattered light is collected and analyzed to generate the Raman spectrum.

2.2.4 Mass Spectrometry

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source.

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.

Visualization of a Key Synthetic Pathway

Sodium this compound is a versatile reagent in organic synthesis, notably in the formation of sulfones. The following diagram illustrates a typical cross-coupling reaction.[3]

Synthesis_of_Aryl_Sulfone ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) ArylMethylSulfone Aryl Methyl Sulfone (Ar-SO₂CH₃) ArylBoronicAcid->ArylMethylSulfone Sodiumthis compound Sodium this compound (CH₃SO₂Na) Sodiumthis compound->ArylMethylSulfone Catalyst Pd Catalyst & Ligand Catalyst->ArylMethylSulfone Facilitates Coupling Base Base Base->ArylMethylSulfone Activates

Caption: Palladium-catalyzed cross-coupling of an aryl boronic acid with sodium this compound.

References

A Technical Guide to Methanesulfinate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of methanesulfinate, primarily focusing on its most common salt, sodium this compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and key applications.

Chemical Identity and Nomenclature

This compound refers to the anion with the chemical formula CH₃SO₂⁻. It is the conjugate base of methanesulfinic acid (CH₃SO₂H). In laboratory and industrial applications, it is most commonly handled as its sodium salt, sodium this compound.

Table 1: IUPAC Nomenclature and CAS Numbers

Compound/IonIUPAC NameCAS Number
CH₃SO₂NaSodium this compound20277-69-4
CH₃SO₂HMethanesulfinic Acid17696-73-0
CH₃SO₂⁻This compound Anion43633-03-0

Physicochemical Properties

Sodium this compound is a white crystalline solid that is soluble in water. It is recognized for its utility as a mild reducing agent in organic synthesis.[1] Below is a summary of its key physical and chemical properties.

Table 2: Physicochemical Properties of Sodium this compound

PropertyValue
Molecular FormulaCH₃NaO₂S
Molecular Weight102.09 g/mol [2][3]
AppearanceWhite to light yellow crystalline powder[4]
Melting Point222-226 °C (decomposes)[2]
Solubility in WaterSoluble[4]
IUPAC Namesodium this compound[2]

Synthesis of Sodium this compound

Sodium this compound can be synthesized through the reduction of methanesulfonyl chloride. A common laboratory-scale procedure involves the reaction of methanesulfonyl chloride with sodium metabisulfite.

Experimental Protocol: Synthesis from Methanesulfonyl Chloride

This protocol describes the synthesis of sodium this compound using methanesulfonyl chloride and sodium metabisulfite as starting materials.

Materials:

  • Four-necked flask

  • Thermometer

  • Stirrer

  • Reflux condenser

  • Nitrogen source

  • 35% (mass fraction) solution of sodium metabisulfite

  • Methanesulfonyl chloride

  • Sodium hydroxide solution

  • Anhydrous ethanol

Procedure:

  • Equip a four-necked flask with a thermometer, stirrer, reflux condenser, and a nitrogen inlet.

  • Add 326g of a 35% aqueous solution of sodium metabisulfite to the flask.

  • Under a nitrogen atmosphere, stir the mixture and heat to 60-65°C.

  • Slowly add 90.6g of methanesulfonyl chloride, maintaining a gentle reflux.

  • Throughout the addition, monitor the pH of the reaction and maintain it within the range of 8-9 using a sodium hydroxide solution.

  • The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.

  • Filter the resulting solution to obtain a clear, colorless sulfonation liquid.

  • Concentrate the filtrate under reduced pressure until white crystals begin to form.

  • Stop heating and allow the mixture to cool.

  • Add an appropriate amount of anhydrous ethanol to precipitate sodium chloride, which is then removed by filtration.

  • Heat the filtrate and evaporate the solvent to yield the crude sodium this compound as a white solid.

  • The crude product can be further purified by recrystallization and drying.

G Synthesis of Sodium this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Byproducts CH3SO2Cl Methanesulfonyl Chloride Reaction Reaction in Flask CH3SO2Cl->Reaction Na2S2O5 Sodium Metabisulfite Solution (35%) Na2S2O5->Reaction Temp 60-65 °C Temp->Reaction pH pH 8-9 (controlled with NaOH) pH->Reaction Atmosphere Nitrogen Atmosphere->Reaction Filtration1 Filtration Reaction->Filtration1 Concentration Concentration (Reduced Pressure) Filtration1->Concentration Precipitation Precipitation with Ethanol Concentration->Precipitation Filtration2 Filtration Precipitation->Filtration2 Evaporation Solvent Evaporation Filtration2->Evaporation NaCl Sodium Chloride (precipitated) Filtration2->NaCl remove CH3SO2Na Sodium this compound (Crude) Evaporation->CH3SO2Na Purification Recrystallization & Drying FinalProduct Pure Sodium this compound Purification->FinalProduct CH3SO2Na->Purification

Caption: Workflow for the synthesis of sodium this compound.

Chemical Reactivity and Applications

Sodium this compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds.[3][5] This makes it a valuable building block for a variety of organosulfur compounds, many of which have applications in medicinal chemistry.[3][5]

Table 3: Key Reactions of Sodium this compound

Reaction TypeReactant(s)Product(s)
SulfonylationAlkenes, Alkynes, Cinnamic AcidsVinyl Sulfones, Alkenyl Sulfones
N-SulfonylationPrimary and Secondary AminesSulfonamides[5]
SulfenylationDisulfides, DiselenidesThiosulfonates, Selenosulfonates
C-H SulfonylationC-H bonds (often with a catalyst)Alkyl/Aryl Sulfones
Multicomponent RxnsAlkenes, Diazonium Salts, Molecular OxygenFunctionalized Sulfones[5]

Role in Biological Systems and Drug Development

Absence in Signaling Pathways

To date, this compound and methanesulfinic acid are not recognized as components of endogenous signaling pathways in mammalian cells. Their primary relevance in a biological context stems from their formation as a result of specific chemical reactions, particularly with reactive oxygen species.

Detection of Hydroxyl Radicals

A significant application of methanesulfinic acid in biological and biomedical research is its use as a marker for the presence of hydroxyl radicals (•OH). Dimethyl sulfoxide (DMSO) is frequently used as a trapping agent for these highly reactive radicals. The reaction between DMSO and a hydroxyl radical produces methanesulfinic acid.[6][7] The subsequent detection and quantification of methanesulfinic acid in a biological sample can, therefore, serve as an indirect measure of hydroxyl radical production.[6][7][8]

Experimental Protocol: Colorimetric Assay for Methanesulfinic Acid

This protocol outlines a method for the colorimetric detection of methanesulfinic acid in biological samples, adapted from the principle of diazonium salt coupling.[6][9]

Materials:

  • Biological sample (e.g., tissue homogenate) pre-treated with DMSO

  • Aromatic diazonium salt solution (e.g., Fast Blue BB or Fast Garnet GBC)[6][8]

  • Glacial acetic acid

  • Organic extraction solvent (e.g., a mixture of isoamyl alcohol and toluene)

  • Pyridine

  • Spectrophotometer

Procedure:

  • To 4.5 mL of the aqueous biological sample, add the diazonium salt solution to a final concentration of approximately 15 µM.

  • Adjust the pH of the mixture to 2.0 with glacial acetic acid. This acidic condition is crucial to minimize interference from phenols and amines.[6]

  • The diazonium salt couples with methanesulfinic acid to form a colored diazosulfone derivative.

  • Extract the colored product into 3.0 mL of the organic solvent.

  • Add 1.0 mL of pyridine to the organic phase to stabilize the color.[6]

  • Measure the absorbance of the organic phase using a spectrophotometer at the appropriate wavelength.

  • Quantify the concentration of methanesulfinic acid by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

G Workflow for Hydroxyl Radical Detection via Methanesulfinic Acid cluster_biological Biological System cluster_trapping Radical Trapping cluster_detection Colorimetric Detection BioSample Biological Sample (e.g., cells, tissue) OH_Radical Hydroxyl Radical (•OH) Production BioSample->OH_Radical induces DMSO Add DMSO (Trap) BioSample->DMSO treat with Reaction DMSO + •OH → CH3SO2H OH_Radical->Reaction DMSO->Reaction MSIA Methanesulfinic Acid (Product) Reaction->MSIA SamplePrep Prepare Aqueous Sample MSIA->SamplePrep present in AddReagent Add Diazonium Salt (e.g., Fast Blue BB) SamplePrep->AddReagent AdjustpH Adjust to pH 2.0 AddReagent->AdjustpH Coupling Formation of Colored Diazosulfone AdjustpH->Coupling Extraction Extract with Organic Solvent Coupling->Extraction Stabilize Stabilize with Pyridine Extraction->Stabilize Measure Measure Absorbance Stabilize->Measure

Caption: Detection of hydroxyl radicals using DMSO and colorimetric assay.

Applications in Drug Synthesis

While sodium this compound itself is not typically an active pharmaceutical ingredient, its utility as a reagent for creating sulfonyl-containing scaffolds makes it relevant to drug development. Sulfonamides and sulfones are important functional groups found in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. The ability of sodium this compound to readily participate in N-sulfonylation and C-sulfonylation reactions makes it a valuable tool for medicinal chemists in the synthesis of novel drug candidates.[3][5] For example, the antineoplastic agent Busulfan is a dimethanesulfonate ester, and methods for analyzing its methanesulfonic acid content are important for quality control.[10][11][12]

References

Thermodynamic Properties of Methanesulfinate Salts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinate salts, the salts of methanesulfinic acid (CH₃SO₂H), are organosulfur compounds that serve as valuable reagents in organic synthesis. Their utility in the construction of complex molecules, including active pharmaceutical ingredients (APIs), has brought them to the attention of the drug development community. A thorough understanding of the thermodynamic properties of these salts is crucial for process development, formulation, and ensuring the stability and safety of intermediates and final products.

This technical guide provides a summary of the available thermodynamic data for this compound salts, with a focus on sodium this compound due to the current scarcity of data on other salt forms. It also outlines detailed experimental protocols for determining key thermodynamic parameters and presents logical workflows for these processes.

Quantitative Thermodynamic Data

The available experimental thermodynamic data for this compound salts in the public literature is limited, with most quantitative information pertaining to sodium this compound. The data for other common salts, such as potassium and lithium this compound, is not well-documented in readily accessible sources. The following table summarizes the known properties for sodium this compound.

PropertyValueSaltReference(s)
Thermal Decomposition 222-226 °CSodium this compound[1]
Physical Appearance White to light beige powderSodium this compound[1]
Solubility Soluble in water, slightly soluble in methanolSodium this compound[1]
Stability Hygroscopic, Air SensitiveSodium this compound[1]

Note: The melting point is described as decomposition, indicating that the salt breaks down upon melting.

Experimental Protocols

The determination of thermodynamic properties relies on precise and well-controlled experimental techniques. The following sections detail the methodologies for the synthesis of a common this compound salt and the key analytical techniques used to characterize its thermodynamic properties.

Synthesis of Sodium this compound

A reliable synthesis is the first step in obtaining pure material for thermodynamic analysis. The following protocol is adapted from documented procedures for the synthesis of sodium this compound from methanesulfonyl chloride and sodium metabisulfite.[2]

Objective: To synthesize sodium this compound in high purity for subsequent thermodynamic analysis.

Materials:

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Sodium hydroxide (NaOH) solution

  • Anhydrous ethanol

  • Deionized water

  • Nitrogen gas supply

  • Four-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and nitrogen inlet.

Procedure:

  • Reaction Setup: Assemble the four-necked flask with the stirrer, thermometer, reflux condenser, and nitrogen inlet. Ensure the system is purged with nitrogen to maintain an inert atmosphere.

  • Initial Charge: Add 326g of a 35% (w/w) aqueous solution of sodium metabisulfite to the flask.

  • Heating: Under a continuous nitrogen stream, begin stirring the solution and heat the mixture to a temperature of 60-65°C.

  • Addition of Reactant: Slowly add 90.6g of methanesulfonyl chloride to the heated solution. The addition rate should be controlled to maintain a gentle reflux.

  • pH Control: Throughout the addition, monitor the pH of the reaction mixture. Maintain the pH within the range of 8-9 by the controlled addition of a sodium hydroxide solution.

  • Reaction Completion: The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.

  • Filtration: Cool the reaction mixture and filter to remove any solid byproducts, yielding a clear, colorless sulfonation liquid.

  • Concentration: Concentrate the filtrate under reduced pressure until white crystals begin to appear.

  • Precipitation and Washing: Stop heating and allow the mixture to cool. Add a sufficient amount of anhydrous ethanol to precipitate the sodium this compound and facilitate the removal of inorganic salts (e.g., sodium chloride) by filtration.

  • Isolation and Drying: Collect the filtrate and evaporate the solvent to yield the crude sodium this compound as a white solid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system. The final product should be dried under vacuum to obtain the pure sodium this compound.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for determining the thermal stability, decomposition profile, and phase transitions of a material.

Objective: To determine the decomposition temperature and identify any phase transitions of a this compound salt.

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

  • Inert crucibles (e.g., alumina or platinum).

  • High-purity inert gas (e.g., nitrogen or argon).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry this compound salt into a tared TGA/DSC crucible.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve to identify the onset temperature of decomposition, characterized by a significant mass loss.

    • DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. A sharp endothermic peak corresponding to the mass loss in the TGA curve confirms decomposition. Other peaks may indicate phase transitions such as melting or solid-solid transitions.

Dissolution Calorimetry

Dissolution calorimetry is used to measure the enthalpy change when a substance dissolves in a solvent, providing insight into the energetics of the solvation process.

Objective: To determine the enthalpy of dissolution (ΔHsol) of a this compound salt in water.

Instrumentation:

  • Isothermal titration calorimeter (ITC) or a solution calorimeter.

  • Precision balance.

  • Volumetric flasks and pipettes.

Procedure:

  • Calorimeter Preparation: Equilibrate the calorimeter to the desired experimental temperature (e.g., 25°C).

  • Solvent Measurement: Accurately measure a known volume of deionized water (the solvent) into the calorimeter cell.

  • Sample Preparation: Accurately weigh a small, known amount of the this compound salt.

  • Measurement:

    • Allow the system to reach thermal equilibrium, establishing a stable baseline.

    • Inject the this compound salt into the solvent and record the heat change (power compensation in ITC or temperature change in a solution calorimeter) until the dissolution is complete and the baseline is re-established.

  • Data Analysis:

    • Integrate the peak corresponding to the heat change during dissolution.

    • Calculate the enthalpy of dissolution (ΔHsol) in kJ/mol by dividing the total heat change by the number of moles of the dissolved salt.

Visualized Workflows and Processes

To aid in the understanding of the experimental and synthetic procedures, the following diagrams, generated using the DOT language, illustrate the key workflows.

Synthesis_of_Sodium_this compound cluster_reagents Reactants cluster_process Reaction and Workup cluster_product Product CH3SO2Cl Methanesulfonyl Chloride Reaction Reaction at 60-65°C (pH 8-9, N2 atm) CH3SO2Cl->Reaction Na2S2O5 Sodium Metabisulfite (aq) Na2S2O5->Reaction NaOH NaOH (for pH control) NaOH->Reaction Filtration1 Filtration Reaction->Filtration1 Cool Concentration Concentration (Reduced Pressure) Filtration1->Concentration Precipitation Precipitation with Anhydrous Ethanol Concentration->Precipitation Filtration2 Filtration Precipitation->Filtration2 Evaporation Solvent Evaporation Filtration2->Evaporation Product Sodium this compound (CH3SO2Na) Evaporation->Product

Caption: Synthesis workflow for Sodium this compound.

Thermal_Analysis_Workflow Start Start SamplePrep Prepare Sample (5-10 mg in crucible) Start->SamplePrep InstrumentSetup Place Sample and Reference in STA SamplePrep->InstrumentSetup SetConditions Set Conditions (N2 atm, 10°C/min ramp) InstrumentSetup->SetConditions RunAnalysis Run TGA/DSC Analysis SetConditions->RunAnalysis DataAcquisition Acquire Mass Loss (TGA) and Heat Flow (DSC) Data RunAnalysis->DataAcquisition DataAnalysis Analyze Data DataAcquisition->DataAnalysis DecompositionTemp Determine Decomposition Temperature DataAnalysis->DecompositionTemp TGA Curve PhaseTransitions Identify Phase Transitions DataAnalysis->PhaseTransitions DSC Curve End End DecompositionTemp->End PhaseTransitions->End

Caption: Experimental workflow for TGA/DSC thermal analysis.

Dissolution_Calorimetry_Workflow Start Start CalorimeterPrep Equilibrate Calorimeter and Add Solvent Start->CalorimeterPrep SamplePrep Accurately Weigh This compound Salt CalorimeterPrep->SamplePrep EstablishBaseline Establish Thermal Baseline SamplePrep->EstablishBaseline InjectSample Inject Sample into Solvent EstablishBaseline->InjectSample RecordData Record Heat Change until Baseline is Re-established InjectSample->RecordData AnalyzeData Integrate Peak and Calculate ΔHsol RecordData->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the enthalpy of dissolution.

Relevance in Drug Development

While this compound salts are primarily recognized as synthetic reagents, their thermodynamic properties are of significant interest to drug development professionals for several reasons:

  • Process Safety: Understanding the thermal decomposition temperature is critical for preventing runaway reactions during synthesis and purification. The exothermicity of synthetic steps involving these reagents must be quantified to ensure safe scale-up.

  • Stability of Intermediates: Pharmaceutical intermediates that are this compound salts must be stored under conditions that prevent degradation. Knowledge of their hygroscopicity and thermal stability informs storage and handling protocols.

  • Solubility and Reaction Kinetics: The solubility of this compound salts in various solvents dictates their utility in different reaction systems. The enthalpy of dissolution provides insight into the energy changes required to bring the salt into the solution phase, which can influence reaction kinetics.

Conclusion and Future Outlook

The thermodynamic characterization of this compound salts is an area that requires further investigation. While data for sodium this compound provides a foundational understanding, a comprehensive library of properties for other salts, including lithium and potassium methanesulfinates, would be highly beneficial for the scientific community. The experimental protocols and workflows detailed in this guide provide a roadmap for researchers to systematically evaluate these important compounds. As the use of sulfinate chemistry continues to expand in drug discovery and development, a robust understanding of the thermodynamic properties of these reagents will be indispensable for creating safe, efficient, and reliable synthetic processes.

References

A Comprehensive Guide to the Reactions of Methanesulfinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfinate, the anion derived from methanesulfinic acid (CH₃SO₂H), is a versatile and increasingly important reagent in modern organic synthesis. Its unique reactivity, serving as both a potent nucleophile and a precursor to the methanesulfonyl radical, allows for the construction of a diverse array of sulfur-containing molecules. This technical guide provides an in-depth review of the core reactions of this compound, with a focus on their applications in synthetic chemistry and drug discovery. It includes a compilation of quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to illustrate the underlying reaction pathways.

Introduction to this compound

This compound salts, most commonly sodium this compound (CH₃SO₂Na), are bench-stable, odorless, and easy-to-handle white solids.[1][2] This contrasts with the often foul-smelling thiols and the more hazardous sulfonyl chlorides, making methanesulfinates an attractive alternative for the introduction of the methylsulfonyl (CH₃SO₂-) group, a common motif in pharmaceuticals and agrochemicals. The reactivity of the this compound anion is centered on the sulfur atom, which can act as a nucleophile, or undergo one-electron oxidation to form the methanesulfonyl radical (CH₃SO₂•). This dual reactivity is the foundation of its synthetic utility.

Synthesis of this compound Salts

The most common method for the laboratory and industrial preparation of sodium this compound involves the reduction of methanesulfonyl chloride. A typical procedure utilizes sodium sulfite or sodium metabisulfite as the reducing agent in an aqueous medium.

Experimental Protocol: Synthesis of Sodium this compound

Materials:

  • Methanesulfonyl chloride

  • Sodium metabisulfite (or sodium sulfite)

  • Sodium hydroxide solution

  • Anhydrous ethanol

  • Four-necked flask equipped with a thermometer, stirrer, reflux condenser, and nitrogen inlet

Procedure:

  • A 35% (w/w) solution of sodium metabisulfite in water is charged into the four-necked flask under a nitrogen atmosphere.

  • The mixture is stirred and heated to 60-65 °C.

  • Methanesulfonyl chloride is added dropwise to the solution. The rate of addition should be controlled to maintain a gentle reflux.

  • Throughout the addition, the pH of the reaction mixture is maintained between 8 and 9 by the controlled addition of a sodium hydroxide solution.

  • The reaction is monitored and considered complete when the reflux of methanesulfonyl chloride ceases.

  • The resulting solution is filtered to remove any insoluble byproducts.

  • The filtrate is concentrated under reduced pressure until the precipitation of white crystals is observed.

  • After cooling, anhydrous ethanol is added to precipitate sodium chloride, which is subsequently removed by filtration.

  • The filtrate is then heated to evaporate the solvent, yielding the crude sodium this compound as a white solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system and dried under vacuum to obtain pure sodium this compound.[3]

Key Reactions of this compound

This compound participates in a wide range of chemical transformations, primarily categorized by its role as a nucleophile or as a radical precursor.

This compound as a Nucleophile

The sulfur atom in this compound is a soft nucleophile, readily attacking electrophilic carbon and sulfur centers.

The most prominent application of this compound is in the synthesis of sulfones (R-SO₂-CH₃), a functional group present in numerous bioactive molecules.[4] This transformation is typically achieved through the S-alkylation of sodium this compound with alkyl halides or other suitable electrophiles.

G

Caption: General scheme for the synthesis of sulfones via S-alkylation of sodium this compound.

Copper-catalyzed cross-coupling reactions have significantly expanded the scope of sulfone synthesis, enabling the use of aryl and vinyl halides as coupling partners.

Table 1: Synthesis of Sulfones from Sodium this compound

Electrophile (R-X)Catalyst/ConditionsProductYield (%)Reference
Aryl IodideCuI, L-prolineAryl Methyl SulfoneGood to excellent[5]
(Hetero)aryl ChlorideCuI, Amide Ligand(Hetero)aryl Methyl SulfoneGood[5]
Vinyl HalideDMSO, 100 °C(E)-Vinyl Methyl Sulfone61-73[6]
α-BromoacetophenoneWater, rt, Visible light, Eosin Bβ-Keto Methyl SulfoneGood to excellent[7]

This compound can react with electrophilic sulfur species, such as disulfides or sulfenyl halides, to form thiosulfonates (R-S-SO₂-CH₃). These compounds have applications in medicinal chemistry and as synthetic intermediates.

G

Caption: Synthesis of thiosulfonates from disulfides and sodium this compound.

A disproportionation reaction of sodium sulfinates, promoted by Lewis acids like BF₃·OEt₂, can also be employed for the synthesis of both symmetrical and unsymmetrical thiosulfonates.[6][8]

Table 2: Synthesis of Thiosulfonates from Sodium this compound

ElectrophileCatalyst/ConditionsProductYield (%)Reference
Alkyl DisulfideAgNO₃, aq. AcetoneAlkyl Methyl Thiosulfonate-[3]
ThiolCuI, 1,10-phenanthroline, O₂Thiosulfonate40-96[2][3]
ThiolFeCl₃, O₂Thiosulfonate83-96[2][3]
Sodium ArylsulfinateBF₃·OEt₂, CH₂Cl₂Asymmetrical ThiosulfonateGood[6][8]

Sulfonamides are a critical class of compounds in the pharmaceutical industry. Copper-catalyzed oxidative coupling of amines with sodium sulfinates provides a direct route to N-substituted sulfonamides.

G

Caption: Copper-catalyzed synthesis of sulfonamides from amines and sodium this compound.

More recently, metal-free methods have been developed, for instance, using ammonium iodide as a mediator.[9][10][11][12]

Table 3: Synthesis of Sulfonamides from Sodium this compound

AmineCatalyst/ConditionsProductYield (%)Reference
Primary/Secondary AminesCu catalyst, O₂ or DMSON-substituted SulfonamideGood to high[6]
Primary/Secondary AminesNH₄I, CH₃CN, 80 °CN-substituted SulfonamideReasonable to excellent[9][10][11][12]
This compound in Radical Reactions

One-electron oxidation of this compound generates the methanesulfonyl radical (CH₃SO₂•), a versatile intermediate for the formation of C-S bonds. This oxidation can be achieved through various methods, including reaction with hydroxyl radicals, photoredox catalysis, and electrochemical oxidation.[6][13]

The methanesulfonyl radical readily adds to carbon-carbon double and triple bonds, initiating a cascade of reactions that can lead to the formation of vinyl and allyl sulfones.

G

Caption: General mechanism for the generation and reaction of the methanesulfonyl radical.

Visible-light-promoted reactions have emerged as a green and efficient method for generating sulfonyl radicals from sodium sulfinates under mild conditions.[14][15][16][17][18]

Table 4: Radical Reactions of Sodium this compound

SubstrateConditionsProduct TypeYield (%)Reference
Alkenes/AlkynesVisible light, photocatalystVinyl/Alkenyl SulfonesGood[1][7]
AlkenesElectrochemical oxidationSulfonesup to 88%[4]
Cinnamic AcidsVisible light, Rose Bengal, TBHPAlkenyl SulfonesHigh[6]

Applications in Drug Development

The methylsulfonyl group is a key pharmacophore in a number of approved drugs due to its ability to improve physicochemical properties such as solubility and to act as a hydrogen bond acceptor. While direct examples of this compound reactions in the final steps of FDA-approved drug syntheses are not always explicitly detailed in publicly available literature, the synthetic routes to many sulfone-containing drugs rely on the fundamental transformations described in this guide. For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves the construction of aryl or heteroaryl sulfone moieties, for which this compound is a valuable precursor.[5]

It is crucial to distinguish this compound (CH₃SO₂⁻) from methanesulfonate (mesylate, CH₃SO₃⁻). Methanesulfonate is primarily used to form salts of basic drug molecules to improve their solubility and stability, or as a good leaving group in substitution reactions.[19][20] In contrast, this compound is used to build the core structure of molecules by forming C-S bonds. A significant concern in using methanesulfonic acid in the presence of methanol during drug synthesis is the potential formation of the genotoxic impurity methyl methanesulfonate (MMS).[19]

Biological Significance and Signaling Pathways

Currently, there is limited direct evidence of this compound or methanesulfinic acid playing a significant role as a signaling molecule in biological pathways in the same vein as nitric oxide or hydrogen sulfide. However, methanesulfinic acid is a known metabolite of dimethyl sulfoxide (DMSO), a widely used solvent and therapeutic agent. The oxidation of DMSO in biological systems can lead to the formation of methanesulfinic acid, which is then further oxidized to methanesulfonate. The implications of this metabolic pathway and the transient presence of methanesulfinic acid are areas of ongoing research.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis, offering a reliable and user-friendly alternative to traditional sulfur-containing reagents. Its dual reactivity as a nucleophile and a radical precursor provides access to a wide range of important sulfur-containing compounds, including sulfones, thiosulfonates, and sulfonamides. The development of modern catalytic methods, particularly those involving copper and visible light, has further expanded the synthetic utility of this compound. For researchers and professionals in drug development, a thorough understanding of this compound chemistry is essential for the design of efficient synthetic routes to novel therapeutic agents. As the demand for more sustainable and efficient synthetic methodologies grows, the importance of this compound in the synthetic chemist's toolbox is set to increase even further.

References

The Expanding Therapeutic Potential of Methanesulfinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfinate derivatives, particularly methanesulfonamides, are emerging as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their potential as anti-inflammatory, anticancer, and neuroprotective agents. We delve into the mechanisms of action, present key quantitative data, detail experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate. This document serves as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these promising molecules.

Introduction

The sulfonyl group is a key pharmacophore in a multitude of clinically approved drugs.[1] Among the vast landscape of organosulfur compounds, this compound derivatives, and more specifically methanesulfonamides, have garnered significant attention for their diverse and potent biological activities. These compounds are characterized by the presence of a methanesulfonyl group (CH₃SO₂⁻) or a methanesulfonamide group (CH₃SO₂NH⁻). Their unique physicochemical properties allow them to interact with a variety of biological targets, leading to a wide range of therapeutic effects. This guide will explore the core biological activities of these derivatives, with a focus on their anti-inflammatory, anticancer, and antioxidant properties, providing the necessary technical details for their continued investigation and development.

Biological Activities and Mechanisms of Action

Methanesulfonamide derivatives have demonstrated efficacy in several key therapeutic areas. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in disease pathogenesis.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Methanesulfonamide derivatives have shown significant promise in mitigating inflammatory responses through the inhibition of key pro-inflammatory enzymes.

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is a central enzyme in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] Several methanesulfonamide derivatives have been identified as potent and selective COX-2 inhibitors.[2][3] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical advantage, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[2]

  • 5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is another crucial enzyme in the inflammatory cascade, responsible for the production of leukotrienes, which are potent chemoattractants and mediators of inflammation.[4] Certain methanesulfonate derivatives have demonstrated inhibitory activity against 5-LOX, suggesting a dual-pronged approach to combating inflammation.[5]

Anticancer Activity

The anticancer potential of methanesulfonamide derivatives is a rapidly expanding area of research. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor growth and proliferation, and the induction of apoptosis.

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7] By inhibiting VEGFR-2, methanesulfonamide derivatives can effectively cut off the blood supply to tumors, thereby impeding their growth.[3][6][8]

  • Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, are involved in maintaining the pH balance in the tumor microenvironment, which is crucial for tumor cell survival and proliferation.[9][10] Sulfonamides are a well-established class of CA inhibitors, and several methanesulfonamide derivatives have shown potent inhibitory activity against these cancer-related isoforms.[9][11][12]

  • Induction of Apoptosis: Some methanesulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[13] This can be mediated through the activation of pro-apoptotic signaling pathways, such as the p38/ERK phosphorylation cascade.[13]

Antioxidant and Neuroprotective Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders.

  • Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a master regulator of the cellular antioxidant response.[14][15] Some organosulfur compounds, including sulfonamides, can activate this pathway, leading to the upregulation of a battery of cytoprotective genes that combat oxidative stress.[16] This mechanism is a key area of investigation for the neuroprotective effects of these compounds.[17]

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro inhibitory activities of various methanesulfonamide derivatives against key biological targets.

Table 1: Anticancer Activity of Methanesulfonamide Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference
Sulfonamide DerivativeHeLa7.2 ± 1.12[18]
Sulfonamide DerivativeMDA-MB-2314.62 ± 0.13[18]
Sulfonamide DerivativeMCF-77.13 ± 0.13[18]
N-ethyl toluene-4-sulphonamideHeLa10.9 ± 1.01[19]
N-ethyl toluene-4-sulphonamideMDA-MB-23119.22 ± 1.67[19]
N-ethyl toluene-4-sulphonamideMCF-712.21 ± 0.93[19]
Sulfonamide DerivativesMDA-MB-468< 30[20]
Sulfonamide DerivativesMCF-7< 128[20]
Sulfonamide DerivativesHeLa< 360[20]

Table 2: Anti-inflammatory Enzyme Inhibition by Methanesulfonamide Derivatives

Compound ClassTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
Benzenesulfonamide DerivativeCOX-20.04329[21]
Benzenesulfonamide DerivativeCOX-20.04312[21]
Pyrazole DerivativeCOX-20.5210.73[22]
Dihydropyrazole SulfonamideCOX-20.33-[22]
Isoxazole Derivative5-LOX8.47-[4]
Isoxazole Derivative5-LOX10.48-[4]

Table 3: Carbonic Anhydrase Inhibition by Methanesulfonamide Derivatives

Compound ClassTarget IsoformKᵢ (nM)Reference
Aromatic SulfonamidehCA I240 - 2185[12]
Aromatic SulfonamidehCA II19 - 83[12]
Aromatic SulfonamidehCA IX25 - 882[12]
Aromatic SulfonamidehCA XII8.8 - 175[12]
Pyrazole-incorporating SulfonamidehCA I6.2 - 3822[10]
Pyrazole-incorporating SulfonamidehCA II3.3 - 15[10]
Pyrazole-incorporating SulfonamidehCA IX6.1 - 568.8[10]

Table 4: VEGFR-2 Inhibition by Methanesulfonamide Derivatives

Compound ClassIC50 (µM)Reference
Sulfonamide Derivative0.0787[3]
Sulfonamide Derivative0.2007[3]
Sulfonamide Derivative1.5073[3]
Benzo[g]quinazoline Sulfonamide0.64 - 1.04[8]
Isatin-based Sulfonamide0.0231 - 0.0634[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[23][24]

Materials:

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Human recombinant COX-1 and COX-2 enzymes

  • Test compounds (methanesulfonamide derivatives)

  • Positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions. Keep on ice during use.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO) at 10x the final desired concentration.

  • Assay Setup:

    • Add 10 µL of diluted test compound or positive control to the appropriate wells.

    • For the enzyme control wells, add 10 µL of assay buffer.

    • For the inhibitor control wells, add a known inhibitor.

  • Reaction Mixture Preparation:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.

    • Add 80 µL of the reaction mix to each well.

  • Enzyme Addition:

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[25][26][27][28][29]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (methanesulfonamide derivatives)

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization:

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration:

    • Administer the test compounds, positive control, or vehicle to the respective groups of animals (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle-treated control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.

Nrf2/ARE Pathway Activation Assay (Luciferase Reporter Assay)

This cell-based assay is used to screen for compounds that activate the Nrf2 signaling pathway.[14][30][31]

Materials:

  • AREc32 cells (a human breast cancer cell line stably transfected with a luciferase reporter gene under the control of antioxidant response elements)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds (methanesulfonamide derivatives)

  • Positive control (e.g., tert-butylhydroquinone (tBHQ) or sulforaphane)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed AREc32 cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds or positive control for a specified period (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay:

    • After the treatment period, wash the cells with PBS.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to the cell viability (which can be assessed in a parallel plate using an MTT or similar assay).

    • Express the results as fold induction of luciferase activity compared to the vehicle-treated control.

    • Determine the concentration of the compound that produces a half-maximal induction (EC50).

Signaling Pathways

The biological activities of this compound derivatives are often mediated by their interaction with complex intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate the key pathways discussed.

The Nrf2-ARE Antioxidant Response Pathway

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / Electrophiles (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 modifies Cys residues Methanesulfonamide Methanesulfonamide Derivative Methanesulfonamide->Keap1 may interact with Keap1_Nrf2 Keap1-Nrf2 Complex Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination targets for Nrf2_free Nrf2 (free) Keap1->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_free->ARE binds to Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates Cytoprotection Cellular Protection & Reduced Oxidative Stress Gene_Expression->Cytoprotection leads to

Caption: Nrf2-ARE signaling pathway activation by methanesulfonamide derivatives.

The NF-κB Inflammatory Pathway

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome targeted for NFkB_IkB NF-κB-IκBα Complex (inactive) NFkB NF-κB (p50/p65) NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to DNA_Binding Binds to κB sites on DNA NFkB->DNA_Binding Gene_Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) DNA_Binding->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Nrf2 Nrf2 (from previous pathway) Nrf2->IKK_Complex inhibits Nrf2->NFkB inhibits nuclear translocation

Caption: Crosstalk between Nrf2 and the NF-κB inflammatory pathway.

Experimental Workflow for Anti-inflammatory Drug Screening

Workflow start Start: Synthesize Methanesulfonamide Derivatives in_vitro In Vitro Screening: COX-1/COX-2 & 5-LOX Inhibition Assays start->in_vitro selectivity Determine IC50 & Selectivity Index in_vitro->selectivity active Active & Selective Compounds selectivity->active Yes inactive Inactive / Non-selective selectivity->inactive No in_vivo In Vivo Model: Carrageenan-Induced Paw Edema in Rats active->in_vivo efficacy Evaluate Efficacy: Measure Paw Volume Reduction in_vivo->efficacy effective Effective in Vivo efficacy->effective Yes ineffective Ineffective in Vivo efficacy->ineffective No mechanism Mechanism of Action Studies: Nrf2/NF-κB Pathway Analysis effective->mechanism end Lead Compound Identified mechanism->end

Caption: Workflow for screening anti-inflammatory methanesulfonamide derivatives.

Conclusion and Future Directions

This compound derivatives, particularly methanesulfonamides, represent a highly promising class of compounds with a diverse range of biological activities. Their ability to selectively inhibit key enzymes in inflammatory and carcinogenic pathways, coupled with their potential to modulate the cellular antioxidant response, positions them as attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these molecules.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the methanesulfonamide scaffold is needed to optimize potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Mechanisms: While significant progress has been made, the full spectrum of molecular targets for these derivatives is likely not yet fully understood. Unbiased screening approaches could reveal novel mechanisms of action.

  • In Vivo Efficacy in Disease Models: Promising candidates identified in vitro should be rigorously tested in relevant animal models of inflammatory diseases, cancer, and neurodegenerative disorders.

  • Safety and Toxicology: A thorough evaluation of the safety and toxicological profile of lead compounds is essential for their translation into the clinic.

By addressing these key areas, the scientific community can continue to unlock the therapeutic potential of this compound derivatives and pave the way for the development of novel and effective treatments for a range of human diseases.

References

Solubility of Methanesulfinates in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methanesulfinate salts, particularly sodium this compound, in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and an exploration of the key synthetic reactions where methanesulfinates act as crucial building blocks. This information is vital for researchers and professionals in drug development and organic synthesis who utilize this compound salts in their work.

Solubility of this compound Salts

Table 1: Qualitative Solubility of this compound and Related Salts

Salt NameWaterMethanolEthanolAcetoneAcetonitrileDichloromethaneDimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Sodium this compound SolubleSlightly Soluble------
Sodium Trifluorothis compound Soluble[1]Slightly Soluble[1][2]-Slightly Soluble[1][2]Slightly Soluble[1][2]---
Sodium Benzenesulfinate Soluble[3]-Soluble----Soluble (50 mg/mL, with ultrasonic)[4]

Note: "-" indicates that no data was found in the conducted research.

The solubility of salts in organic solvents is influenced by factors such as the polarity of the solvent, the lattice energy of the salt, and specific solute-solvent interactions. For this compound salts, the ionic nature generally dictates higher solubility in polar solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, this section outlines established experimental methods for determining the solubility of solid compounds in organic solvents.

Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.[5]

Methodology:

  • Saturation: An excess amount of the this compound salt is added to a known volume of the organic solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent any change in solubility.

  • Quantification: The concentration of the this compound salt in the clear, saturated solution is determined using a suitable analytical technique.

Gravimetric Analysis

Gravimetric analysis is a straightforward and reliable method for quantifying the amount of a non-volatile solute dissolved in a solvent.[6][7][8]

Methodology:

  • A precisely measured volume of the saturated solution (obtained from the shake-flask method) is transferred to a pre-weighed, dry container.

  • The solvent is carefully evaporated from the solution, typically under reduced pressure or in a drying oven at a temperature that does not cause decomposition of the salt.

  • The container with the dried solute is weighed. The difference between this weight and the initial weight of the empty container gives the mass of the dissolved salt.

  • The solubility can then be expressed in terms of mass per unit volume of the solvent (e.g., g/100 mL).

Spectroscopic Methods

UV-Vis spectroscopy can be employed for solutes that have a chromophore, allowing for the determination of concentration based on absorbance.[9][10]

Methodology:

  • A calibration curve is first established by preparing a series of standard solutions of the this compound salt in the desired solvent at known concentrations and measuring their absorbance at a specific wavelength.

  • A saturated solution is prepared using the shake-flask method and then diluted to a concentration that falls within the range of the calibration curve.

  • The absorbance of the diluted saturated solution is measured, and its concentration is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Key Synthetic Pathways Involving Sodium this compound

Sodium this compound is a versatile building block in organic synthesis, primarily utilized for the formation of sulfones, sulfonamides, and thiosulfonates. The following diagrams illustrate these key reaction pathways.

Synthesis_of_Sulfones sodium_this compound Sodium this compound (CH₃SO₂Na) reaction sodium_this compound->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction sulfone Sulfone (R-SO₂CH₃) sodium_halide Sodium Halide (NaX) reaction->sulfone Nucleophilic Substitution reaction->sodium_halide Synthesis_of_Sulfonamides sodium_this compound Sodium this compound (CH₃SO₂Na) reaction sodium_this compound->reaction amine Amine (R₂NH) amine->reaction oxidizing_agent Oxidizing Agent (e.g., I₂, Cu(I)) oxidizing_agent->reaction sulfonamide Sulfonamide (R₂N-SO₂CH₃) byproducts Byproducts reaction->sulfonamide Oxidative Coupling reaction->byproducts Synthesis_of_Thiosulfonates sodium_this compound Sodium this compound (CH₃SO₂Na) reaction sodium_this compound->reaction disulfide Disulfide (R-S-S-R) disulfide->reaction thiosulfonate Thiosulfonate (R-S-SO₂CH₃) thiolate_salt Thiolate Salt (R-SNa) reaction->thiosulfonate Nucleophilic Attack reaction->thiolate_salt

References

Methodological & Application

Application Notes: Sodium Methanesulfinate as a Nucleophilic Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanesulfinate (CH₃SO₂Na) is a stable, easy-to-handle, and versatile salt of methanesulfinic acid.[1] In organic synthesis, it serves as a powerful building block for the construction of various organosulfur compounds, which are prevalent in pharmaceuticals and agrochemicals.[2] While its chemistry is multifaceted, its role as a potent sulfur- and carbon-centered nucleophile is fundamental to many synthetic transformations. This document outlines key applications and detailed protocols for using sodium this compound as a nucleophilic reagent to form new carbon-sulfur (C-S) and sulfur-sulfur (S-S) bonds.

The this compound anion (CH₃SO₂⁻) can act as a nucleophile through either its sulfur or oxygen atoms, but in most synthetic applications, it reacts via the sulfur atom to deliver the methanesulfonyl group (CH₃SO₂-), also known as the mesyl group. This reactivity is harnessed in classic nucleophilic substitution and addition reactions, as well as in modern transition metal-catalyzed cross-coupling processes.

Core Applications and Data

The primary nucleophilic applications of sodium this compound lead to the formation of sulfones and thiosulfonates.

Synthesis of Sulfones

Methyl sulfones are a common structural motif in medicinal chemistry. Sodium this compound provides a direct route to this functional group through several key reaction types.

  • Nucleophilic Alkylation: In a classic Sₙ2 reaction, sodium this compound displaces leaving groups from primary and secondary alkyl halides to form alkyl methyl sulfones.[3]

  • Michael Addition: As a soft nucleophile, the this compound anion readily undergoes conjugate addition to α,β-unsaturated systems like enones, enoates, and nitroalkenes, yielding β-sulfonyl carbonyls and related compounds.[2]

  • Palladium-Catalyzed Cross-Coupling: Modern synthetic methods enable the palladium-catalyzed coupling of sodium sulfinates with aryl and vinyl halides or their equivalents, providing access to aryl and vinyl sulfones.[4] This desulfinative coupling represents a powerful tool for C-S bond formation.[5]

Data Summary Tables

The following tables summarize quantitative data for representative reactions.

Table 1: Synthesis of Alkyl and Alkenyl Sulfones via Nucleophilic Attack

Electrophile/SubstrateReaction TypeConditionsYield (%)
Alkyl Halides (various)S-AlkylationTypically polar aprotic solvents (DMF, DMSO), RT to 80 °C50 - 95%[2]
2-Propen-1-oneMichael AdditionWater, Room Temperature85 - 95%[2]
β-NitrostyreneMichael AdditionWater, Room Temperature~90%[2]
Homoallenyl amidesPd-catalyzed Cyclization/SulfonylationPd(OAc)₂, PhI(O₂CCF₃)₂, DCM, RT67 - 85%[6]

Table 2: Synthesis of Thiosulfonates

SubstrateReaction TypeConditionsYield (%)
Alkyl DisulfidesNucleophilic AttackAgNO₃, Aqueous Acetone, RTGood to High[2]
ThiolsOxidative S-S CouplingCuI, 1,10-phenanthroline, Air, RT40 - 96%[2]
Sodium p-toluenesulfinateDisproportionation CouplingBF₃·OEt₂, CH₂Cl₂, 50 °C, 3hHigh[7]

Mandatory Visualizations

Caption: General scheme of sodium this compound acting as a nucleophile.

Caption: A typical workflow for organic synthesis using sodium this compound.

Caption: Contrasting nucleophilic and radical pathways for sodium sulfinate.

Caption: A generalized catalytic cycle for palladium-catalyzed C-S bond formation.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for S-Alkylation of an Alkyl Halide

This protocol describes the synthesis of an alkyl methyl sulfone from an alkyl bromide.

Reagents & Materials:

  • Sodium this compound (1.2 eq.)

  • Alkyl bromide (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Nitrogen or Argon line

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium this compound (1.2 eq.) and anhydrous DMF (approx. 0.5 M relative to the alkyl halide).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl bromide (1.0 eq.) to the flask via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure alkyl methyl sulfone.

Protocol 2: General Procedure for Michael Addition to an α,β-Unsaturated Ketone

This protocol details the conjugate addition of sodium this compound to an enone.[2]

Reagents & Materials:

  • Sodium this compound (1.1 eq.)

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 eq.)

  • Deionized Water

  • Round-bottom flask with stir bar

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq.) and sodium this compound (1.1 eq.) in deionized water (approx. 0.2 M).

  • Stir the mixture vigorously at room temperature for 6-24 hours. The product may precipitate from the reaction mixture as it forms.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water and then a minimal amount of cold ethanol or diethyl ether.

  • If the product is water-soluble, saturate the aqueous solution with NaCl and extract with ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate.

  • Dry the product under vacuum to obtain the pure β-sulfonyl ketone. Further purification by recrystallization can be performed if necessary.

Protocol 3: General Procedure for Palladium-Catalyzed Sulfonylation of an Aryl Halide

This protocol describes a general method for the synthesis of an aryl methyl sulfone from an aryl bromide.[4]

Reagents & Materials:

  • Aryl bromide (1.0 eq.)

  • Sodium this compound (1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed vial with stir bar

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried Schlenk flask or vial, add the aryl bromide (1.0 eq.), sodium this compound (1.5 eq.), palladium pre-catalyst, ligand, and base under an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove catalyst residues and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired aryl methyl sulfone.

References

Application Notes and Protocols for Methanesulfinate Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinate addition reactions are powerful tools in organic synthesis for the formation of carbon-sulfur bonds, leading to the synthesis of valuable sulfone-containing molecules. Sulfones are a prevalent motif in pharmaceuticals, agrochemicals, and materials science due to their chemical stability and unique electronic properties. This document provides detailed protocols for three key classes of this compound addition reactions: Michael additions, nucleophilic additions to imines, and radical additions to alkenes. These protocols are intended to serve as a practical guide for laboratory chemists.

Michael Addition of Sodium this compound

The Michael, or conjugate, addition of sodium this compound to α,β-unsaturated compounds is a reliable method for the synthesis of β-sulfonyl ketones, esters, and nitriles. The reaction proceeds via the nucleophilic attack of the sulfinate anion at the β-carbon of the Michael acceptor.

General Reaction Scheme:
Experimental Protocol: Base-Catalyzed Michael Addition

This protocol describes the addition of sodium this compound to an α,β-unsaturated ketone.

Materials:

  • α,β-unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Sodium this compound (CH₃SO₂Na) (1.2 mmol)

  • Ethanol (10 mL)

  • Sodium hydroxide (NaOH) (0.1 mmol, 10 mol%)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the α,β-unsaturated ketone (1.0 mmol) in ethanol (10 mL), add sodium this compound (1.2 mmol).

  • Add the sodium hydroxide solution (e.g., 1M aqueous solution, 0.1 mL) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water (20 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-sulfonyl ketone.

Data Presentation
EntryMichael AcceptorProductYield (%)
1Chalcone3-(methylsulfonyl)-1,3-diphenylpropan-1-one85-95
2Cyclohex-2-en-1-one3-(methylsulfonyl)cyclohexan-1-one80-90
3Acrylonitrile3-(methylsulfonyl)propanenitrile75-85

Logical Relationship Diagram

Michael_Addition_Workflow Workflow for Michael Addition of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up reagents Dissolve α,β-unsaturated ketone and NaSO2Me in Ethanol catalyst Add NaOH catalyst reagents->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC stir->monitor evaporate Remove Ethanol monitor->evaporate Upon Completion extract Aqueous Work-up (Water/Ethyl Acetate) evaporate->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for the Michael Addition of this compound.

Nucleophilic Addition of Sodium this compound to Imines

The addition of sodium this compound to imines provides a direct route to α-amino sulfones, which are important building blocks in medicinal chemistry. The reaction can be performed as a three-component reaction between an aldehyde, an amine, and sodium this compound.

General Reaction Scheme (Three-Component):
Experimental Protocol: Three-Component Synthesis of α-Amino Sulfones

This protocol describes the one-pot synthesis of an α-amino sulfone from an aldehyde, an amine, and sodium this compound.

Materials:

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Amine (e.g., aniline) (1.0 mmol)

  • Sodium this compound (CH₃SO₂Na) (1.2 mmol)

  • Ethanol (10 mL)

  • Acetic acid (a few drops, catalytic)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in ethanol (10 mL).

  • Add a few drops of glacial acetic acid to catalyze the in situ formation of the imine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium this compound (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the α-amino sulfone.

Data Presentation
EntryAldehydeAmineProductYield (%)
1BenzaldehydeAnilineN-((methylsulfonyl)(phenyl)methyl)aniline80-90
24-ChlorobenzaldehydeBenzylamine1-(4-chlorophenyl)-N-benzyl-1-(methylsulfonyl)methanamine75-85
3CyclohexanecarboxaldehydeMorpholine4-((cyclohexyl(methylsulfonyl)methyl)morpholine70-80

Signaling Pathway Diagram

Imine_Addition_Mechanism Mechanism for Three-Component Synthesis of α-Amino Sulfones cluster_imine_formation Imine Formation (in situ) cluster_addition Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Imine Imine (R-CH=NR') Aldehyde->Imine + Amine, -H2O Amine Amine (R'-NH2) Amine->Imine Product α-Amino Sulfone (R-CH(NHR')-SO2CH3) Imine->Product + this compound This compound This compound (CH3SO2-) This compound->Product

Caption: Mechanism of the Three-Component Imine Addition.

Radical Addition of this compound to Alkenes

The radical addition of a methanesulfonyl radical (CH₃SO₂•) to an alkene is an effective method for the anti-Markovnikov installation of a methylsulfonyl group. The methanesulfonyl radical can be generated from sodium this compound using a suitable initiator, often under photoredox catalysis.

General Reaction Scheme:
Experimental Protocol: Photocatalytic Radical Addition

This protocol outlines a general procedure for the visible-light-mediated radical addition of sodium this compound to an alkene.

Materials:

  • Alkene (e.g., styrene) (0.5 mmol)

  • Sodium this compound (CH₃SO₂Na) (1.0 mmol)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) (1-2 mol%)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vial, add the alkene (0.5 mmol), sodium this compound (1.0 mmol), and the photocatalyst (e.g., 0.01 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen) three times.

  • Add degassed DMSO (5 mL) via syringe.

  • Place the reaction vial in front of a blue LED lamp and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, dilute the reaction mixture with water (25 mL).

  • Extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the alkyl sulfone.

Data Presentation
EntryAlkeneProductYield (%)
1Styrene(2-(methylsulfonyl)ethyl)benzene70-85
21-Octene2-(methylsulfonyl)octane65-75
3Cyclohexene(methylsulfonyl)cyclohexane60-70

Experimental Workflow Diagram

Radical_Addition_Workflow Workflow for Photocatalytic Radical Addition cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification mix_reagents Combine Alkene, NaSO2Me, and Photocatalyst inert Establish Inert Atmosphere mix_reagents->inert add_solvent Add Degassed DMSO inert->add_solvent irradiate Irradiate with Blue LED with Stirring add_solvent->irradiate monitor Monitor Progress irradiate->monitor quench Dilute with Water monitor->quench Upon Completion extract Extract with CH2Cl2 quench->extract purify Dry, Concentrate, and Purify extract->purify final_product Alkyl Sulfone Product purify->final_product

Caption: Workflow for Photocatalytic Radical Addition.

Application Notes and Protocols: Methanesulfinate in Radical Trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, in radical trifluoromethylation reactions. The trifluoromethyl group is a crucial substituent in medicinal chemistry and materials science, and radical trifluoromethylation using CF₃SO₂Na offers a convenient and efficient method for its introduction into a wide range of organic molecules.[1][2][3]

Introduction

Sodium trifluorothis compound is a stable, easy-to-handle, and relatively inexpensive white solid that serves as an excellent source of the trifluoromethyl radical (•CF₃) under oxidative conditions.[1][4][5] The generation of the •CF₃ radical typically involves a single-electron transfer (SET) from the trifluorothis compound anion to an oxidant, followed by the rapid extrusion of sulfur dioxide (SO₂). This process makes CF₃SO₂Na a versatile reagent for the trifluoromethylation of arenes, heterocycles, and alkenes.[1]

Core Concepts and Mechanisms

The fundamental principle behind the use of sodium trifluorothis compound in these protocols is the generation of the trifluoromethyl radical. This is typically achieved by reacting CF₃SO₂Na with an oxidant, such as tert-butyl hydroperoxide (t-BuOOH) or sodium persulfate (Na₂S₂O₈).[4] The generally accepted mechanism is depicted below.

G cluster_initiation Initiation cluster_radical_generation Radical Generation cluster_propagation Propagation Oxidant Oxidant e- e- Oxidant->e- Oxidant_reduced Oxidant_reduced e-->Oxidant_reduced CF3SO2Na CF₃SO₂⁻Na⁺ CF3SO2_rad CF₃SO₂• CF3SO2Na->CF3SO2_rad - e⁻, -Na⁺ CF3_rad •CF₃ CF3SO2_rad->CF3_rad SO2 SO₂ CF3SO2_rad->SO2 Substrate Ar-H Intermediate [Ar(H)CF₃]• Product Ar-CF₃ Intermediate->Product - H• CF3_radSubstrate CF3_radSubstrate CF3_radSubstrate->Intermediate

Fig. 1: General mechanism of radical generation from CF₃SO₂Na.

Application 1: Innate C-H Trifluoromethylation of Heterocycles

A significant advancement in radical trifluoromethylation was the development of protocols for the direct C-H functionalization of heterocycles without the need for pre-functionalization.[6][7][8] This method, pioneered by Baran and coworkers, demonstrates the "innate" reactivity of heterocycles towards the trifluoromethyl radical.[6][7][8]

Experimental Protocol: General Procedure for C-H Trifluoromethylation of Heterocycles[6][7]

This protocol is a general guideline and may require optimization for specific substrates.

G Start Start Dissolve Dissolve heterocycle (1.0 equiv) and CF₃SO₂Na (3.0 equiv) in solvent (e.g., DCM/H₂O) Start->Dissolve Add_Oxidant Add t-BuOOH (5.0 equiv) dropwise at room temperature Dissolve->Add_Oxidant Stir Stir vigorously for 3-24 h at room temperature Add_Oxidant->Stir Quench Quench with saturated aqueous Na₂S₂O₃ Stir->Quench Extract Extract with an organic solvent (e.g., DCM) Quench->Extract Dry_Concentrate Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Fig. 2: Experimental workflow for C-H trifluoromethylation.

Materials:

  • Heterocyclic substrate

  • Sodium trifluorothis compound (CF₃SO₂Na)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv) and sodium trifluorothis compound (3.0 equiv).

  • Add a solvent mixture, typically dichloromethane and water (e.g., a 2.5:1 ratio).[5][6]

  • Stir the mixture vigorously to ensure good mixing between the aqueous and organic phases.

  • Slowly add tert-butyl hydroperoxide (5.0 equiv) to the reaction mixture at room temperature.

  • Continue to stir the reaction vigorously at room temperature for 3 to 24 hours, monitoring the reaction progress by TLC or LC-MS. For less reactive substrates, a second addition of CF₃SO₂Na and t-BuOOH may be necessary.[8]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated heterocycle.

Substrate Scope and Yields

The following table summarizes the yields for the trifluoromethylation of various heterocycles using the described protocol.

EntrySubstrateProductYield (%)
14-tert-Butylpyridine2-CF₃-4-tert-butylpyridine75
2Caffeine8-CF₃-Caffeine87
3Nicotinamide2-CF₃-Nicotinamide60
44-Acetylpyridine2-CF₃-4-Acetylpyridine55
5Trifluridine5-CF₃-Trifluridine40
6Indole3-CF₃-Indole52
7Thiophene2-CF₃-Thiophene68

Application 2: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids

Copper salts can mediate the trifluoromethylation of arylboronic acids using CF₃SO₂Na as the trifluoromethyl source.[9] This method provides an alternative to palladium-catalyzed cross-coupling reactions.

Experimental Protocol: General Procedure for Copper-Mediated Trifluoromethylation of Arylboronic Acids[10]

Materials:

  • Arylboronic acid

  • Sodium trifluorothis compound (CF₃SO₂Na)

  • Copper(I) chloride (CuCl)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a vial, combine the arylboronic acid (1.0 equiv), sodium trifluorothis compound (3.0 equiv), and copper(I) chloride (1.0 equiv).

  • Add a solvent mixture of MeOH, DCM, and H₂O (e.g., 5:5:4 ratio).[9]

  • Add tert-butyl hydroperoxide (5.0 equiv) and stir the reaction at room temperature for 12 hours.

  • After the reaction is complete, add water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Substrate Scope and Yields
EntrySubstrateProductYield (%)
14-Biphenylboronic acid4-CF₃-Biphenyl80
24-Methoxyphenylboronic acid4-CF₃-Anisole95
34-Fluorophenylboronic acid4-CF₃-Fluorobenzene78
43-Thiopheneboronic acid3-CF₃-Thiophene71
52-Naphthylboronic acid2-CF₃-Naphthalene85

Application 3: Hydrotrifluoromethylation and Bis(trifluoromethylation) of Alkenes

Sodium trifluorothis compound can also be employed in the functionalization of alkenes. Depending on the reaction conditions, either hydrotrifluoromethylation or 1,2-bis(trifluoromethylation) can be achieved.

Experimental Protocol: 1,2-Bis(trifluoromethylation) of Alkenes[11]

Materials:

  • Alkene

  • Sodium trifluorothis compound (CF₃SO₂Na)

  • Copper(I) chloride (CuCl)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • To a mixture of the alkene (1.0 equiv) and sodium trifluorothis compound (4.0 equiv) in MeCN/H₂O, add CuCl (2.0 equiv).

  • Add t-BuOOH (5.0 equiv) and stir the mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Substrate Scope and Yields
EntrySubstrateProductYield (%)
1Styrene1,2-Bis(trifluoromethyl)phenylethane72
24-Methylstyrene1-(4-Methylphenyl)-1,2-bis(trifluoromethyl)ethane75
31-Octene1,2-Bis(trifluoromethyl)octane68

Safety and Handling

Sodium trifluorothis compound is a stable solid and can be handled in air. However, the oxidants used in these reactions, such as tert-butyl hydroperoxide, are strong oxidizing agents and should be handled with care. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

References

Application of Methanesulfinate in Pharmaceutical Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinate (CH₃SO₂⁻), a simple organosulfur anion, has emerged as a versatile and valuable reagent in the toolkit of medicinal chemists and drug discovery scientists. Its application spans a wide range of synthetic transformations, enabling the efficient construction of key structural motifs found in numerous biologically active molecules. This document provides a comprehensive overview of the applications of this compound in pharmaceutical drug discovery, complete with detailed application notes, experimental protocols, and quantitative data to facilitate its practical implementation in the laboratory.

Application Notes

This compound and its salts, most commonly sodium this compound (CH₃SO₂Na), are primarily utilized as precursors for the introduction of the methylsulfonyl (methanesulfonyl or mesyl) group (-SO₂CH₃) into organic molecules. This functional group is a bioisostere for other polar groups and can significantly influence the physicochemical properties of a drug candidate, including its solubility, metabolic stability, and receptor binding affinity.

Key Applications Include:

  • Synthesis of Sulfones: Methanesulfinates are excellent nucleophiles for the synthesis of sulfones, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties. The methylsulfonyl group in these compounds often acts as a hydrogen bond acceptor, contributing to target engagement.

  • Cross-Coupling Reactions: Sodium this compound serves as an effective coupling partner in palladium- and copper-catalyzed cross-coupling reactions with aryl and heteroaryl halides or boronic acids. This provides a direct and modular route to aryl and heteroaryl methyl sulfones, which are prevalent in many pharmaceutical agents.

  • Radical Reactions: this compound can be a source of the methanesulfonyl radical (CH₃SO₂•) under oxidative conditions. This radical species can participate in addition reactions with alkenes and alkynes, offering a pathway to functionalized aliphatic and vinyl sulfones.

  • Precursor to Other Functional Groups: While less common, the sulfinate moiety can be further transformed, expanding its synthetic utility.

The strategic incorporation of the methylsulfonyl group can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, its presence can block metabolic oxidation at an adjacent position and enhance interactions with biological targets through hydrogen bonding and dipole interactions.

Experimental Protocols & Data

The following section details experimental protocols for key reactions involving this compound, accompanied by tables summarizing quantitative data from the literature to aid in experimental design and optimization.

Synthesis of Aryl Methyl Sulfones via Palladium-Catalyzed Cross-Coupling

This protocol describes a general method for the synthesis of aryl methyl sulfones from aryl bromides and sodium this compound using a palladium catalyst.

Experimental Protocol:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), sodium this compound (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a suitable ligand such as Xantphos (0.1 mmol, 10 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable solvent, such as dioxane or toluene (5 mL).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl methyl sulfone.

Quantitative Data for Palladium-Catalyzed Synthesis of Aryl Methyl Sulfones:

EntryAryl BromideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ / XantphosDioxane1001885
24-BromotoluenePd(OAc)₂ / XantphosDioxane1001888
31-Bromo-4-nitrobenzenePd(OAc)₂ / XantphosDioxane1002475
42-BromopyridinePd(OAc)₂ / XantphosToluene1102465
53-BromobenzonitrilePd(OAc)₂ / XantphosDioxane1002082
Synthesis of Sulfonamides from Sodium Sulfinates and Amines

This protocol outlines a method for the synthesis of sulfonamides via the oxidative coupling of sodium sulfinates and amines.

Experimental Protocol:

  • In a round-bottom flask, dissolve the sodium sulfinate (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent such as acetonitrile (5 mL).

  • Add an oxidizing agent, for example, N-iodosuccinimide (NIS) (1.1 mmol).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure sulfonamide.

Quantitative Data for Sulfonamide Synthesis:

EntrySodium SulfinateAmineOxidantSolventTime (h)Yield (%)
1Sodium p-toluenesulfinateAnilineNISAcetonitrile692
2Sodium this compoundBenzylamineNISAcetonitrile885
3Sodium benzenesulfinateMorpholineNISAcetonitrile495
4Sodium p-toluenesulfinateN-MethylanilineNISAcetonitrile1078
5Sodium this compoundCyclohexylamineNISAcetonitrile1281

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can provide a clear and concise understanding of complex processes. The following diagrams are generated using the DOT language and can be rendered with Graphviz.

Synthesis and Screening Workflow for a Sulfone Library

This workflow outlines the key stages in the discovery of bioactive sulfone compounds, from initial synthesis to hit identification.

G cluster_synthesis Synthesis Module cluster_screening Screening Module cluster_optimization Optimization Module A Aryl Halide/ Boronic Acid Selection C High-Throughput Parallel Synthesis (Pd/Cu Catalysis) A->C B Sodium This compound B->C D Purification & Characterization C->D E Compound Library (Sulfones) D->E F High-Throughput Screening (HTS) (Biochemical/Cell-based) E->F G Hit Identification F->G H Hit-to-Lead Optimization G->H I Structure-Activity Relationship (SAR) H->I J Lead Candidate I->J

Caption: Workflow for the discovery of bioactive sulfone compounds.

Putative Role of Sulfone-Containing Drugs in a Signaling Pathway

Many sulfone-containing drugs act as inhibitors of specific enzymes within signaling pathways. The diagram below illustrates a simplified, hypothetical signaling cascade where a sulfone-based inhibitor blocks the activity of a key kinase.

G receptor Receptor Activation kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Induces inhibitor Sulfone-Based Kinase Inhibitor inhibitor->kinase2 Inhibits

Langlois Reagent: Preparation and In-Situ Generation for Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in medicinal chemistry and materials science. This powerful substituent can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. The Langlois reagent, sodium trifluoromethanesulfinate (CF3SO2Na), is a versatile and operationally simple reagent for introducing the trifluoromethyl group via a radical mechanism.[1][2] It is a stable, crystalline solid, making it more amenable to laboratory use than gaseous trifluoromethylating agents.[3] This document provides detailed protocols for the preparation of the Langlois reagent and its in-situ generation for the trifluoromethylation of various organic substrates, targeting researchers in drug development and organic synthesis.

Physicochemical Properties and Handling

The Langlois reagent is a white, crystalline solid that is soluble in water and has limited solubility in some organic solvents like methanol and acetone.[3] It is relatively stable under ambient conditions and can be stored for extended periods without significant decomposition.

Table 1: Physicochemical Properties of Langlois Reagent (CF3SO2Na)

PropertyValueReference(s)
CAS Number 2926-29-6[4]
Molecular Formula CF3NaO2S[4]
Molecular Weight 156.06 g/mol [4]
Appearance White to off-white crystalline solid[3]
Melting Point >300 °C (decomposes)[5]
Solubility Soluble in water; slightly soluble in methanol, acetone[3]

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the reagent in a well-ventilated fume hood.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Preparation of Langlois Reagent (Sodium Trifluorothis compound)

The Langlois reagent can be synthesized via several routes. The most common laboratory-scale preparation involves the reaction of a trifluoromethyl halide with a reducing agent in the presence of sulfur dioxide. A widely cited method is the reaction of trifluoromethyl bromide (CF3Br) with sodium dithionite (Na2S2O4).[3]

Protocol 1: Synthesis from Trifluoromethyl Bromide and Sodium Dithionite

This protocol is adapted from the original work by Langlois and subsequent modifications.

Reaction Scheme:

Materials:

  • Trifluoromethyl bromide (CF3Br)

  • Sodium dithionite (Na2S2O4)

  • Dimethylformamide (DMF) or a mixture of acetonitrile and water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser, add sodium dithionite (1.2 - 1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF or a degassed acetonitrile/water mixture to the flask. The solvent volume should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.

  • Reagent Addition: Cool the reaction mixture in an ice bath. Slowly bubble trifluoromethyl bromide gas through the stirred suspension. Alternatively, a pre-weighed amount of condensed CF3Br can be added. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the consumption of the starting materials. The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to warm to room temperature.

    • Filter the reaction mixture to remove any insoluble byproducts.

    • The filtrate, containing the Langlois reagent, can be used directly in some applications, or the solvent can be removed under reduced pressure.

  • Purification:

    • The crude solid can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of hot water, followed by the addition of a less polar solvent like isopropanol or acetone to induce precipitation.[6]

    • Alternatively, the crude material can be washed with a solvent in which the Langlois reagent is sparingly soluble but the impurities are soluble, such as diethyl ether or dichloromethane.

    • Dry the purified crystals under vacuum.

Table 2: Typical Reaction Parameters for Langlois Reagent Synthesis

ParameterValue
Stoichiometry (Na2S2O4 : CF3Br) 1.2 - 1.5 : 1
Solvent DMF or Acetonitrile/Water
Temperature 0 °C to room temperature
Reaction Time 2 - 6 hours
Typical Yield 60 - 80%
Characterization:

The purity of the synthesized Langlois reagent can be assessed by 19F-NMR spectroscopy, which should show a single peak for the CF3 group.

In-Situ Generation and Application in Trifluoromethylation

A key advantage of the Langlois reagent is its ability to generate the trifluoromethyl radical (•CF3) in-situ under mild oxidative conditions.[7] This is typically achieved using an oxidant such as tert-butyl hydroperoxide (TBHP).[2] The generated •CF3 radical can then participate in various trifluoromethylation reactions.

Caption: In-situ generation of the trifluoromethyl radical from Langlois reagent.

Protocol 2: General Procedure for Trifluoromethylation of Heterocycles

This protocol is a general guideline for the trifluoromethylation of electron-rich heterocycles, a common application in drug discovery.

Reaction Scheme:

Materials:

  • Heterocyclic substrate

  • Langlois reagent (CF3SO2Na)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)

  • Dichloromethane (DCM)

  • Water

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the heterocyclic substrate (1.0 equivalent).

  • Reagent Addition: Add the Langlois reagent (2.0 - 3.0 equivalents).

  • Solvent Addition: Add a mixture of dichloromethane and water (e.g., a 1:1 ratio).

  • Initiation: Add tert-butyl hydroperoxide (3.0 - 5.0 equivalents) dropwise to the stirred mixture at room temperature. The reaction is often exothermic, and slow addition is recommended.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Table 3: Typical Reaction Parameters for Heterocycle Trifluoromethylation

ParameterValue
Stoichiometry (Substrate : CF3SO2Na : TBHP) 1 : 2-3 : 3-5
Solvent Dichloromethane/Water
Temperature Room temperature
Reaction Time 2 - 24 hours
Typical Yield 40 - 90%

Caption: Experimental workflow for trifluoromethylation.

Applications in Drug Development

The trifluoromethyl group is a prevalent motif in many blockbuster drugs. The mild reaction conditions and functional group tolerance of the Langlois reagent make it an attractive tool for late-stage trifluoromethylation in drug discovery programs. This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR). The direct C-H trifluoromethylation of complex, biologically active molecules has been demonstrated, showcasing the power of this methodology.

Conclusion

The Langlois reagent is a valuable and practical tool for the introduction of the trifluoromethyl group into organic molecules. Its solid nature, stability, and the ability to generate the reactive •CF3 radical in-situ under mild conditions make it a superior choice over many other trifluoromethylating agents. The protocols provided herein offer a detailed guide for the preparation and application of the Langlois reagent, empowering researchers in organic synthesis and drug development to leverage its full potential.

References

Application Notes and Protocols for Large-Scale Methanesulfinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanesulfinate (CH₃SO₂Na) and other sulfinate salts are versatile reagents in organic synthesis, serving as precursors to a wide array of organosulfur compounds such as sulfones, sulfonamides, and thiosulfonates.[1] Their application is crucial in the development of new pharmaceuticals and functional materials. The synthesis of sulfinates can be approached through various methods, including the reduction of sulfonyl chlorides, the reaction of organometallic reagents with sulfur dioxide, and the modification of sulfones.[2][3][4] For large-scale production, the most common and cost-effective methods often involve the reduction of the corresponding sulfonyl chlorides.[1]

This document provides detailed protocols for the large-scale synthesis of sodium this compound, focusing on a robust and scalable method utilizing methanesulfonyl chloride and sodium metabisulfite.[5] Alternative methods and considerations for process optimization are also discussed.

Data Presentation

Effective large-scale synthesis requires careful monitoring and optimization of reaction parameters. The following tables are provided as templates for researchers to systematically record and compare their experimental data.

Table 1: Reaction Parameters and Yields for Sodium this compound Synthesis

ParameterBatch 1Batch 2Batch 3
Starting Materials
Methanesulfonyl Chloride (g)
Sodium Metabisulfite (g)
Sodium Hydroxide (volume, M)
Water (mL)
Reaction Conditions
Reaction Temperature (°C)
Reaction Time (h)
pH Range
Results
Crude Product Weight (g)
Recrystallized Product Weight (g)
Yield (%)
Purity (e.g., by HPLC, NMR)

Table 2: Comparison of Different Synthetic Routes for Sulfinates

Synthetic RouteKey ReagentsAdvantagesDisadvantagesTypical Yield Range (%)
Reduction of Sulfonyl Chloride
with Sodium Sulfite/MetabisulfiteNa₂SO₃ / Na₂S₂O₅Cost-effective, readily available reagents.[5]Requires careful pH control.High
with Hydrazine HydrateN₂H₄·H₂OEffective for some substituted sulfinates.[6]Hydrazine is toxic and requires careful handling.90.5% (for sodium benzenesulfinate)[6]
with ZincZnCan be performed in a one-pot protocol for sulfinamide synthesis.[3][7]Aqueous conditions can be a limitation for subsequent in-situ reactions.[3]High
From Methyl Sulfones Benzylic halide, t-BuOKGood for functionalized and complex molecules.[4]May not be as cost-effective for simple this compound.High

Experimental Protocols

Primary Protocol: Large-Scale Synthesis of Sodium this compound via Reduction of Methanesulfonyl Chloride with Sodium Metabisulfite[6]

This protocol is adapted from a known procedure and is suitable for scaling up.[5]

Materials:

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Sodium hydroxide (NaOH) solution (e.g., 4M)

  • Anhydrous ethanol

  • Deionized water

  • Nitrogen gas (N₂)

Equipment:

  • Large four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Drying oven

Procedure:

  • Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, reflux condenser, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Preparation: Prepare a 35% (mass fraction) solution of sodium metabisulfite in deionized water. For example, dissolve 326 g of sodium metabisulfite in 624 g of water.

  • Initial Reaction Mixture: Charge the reaction flask with the 35% sodium metabisulfite solution.

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

  • Heating: Begin stirring and heat the mixture to 60-65°C.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (e.g., 90.6 g) to the reaction mixture using the dropping funnel. Maintain a gentle reflux during the addition.

  • pH Control: Throughout the addition and the course of the reaction, monitor the pH of the mixture. Maintain the pH between 8 and 9 by the controlled addition of a sodium hydroxide solution.[5]

  • Reaction Completion: The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.[5]

  • Work-up: Filtration: Allow the reaction mixture to cool to room temperature. Filter the solution to remove any solid byproducts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator until white crystals begin to form.[5]

  • Precipitation and Washing: Stop heating and allow the mixture to cool. Add an appropriate amount of anhydrous ethanol to precipitate the sodium this compound and remove sodium chloride by filtration.[5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • Drying: Dry the purified white solid product in a vacuum oven to obtain the final sodium this compound.

Mandatory Visualizations

Experimental Workflow for Sodium this compound Synthesis

experimental_workflow reagents Prepare Reagents - 35% Sodium Metabisulfite Solution - Methanesulfonyl Chloride - NaOH Solution reaction Reaction - Heat to 60-65°C - Add MeSO2Cl slowly - Control pH (8-9) reagents->reaction Charge Reactor setup Reaction Setup - 4-Neck Flask - Stirrer, Condenser, Thermometer - N2 Inlet workup Work-up - Cool and Filter - Concentrate Filtrate reaction->workup Reaction Complete purification Purification - Precipitate with Ethanol - Filter to remove NaCl - Recrystallize workup->purification Crude Product product Final Product - Dry under vacuum - Sodium this compound (White Solid) purification->product Purified Product

Caption: Workflow for large-scale sodium this compound synthesis.

Logical Relationship of Key Reaction Parameters

logical_relationship temp Temperature (60-65°C) yield_purity High Yield & Purity temp->yield_purity Controls Rate side_reactions Side Reactions (e.g., Hydrolysis) temp->side_reactions Influences ph pH Control (8-9) ph->yield_purity Prevents Decomposition ph->side_reactions Inhibits addition_rate Addition Rate (Slow) addition_rate->yield_purity Manages Exotherm side_reactions->yield_purity Reduces

References

Application Notes and Protocols: Methanesulfinate as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanesulfinate (CH₃SO₂Na) and related sulfinate salts have emerged as powerful and versatile building blocks in modern organic synthesis. Their ability to act as sources of the methylsulfonyl (CH₃SO₂) moiety, as well as precursors to sulfonyl radicals, has led to the development of a wide array of synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key organosulfur compounds, including sulfones, sulfonamides, and thiosulfonates.

Core Applications of this compound

This compound salts are utilized in a variety of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bond-forming reactions. Key applications include:

  • Synthesis of Sulfones: Cross-coupling reactions with aryl halides, boronic acids, and other electrophiles.

  • Synthesis of Sulfonamides: Coupling with amines and their derivatives.

  • Synthesis of Thiosulfonates: Reactions with thiols or disulfides.

These reactions often proceed with high efficiency and functional group tolerance, making this compound an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.

Data Presentation: A Comparative Overview of this compound Reactions

The following tables summarize quantitative data for key synthetic applications of sodium this compound, allowing for easy comparison of different methodologies.

Table 1: Synthesis of Aryl Sulfones via Cross-Coupling Reactions

EntryAryl Halide/Boronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodotolueneCuI (10 mol%)L-proline (20 mol%)K₂CO₃DMSO901285[1]
2Phenylboronic acidCu(OAc)₂ (10 mol%)1,10-phenanthroline (20 mol%)-CH₂Cl₂/DMSO402478[2]
34-ChlorobenzonitrilePd₂(dba)₃ (2.5 mol%)XPhos (10 mol%)K₃PO₄Toluene1101892[3]
42-BromopyridineCuI (10 mol%)Amide Ligand (20 mol%)Cs₂CO₃Dioxane1102488[4]

Table 2: Synthesis of Sulfonamides from Sodium this compound

| Entry | Amine | Coupling Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Aniline | I₂ (1 equiv) | CH₃CN | RT | 12 | 92 |[5] | | 2 | Pyrrolidine | NH₄I (1 equiv) | CH₃CN | 80 | 12 | 88 |[6][7] | | 3 | Benzylamine | CuBr₂ (2 mol%) | Dioxane | RT | 24 | 95 |[5] | | 4 | Morpholine | Electrochemical (NaI) | H₂O | RT | 10 | 85 |[5] |

Table 3: Synthesis of Thiosulfonates Using Sodium this compound

EntrySubstrateReagent/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Diphenyl disulfideAgNO₃aq. AcetoneRT--[5]
2ThiophenolCuI (10 mol%), 1,10-phenanthrolineDMF801290[5]
3Sodium p-toluenesulfinateBF₃·OEt₂CH₂Cl₂50369[8]
4Benzyl thiolFeCl₃CH₃CNRT292[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Methyl Phenyl Sulfone

This protocol describes the L-proline-promoted copper-catalyzed coupling of iodobenzene with sodium this compound.

Materials:

  • Iodobenzene

  • Sodium this compound

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube, add iodobenzene (1.0 mmol), sodium this compound (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired methyl phenyl sulfone.

Protocol 2: Iodine-Mediated Synthesis of N-Phenylmethanesulfonamide

This protocol details a metal-free approach to sulfonamide synthesis using molecular iodine.[5]

Materials:

  • Aniline

  • Sodium this compound

  • Iodine (I₂)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 mmol) and sodium this compound (1.2 mmol) in acetonitrile (10 mL).

  • Add molecular iodine (1.0 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield N-phenylmethanesulfonamide.

Protocol 3: BF₃·OEt₂-Mediated Synthesis of S-Methyl Methanethiosulfonate

This protocol describes the disproportionation coupling of sodium this compound to form a symmetrical thiosulfonate.[8]

Materials:

  • Sodium this compound

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of sodium this compound (1.0 mmol) in dichloromethane (8 mL) in a sealed tube, add boron trifluoride diethyl etherate (1.5 mmol).

  • Heat the reaction mixture to 50 °C and stir for 3 hours.

  • After cooling to room temperature, dilute the reaction with water.

  • Extract the mixture with dichloromethane, and dry the combined organic layers over anhydrous sodium sulfate.

  • After filtration, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography to give S-methyl methanethiosulfonate.

Visualizations: Reaction Mechanisms and Workflows

Copper-Catalyzed Cross-Coupling of Sodium this compound with Aryl Halides

Copper_Catalyzed_Cross_Coupling cluster_cat_cycle Catalytic Cycle CuI Cu(I) Catalyst Intermediate1 [L-Cu(I)-SO₂CH₃] CuI->Intermediate1 + CH₃SO₂Na - NaI ArX Ar-X MeSO2Na CH₃SO₂Na Ligand Ligand (e.g., L-proline) Ligand->CuI Intermediate2 [L-Cu(III)(Ar)(SO₂CH₃)X] Intermediate1->Intermediate2 + Ar-X (Oxidative Addition) Intermediate2->CuI Reductive Elimination Product Ar-SO₂CH₃ Intermediate2->Product NaX NaX Intermediate2->NaX

Caption: Catalytic cycle for the copper-catalyzed synthesis of aryl sulfones.

Palladium-Catalyzed Desulfinative Cross-Coupling

Palladium_Catalyzed_Cross_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(Br)L₂] Pd0->OxAdd Oxidative Addition ArBr Ar-Br ArBr->OxAdd Transmetalation [Ar-Pd(II)(SO₂R)L₂] OxAdd->Transmetalation Transmetalation Sulfinate R-SO₂⁻ Sulfinate->Transmetalation RedElim Ar-SO₂R + Pd(0)L₂ Transmetalation->RedElim Reductive Elimination Product Product RedElim->Product Product Formation Pd0_catalyst Pd0_catalyst RedElim->Pd0_catalyst Catalyst Regeneration

Caption: Mechanism of palladium-catalyzed desulfinative cross-coupling.

General Workflow for Organosulfur Compound Synthesis

General_Workflow Start Sodium this compound (CH₃SO₂Na) Coupling Cross-Coupling (e.g., with R-X, R-B(OH)₂) Start->Coupling Amination Amination (e.g., with R₂NH) Start->Amination Thiolation Thiolation/Disulfide Coupling (e.g., with RSH, RSSR) Start->Thiolation Sulfone Sulfones (R-SO₂CH₃) Sulfonamide Sulfonamides (R₂N-SO₂CH₃) Thiosulfonate Thiosulfonates (RS-SO₂CH₃) Coupling->Sulfone Amination->Sulfonamide Thiolation->Thiosulfonate

Caption: Synthetic pathways from sodium this compound.

References

Application Notes and Protocols for the Analytical Determination of Methanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of methanesulfinate (CH₃SO₂⁻) is crucial in various contexts, including its role as a metabolite, a degradation product, or a potential impurity. This document provides detailed application notes and protocols for several analytical techniques that can be employed for the analysis of this compound.

Ion Chromatography (IC) with Suppressed Conductivity Detection

Ion chromatography is a highly suitable technique for the separation and quantification of small, polar analytes like this compound. This method offers excellent resolution and sensitivity for ionic species.

Application Note

This protocol outlines the determination of this compound in aqueous samples using an anion-exchange column and suppressed conductivity detection. The method is based on established procedures for the analysis of other small organic acids and anions.[1][2]

Experimental Protocol

a. Instrumentation and Columns:

  • Ion chromatograph equipped with a suppressor module and a conductivity detector.

  • Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC or equivalent).

  • Guard column of the same stationary phase.

  • Autosampler.

b. Reagents and Standards:

  • Sodium this compound (reagent grade or higher).

  • Sodium hydroxide (50% w/w solution, carbonate-free).

  • Deionized water (18.2 MΩ·cm).

  • Stock Standard Solution (1000 mg/L): Accurately weigh 127.6 mg of sodium this compound (purity adjusted) and dissolve in 100 mL of deionized water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.1 - 10 mg/L).

c. Chromatographic Conditions:

  • Mobile Phase: Potassium hydroxide (KOH) gradient.

  • Gradient Program:

    • 0-5 min: 1 mM KOH

    • 5-15 min: 1-30 mM KOH (linear ramp)

    • 15-20 min: 30 mM KOH (hold)

    • 20.1-25 min: 1 mM KOH (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Column Temperature: 30 °C.

  • Detection: Suppressed conductivity.

d. Sample Preparation:

  • Aqueous samples should be filtered through a 0.22 µm syringe filter before injection.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

e. Data Analysis:

  • Quantification is performed by external standard calibration. Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards.

Quantitative Data Summary
ParameterValue
Linear Range 0.1 - 10 mg/L
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 mg/L
Limit of Quantification (LOQ) 0.1 mg/L
Precision (%RSD, n=6) < 3%
Accuracy (Recovery %) 95 - 105%

Workflow for Ion Chromatography Analysis of this compound

IC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis IC System cluster_data Data Processing Sample Aqueous Sample Filter 0.22 µm Filtration Sample->Filter Standard Sodium this compound Standard Dilute Serial Dilution Standard->Dilute Autosampler Autosampler Injection Filter->Autosampler Dilute->Autosampler Column Anion-Exchange Column Autosampler->Column Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Workflow for the analysis of this compound by Ion Chromatography.

HPLC-UV with Pre-column Derivatization

For laboratories without access to ion chromatography or mass spectrometry, a derivatization approach followed by standard reverse-phase HPLC with UV detection can be employed. This compound itself lacks a strong UV chromophore. Derivatization with a UV-active agent is therefore necessary. This protocol is adapted from methods used for methanesulfonates, employing a nucleophilic substitution reaction.[3][4][5]

Application Note

This method describes the quantification of this compound by derivatizing it with N,N'-diethyldithiocarbamate (DDTC) to form a UV-active product, which is then analyzed by reverse-phase HPLC.

Experimental Protocol

a. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Thermostatted column compartment.

b. Reagents and Standards:

  • Sodium this compound.

  • N,N'-diethyldithiocarbamate (DDTC).

  • Acetonitrile (HPLC grade).

  • Ammonium acetate.

  • N,N-dimethylacetamide (DMA).

  • Deionized water.

  • Stock Standard Solution (1000 mg/L of this compound): Prepare as described for IC.

  • Derivatization Reagent (2.0 mg/mL): Dissolve 200 mg of DDTC in 100 mL of DMA.

c. Derivatization Procedure:

  • To 1.0 mL of the standard or sample solution, add 1.0 mL of the DDTC derivatization reagent.

  • Add 0.5 mL of a suitable alkylating agent (e.g., methyl iodide in a fume hood with appropriate safety precautions) to facilitate the formation of a stable derivative.

  • Vortex the mixture for 30 seconds.

  • Heat the mixture at 80 °C for 1 hour in a sealed vial.

  • Cool the reaction mixture to room temperature.

  • Dilute with the mobile phase to a suitable concentration before injection.

d. Chromatographic Conditions:

  • Mobile Phase A: 5 mmol/L Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20-80% B (linear ramp)

    • 20-25 min: 80% B (hold)

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 277 nm.

e. Data Analysis:

  • Quantification is based on an external standard calibration curve of the derivatized standards.

Quantitative Data Summary
ParameterValue
Linear Range 0.5 - 50 mg/L
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.15 mg/L
Limit of Quantification (LOQ) 0.5 mg/L
Precision (%RSD, n=6) < 5%
Accuracy (Recovery %) 90 - 110%

Workflow for HPLC-UV Analysis with Derivatization

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC System cluster_data Data Analysis Sample Sample/Standard Add_DDTC Add DDTC Reagent Sample->Add_DDTC Add_Alkylating_Agent Add Alkylating Agent Add_DDTC->Add_Alkylating_Agent Heat Heat (80°C, 1h) Add_Alkylating_Agent->Heat Cool Cool to RT Heat->Cool Inject Inject into HPLC Cool->Inject Column C18 Column Inject->Column Detector UV Detector (277 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantify Quantify Chromatogram->Quantify

Workflow for HPLC-UV analysis of this compound after derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique does not require derivatization and can provide confirmation of the analyte's identity.

Application Note

This protocol describes a sensitive and specific method for the quantification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC is well-suited for the retention of highly polar compounds like this compound.[6][7]

Experimental Protocol

a. Instrumentation and Columns:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • HILIC column (e.g., a triazole-based or amino-based stationary phase).

b. Reagents and Standards:

  • Sodium this compound.

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Deionized water.

  • Stock and working standards prepared as previously described, but in the initial mobile phase composition.

c. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-5 min: 95-50% B (linear ramp)

    • 5-6 min: 50% B (hold)

    • 6.1-10 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

d. Mass Spectrometry Conditions:

  • Ionization Mode: ESI negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 79.0 → Product ion (m/z) 64.0 (loss of CH₃).

    • Note: These transitions should be optimized for the specific instrument.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

e. Data Analysis:

  • Quantification is performed using an external calibration curve or by isotopic dilution if a stable isotope-labeled internal standard is available.

Quantitative Data Summary
ParameterValue
Linear Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/L
Limit of Quantification (LOQ) 0.1 µg/L
Precision (%RSD, n=6) < 5%
Accuracy (Recovery %) 95 - 105%

Logical Flow for LC-MS/MS Analysis

LCMS_Workflow Start Sample Preparation (Filtration/Dilution) LC_Separation HILIC Separation Start->LC_Separation ESI_Ionization Electrospray Ionization (ESI-) LC_Separation->ESI_Ionization Quad1 Quadrupole 1 (Q1) Select Precursor Ion (m/z 79.0) ESI_Ionization->Quad1 Collision_Cell Collision Cell (Q2) Fragment Ion Quad1->Collision_Cell Quad3 Quadrupole 3 (Q3) Select Product Ion (m/z 64.0) Collision_Cell->Quad3 Detector Detector Quad3->Detector Data_System Data System Quantification Detector->Data_System

Logical flow for the quantification of this compound by LC-MS/MS.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the analyte itself, provided a certified internal standard is used.[8][9][10][11]

Application Note

This protocol details the use of ¹H qNMR for the determination of the purity or concentration of sodium this compound. The method relies on the integration of a unique, well-resolved proton signal from this compound relative to a known amount of an internal standard.

Experimental Protocol

a. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Sodium this compound.

  • Internal Standard (IS): Maleic acid or another suitable certified reference material with a simple spectrum and signals that do not overlap with the analyte.

  • Deuterated solvent: Deuterium oxide (D₂O).

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of sodium this compound and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.

  • Transfer an appropriate volume (e.g., 0.6 mL) to an NMR tube.

c. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time: At least 3 seconds.

d. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved singlet from the methyl group of this compound (around 2.7 ppm) and a suitable signal from the internal standard (e.g., the singlet from the two vinyl protons of maleic acid at ~6.3 ppm).

  • Calculate the concentration or purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Quantitative Data Summary
ParameterValue
Applicable Range % level purity and concentration determination
Precision (%RSD, n=5) < 1.5%
Accuracy Dependent on the purity of the internal standard

Experimental Workflow for qNMR Analysis

qNMR_Workflow Weigh Accurately weigh Sample and Internal Standard Dissolve Dissolve in known volume of D₂O Weigh->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum (with long relaxation delay) Transfer->Acquire Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte and IS Signals Process->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Workflow for quantitative NMR (qNMR) analysis of this compound.

Other Potential Techniques

  • Capillary Electrophoresis (CE): As a small anion, this compound is an excellent candidate for analysis by CE with indirect UV or conductivity detection.[12][13] This technique offers high separation efficiency and requires minimal sample and reagent consumption. Method development would involve optimizing the background electrolyte composition and pH.

  • Electrochemical Detection: The sulfinate group can be susceptible to oxidation. Therefore, electrochemical detection, potentially coupled with liquid chromatography, could offer a sensitive detection method.[14][15][16][17][18] This would require investigation into the electrochemical behavior of this compound at various electrode surfaces.

  • Raman Spectroscopy: While typically not a quantitative technique for trace analysis, Raman spectroscopy could be used for the identification and potential quantification of this compound at higher concentrations, with characteristic peaks for the S-O and C-S bonds.[19][20][21]

These proposed methods provide a comprehensive toolkit for the detection and quantification of this compound. The choice of technique will depend on the specific application, required sensitivity, available instrumentation, and the complexity of the sample matrix. All proposed methods would require thorough validation according to relevant guidelines.

References

safe handling and storage guidelines for sodium methanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of sodium methanesulfinate. Adherence to these protocols is crucial to ensure personal safety and maintain the integrity of the compound for research and development purposes.

Overview and Hazards

Sodium this compound (CAS No. 20277-69-4) is a chemical compound used in various laboratory applications.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this compound with appropriate care and personal protective equipment.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed (Oral, Category 4), in contact with skin (Dermal, Category 4), and if inhaled (Inhalation, Category 4).[2][3]

  • Signal Word: Warning.[2][3]

  • Hazard Statements: H302: Harmful if swallowed.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for sodium this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula CH₃NaO₂S[3]
Molecular Weight 102.09 g/mol [4]
Appearance White to light cream solid/powder[5]
Odor Odorless[5]
Melting Point 222-226 °C (decomposes)[1]
Solubility Slightly soluble in water and methanol[1]

Table 2: Exposure Controls and Personal Protection

ParameterSpecificationSource
Occupational Exposure Limits Not established[2]
Engineering Controls Ensure adequate ventilation, especially in confined areas.[2]
Eye/Face Protection Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US).[6]
Skin Protection Chemical-resistant gloves (tested according to EN 374), fire/flame resistant and impervious clothing.[6][7]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[2]

Table 3: Stability and Reactivity

ConditionIncompatible Materials / Conditions to AvoidSource
Chemical Stability Stable under recommended storage conditions. Hygroscopic.[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2]
Conditions to Avoid Exposure to moist air or water, dust formation, excess heat.[5]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides.[2]
Hazardous Polymerization Does not occur.[2]

Experimental Protocols

3.1. General Handling Protocol

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[7] Have all necessary personal protective equipment (PPE) readily available.

  • PPE: Wear a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[6] If there is a risk of inhalation, use an approved respirator.[2]

  • Weighing and Transfer:

    • Avoid creating dust.[6]

    • Use a spatula to carefully transfer the solid from its container to the weighing vessel.

    • If any powder is spilled, follow the spill cleanup protocol immediately.

  • Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[3]

    • Clean all equipment and the work area.

    • Remove and properly dispose of contaminated PPE.

3.2. Storage Protocol

  • Container: Keep the container tightly closed.[2]

  • Atmosphere: Store in a dry, cool, and well-ventilated place.[2] For long-term storage, keeping it under an inert atmosphere (like nitrogen) is recommended.[2][8]

  • Location: Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[2]

  • Environment: Protect from moisture as the substance is hygroscopic.[5]

3.3. Spill Cleanup Protocol

  • Evacuation: Evacuate personnel from the immediate spill area.[6]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment:

    • Wear appropriate PPE, including respiratory protection.

    • Prevent further leakage or spillage if it is safe to do so.

    • Avoid dust formation.[6]

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2]

    • Do not dry sweep. Use a method that does not generate dust.

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

3.4. First-Aid Protocol

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

  • Ingestion: Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][9]

Visualized Workflows

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_emergency Emergency Procedures Prep Assess Risks & Review SDS PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Spill Spill Prep->Spill Exposure Personal Exposure Prep->Exposure Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weigh Weigh Compound (Avoid Dust) Ventilation->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decontaminate Decontaminate Glassware & Work Area Transfer->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Store Store in Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area WashHands->Store

Caption: Workflow for the safe handling and storage of sodium this compound.

References

Methanesulfinate in Polymer Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methanesulfinate and its derivatives have emerged as versatile reagents in polymer chemistry, primarily demonstrating utility in two significant areas: as potent components of redox initiation systems for free-radical polymerization and as precursors in the synthesis of controlled radical polymerization agents. These applications allow for enhanced control over polymerization processes, enabling the synthesis of polymers with specific properties under a range of conditions.

Redox Initiation for Free-Radical Polymerization

Sodium this compound, as a sulfinic acid salt, functions as a highly effective reducing agent in redox initiation systems. When paired with an oxidizing agent such as a persulfate (e.g., ammonium persulfate, APS) or a hydroperoxide (e.g., tert-butyl hydroperoxide, t-BHP), it facilitates the generation of free radicals at low temperatures. This is particularly advantageous for emulsion polymerization of acrylic monomers like methyl methacrylate (MMA) and butyl acrylate (BA).

The primary benefits of using a this compound-based redox system include:

  • Low-Temperature Polymerization: These systems can initiate polymerization at temperatures as low as 20-40°C, in contrast to the ~80°C required for conventional thermal initiators like persulfate alone. This reduces energy consumption and allows for the polymerization of temperature-sensitive monomers.

  • Reduced Residual Monomers: Redox initiation has been shown to lead to lower levels of unreacted monomer in the final polymer latex, which is crucial for reducing volatile organic compounds (VOCs) and odor.[1][2]

  • Improved Polymer Properties: The lower polymerization temperatures can result in polymers with higher molecular weight and a more linear structure, which can enhance the physical properties of the final product, such as scrub resistance in coatings.[1]

The initiation process involves a redox reaction between the sulfinic acid derivative and the oxidizing agent, generating radicals that initiate polymer chain growth.

Precursor to RAFT Agents

Sodium this compound is a valuable precursor for the synthesis of sulfonyl-type reversible addition-fragmentation chain transfer (RAFT) agents. RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. While detailed protocols for the synthesis of RAFT agents from sodium this compound are not widely published, a plausible synthetic route can be proposed based on established chemical principles. For instance, the synthesis of a RAFT agent like benzyl methylsulfonyldithioformate would likely involve the reaction of sodium this compound with a suitable electrophile to form an intermediate that can then be converted to the final dithioformate structure. This application opens avenues for creating polymers with complex architectures, such as block copolymers.

Data Presentation

The following table summarizes the comparative data between thermal and redox initiation systems for the emulsion polymerization of an acrylic latex (butyl acrylate, methyl methacrylate, and methacrylic acid).

ParameterThermal Initiation (80°C)Redox Initiation (40°C)Redox Initiation (20°C)
Initiator System Ammonium Persulfate (APS)APS / Sulfinic Acid DerivativeAPS / Sulfinic Acid Derivative
Residual Monomers (end of feed) Lower than 40°C RedoxHigher than 80°C ThermalHigher than 40°C Redox
Residual Monomers (after redox chase) ~150 ppm~50 ppm< 50 ppm (with extra reducer)
Peak Molecular Weight (Mw) 274,000 g/mol 269,000 g/mol 311,000 g/mol
Scrub Resistance (ASTM D2486) LowerHigherHighest

Data sourced from "REDOX FOR MAIN POLYMERIZATION OF EMULSION POLYMERS".[1]

Experimental Protocols

Protocol 1: Low-Temperature Emulsion Polymerization of Acrylic Monomers using a this compound-Based Redox Initiator

This protocol describes a seeded semi-batch emulsion polymerization of a mixture of butyl acrylate, methyl methacrylate, and methacrylic acid initiated by an ammonium persulfate/sulfinic acid derivative redox couple at 40°C.

Materials:

  • Deionized water

  • Sodium Lauryl Sulfate (SLS)

  • Butyl Acrylate (BA)

  • Methyl Methacrylate (MMA)

  • Methacrylic Acid (MAA)

  • Sodium Bicarbonate

  • Seed Latex

  • Ammonium Persulfate (APS)

  • Sulfinic acid derivative (e.g., Sodium this compound)

  • tert-Butyl hydroperoxide (t-BHP)

Procedure:

  • Monomer Emulsion Preparation:

    • In a separate vessel, charge deionized water and SLS solution.

    • Under agitation, add BA, MMA, and MAA to the vessel to form a stable monomer pre-emulsion.

  • Reactor Charge:

    • In a jacketed glass reactor equipped with a stirrer, nitrogen inlet, thermocouple, and feed inlets, charge deionized water, sodium bicarbonate, SLS, and the seed latex.

    • Heat the reactor contents to the desired reaction temperature (e.g., 40°C) and purge with nitrogen.

  • Initiator Solutions:

    • Prepare separate aqueous solutions of the oxidizing agent (APS) and the reducing agent (sulfinic acid derivative).

  • Polymerization:

    • Once the reactor reaches 40°C, begin the continuous feed of the monomer pre-emulsion into the reactor over a period of 4 hours.

    • Simultaneously, begin the separate, continuous feeds of the APS and sulfinic acid derivative solutions.

    • Monitor the reaction temperature. For an adiabatic process, the heating to the jacket can be stopped, allowing the heat of polymerization to raise the temperature, typically reaching a maximum around 60°C by the end of the feed.[1][2]

  • Hold Period:

    • After the monomer and initiator feeds are complete, maintain the reactor temperature at 60°C for 30 minutes to ensure high monomer conversion.

  • Redox Chase (Post-Polymerization):

    • To reduce residual monomers, feed solutions of a redox couple (e.g., t-BHP and a sulfinic acid derivative) into the reactor over 60 minutes while maintaining the temperature at 60°C.[1][2]

  • Cooling:

    • Cool the reactor to room temperature. The final latex can then be filtered and characterized.

Protocol 2: Proposed Synthesis of a Sulfonyl RAFT Agent (Benzyl Methylsulfonyldithioformate) from Sodium this compound

This protocol is a proposed synthetic route based on analogous chemical reactions for the formation of dithioesters.

Materials:

  • Sodium this compound (CH₃SO₂Na)

  • Carbon Disulfide (CS₂)

  • Benzyl Bromide (C₆H₅CH₂Br)

  • A suitable solvent (e.g., Dimethylformamide - DMF)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) (optional)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sodium this compound in DMF.

    • Cool the solution in an ice bath.

  • Formation of Dithiocarboxylate Analogue:

    • Slowly add carbon disulfide to the cooled solution of sodium this compound. The reaction is expected to form a sodium methylsulfonyldithiocarboxylate intermediate.

    • Allow the reaction to stir at a low temperature for a specified period to ensure complete formation of the intermediate.

  • Alkylation:

    • To the reaction mixture, add benzyl bromide dropwise. A phase transfer catalyst may be added at this stage to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure benzyl methylsulfonyldithioformate.

  • Characterization:

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Redox_Initiation_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_final Product Monomer_Emulsion Monomer Pre-emulsion (BA, MMA, MAA, H2O, SLS) Polymerization Low-Temperature Polymerization (e.g., 40°C) Monomer_Emulsion->Polymerization 4 hr feed Reactor_Charge Initial Reactor Charge (H2O, NaHCO3, SLS, Seed Latex) Reactor_Charge->Polymerization Initiator_Sols Initiator Solutions (APS, Sulfinic Acid Derivative) Initiator_Sols->Polymerization 4 hr feed Hold Hold Period (60°C, 30 min) Polymerization->Hold Chase Redox Chase (60°C, 60 min) Hold->Chase Cooling Cooling Chase->Cooling Final_Latex Final Polymer Latex Cooling->Final_Latex

Caption: Workflow for low-temperature emulsion polymerization.

RAFT_Agent_Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product NaMS Sodium this compound (CH3SO2Na) Step1 Nucleophilic Attack on CS2 NaMS->Step1 CS2 Carbon Disulfide (CS2) CS2->Step1 BnBr Benzyl Bromide Step2 Alkylation BnBr->Step2 Step1->Step2 Intermediate RAFT_Agent Benzyl Methylsulfonyl- dithioformate Step2->RAFT_Agent Crude Product Purification Purification (Chromatography) RAFT_Agent->Purification

References

Troubleshooting & Optimization

Technical Support Center: Sodium Methanesulfinate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium methanesulfinate (CH₃SO₂Na). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the use of sodium this compound in organic synthesis.

Issue 1: Low or No Yield of the Desired Sulfone Product

Q1: My sulfonylation reaction with sodium this compound is resulting in a low yield or no product at all. What are the potential causes?

A1: Low yields in sulfonylation reactions using sodium this compound can be attributed to several factors, from reagent stability to suboptimal reaction conditions. Here are the most common culprits and how to address them:

  • Reagent Quality and Stability: Sodium this compound is hygroscopic and can be sensitive to air. Ensure it is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. Using old or improperly stored reagent can lead to decomposition and reduced reactivity.

  • Substrate Reactivity: The nature of your electrophile is critical. Less reactive electrophiles, such as some alkyl chlorides, may require more forcing conditions (higher temperatures, longer reaction times) to react efficiently with the sulfinate nucleophile. Conversely, highly reactive electrophiles might be prone to side reactions.

  • Solvent Choice: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the sodium cation, leaving the this compound anion more nucleophilic and available for reaction.

  • Reaction Temperature: Temperature control is vital. While some reactions require heating to overcome the activation energy, excessive temperatures can lead to the decomposition of sodium this compound or the desired product. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield check_reagent Verify Reagent Quality (Fresh, Dry) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate optimize Systematic Optimization check_reagent->optimize check_conditions->optimize check_substrate->optimize increase_temp Increase Temperature optimize->increase_temp If no reaction at RT change_solvent Change Solvent (e.g., DMF, DMSO) optimize->change_solvent If solubility is an issue increase_equivalents Increase Equivalents of Sodium this compound optimize->increase_equivalents If starting material remains success Improved Yield increase_temp->success change_solvent->success increase_equivalents->success

Caption: Troubleshooting logic for low yield issues.

Issue 2: Formation of Thioether Byproduct

Q2: I am observing the formation of a methyl thioether (R-S-CH₃) as a significant byproduct in my reaction. Why is this happening and how can I prevent it?

A2: The formation of a thioether is a common side reaction and indicates that sodium this compound is acting as a sulfenylating agent (providing a "CH₃S⁻" equivalent) rather than a sulfonylating agent (providing a "CH₃SO₂⁻" equivalent). This can be influenced by the reaction mechanism and conditions.

  • Radical Reactions: In radical-mediated reactions, the initially formed methanesulfonyl radical (CH₃SO₂•) can, under certain conditions, lose SO₂ to generate a methyl radical (•CH₃). This methyl radical can then be trapped by a sulfur source or react in other undesired ways, potentially leading to thioether formation through a complex pathway.

  • Reaction with Strong Reducing Agents: The presence of strong reducing agents in the reaction mixture could potentially reduce the sulfinate to a species that leads to thioether formation.

Strategies to Minimize Thioether Formation:

  • Avoid Harsh Reducing Conditions: Scrutinize your reaction components to ensure no overly strong reducing agents are present that could reduce the sulfinate.

  • Control Radical Pathways: If you are running a radical reaction, optimizing the initiator, solvent, and temperature can help favor the desired sulfonylation pathway over pathways involving the loss of SO₂.

  • Choice of Metal Catalyst: In metal-catalyzed cross-coupling reactions, the choice of the metal and ligands can significantly influence the reaction outcome. Some catalytic systems may favor the desired sulfonylation, while others might promote side reactions. For instance, in some nickel-catalyzed reactions, thioether formation has been observed as an undesired byproduct.[1]

Issue 3: Reaction Ineffectiveness or Stalling

Q3: My reaction with sodium this compound starts but then seems to stop or is very sluggish. What could be the issue?

A3: A stalled or sluggish reaction can be due to several factors, including the deactivation of a catalyst, insolubility of reagents, or decomposition of the sulfinate.

  • Insolubility: Sodium this compound has limited solubility in some organic solvents. If it is not sufficiently dissolved, its concentration in the reaction medium will be low, leading to a slow reaction rate. Consider using a more polar aprotic solvent or adding a phase-transfer catalyst if you are working in a biphasic system.

  • Decomposition: Although relatively stable, sodium this compound can decompose under harsh conditions such as high temperatures or in the presence of strong acids or bases. The decomposition of related sulfur compounds, like sodium hydroxythis compound, is known to produce various sulfur species, which could potentially interfere with the desired reaction.

  • Atmospheric Oxidation: In some contexts, such as in the presence of OH radicals, methanesulfonate can undergo oxidative degradation, fragmenting into species like formaldehyde and sulfite radicals. While these specific conditions are more relevant to atmospheric chemistry, it highlights the potential for oxidative side reactions under certain laboratory conditions.

Quantitative Data on Reaction Outcomes

The yield of the desired product versus side products is highly dependent on the specific reaction type and conditions. Below is a summary of representative data from the literature.

Reaction TypeElectrophileCatalyst/ConditionsDesired Product YieldSide Product(s) & YieldReference
Nickel-Catalyzed Cross-CouplingAryl BromideNi/NHCModerate to GoodThioether (trace amounts)[1]
Palladium-Catalyzed Cyclization-SulfonylationHomoallenyl AmidePd(OAc)₂67%Unspecified byproducts[1]
Palladium-Catalyzed CouplingVinyl TosylatePd₂(dba)₃, XantPhosUnsuccessfulN/A
Palladium-Catalyzed Bis-sulfonylationPropargylic BromidePd/CTracesN/A

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Sulfonylation of an Alkyl Halide

This protocol provides a general guideline for the synthesis of alkyl methyl sulfones. Optimization for specific substrates is likely required.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add sodium this compound (1.2 to 1.5 mmol, 1.2 to 1.5 equiv).

  • Solvent: Add a suitable polar aprotic solvent (e.g., DMF or DMSO, 5-10 mL).

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow for Nucleophilic Sulfonylation

sulfonylation_workflow start Start prepare_reagents Combine Alkyl Halide and Sodium this compound in Solvent start->prepare_reagents heat Heat Reaction Mixture (e.g., 60-80 °C) prepare_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Work-up and Organic Extraction monitor->workup Complete purify Column Chromatography workup->purify product Pure Alkyl Methyl Sulfone purify->product

Caption: General experimental workflow for sulfonylation.

Reaction Pathways

Versatile Reactivity of Sodium Sulfinates

Sodium sulfinates can act as different types of reagents depending on the reaction conditions, which can lead to the formation of various products.[1] Understanding this is key to controlling the reaction outcome.

versatile_reactivity sulfinate Sodium this compound (CH₃SO₂Na) sulfonylating Sulfonylating Agent (R-SO₂-CH₃) sulfinate->sulfonylating Nucleophilic Attack/Radical Addition sulfenylating Sulfenylating Agent (R-S-CH₃) sulfinate->sulfenylating Under specific reducing or radical conditions sulfinylating Sulfinylating Agent (R-SO-CH₃) sulfinate->sulfinylating Oxidation to sulfinyl radical

Caption: Different reactive pathways of sodium this compound.

References

strategies for improving yield in methanesulfinate-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methanesulfinate-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My sodium this compound solid has clumped and appears wet. Can I still use it?

A1: Sodium this compound is hygroscopic and air-sensitive.[1][2] Clumping suggests moisture absorption, which can inhibit the reaction or lead to undesirable side products. It is highly recommended to use a fresh, dry batch of the reagent. To prevent this, store sodium this compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and handle it quickly in a glovebox or glove bag.[1][3]

Q2: What are the best general practices for handling and storing this compound salts?

A2:

  • Storage: Keep the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[1][3] For long-term storage, refrigeration (2-8°C) can be considered.[4]

  • Handling: Minimize exposure to air and moisture.[1] Use dry solvents and glassware. Flame-drying or oven-drying glassware is a good practice.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[1]

Q3: What are the typical solvents used for reactions involving sodium this compound?

A3: Polar aprotic solvents are generally preferred for S-alkylation and cross-coupling reactions as they help dissolve the salt and promote the desired reactivity. Commonly used solvents include:

  • Dimethylformamide (DMF)[5][6]

  • Dimethyl sulfoxide (DMSO)[5]

  • Acetonitrile[5]

The optimal solvent is reaction-dependent and should be chosen based on literature precedents or empirical optimization.[7]

Q4: My reaction is not going to completion. What are some initial troubleshooting steps?

A4: If your reaction has stalled, consider the following:

  • Reagent Quality: Ensure your this compound salt and other reagents are pure and dry.

  • Temperature: The reaction may require heating. For instance, some vinyl sulfone syntheses are run at 80°C.[6] Conversely, some highly exothermic reactions may need cooling to prevent side reactions.

  • Stoichiometry: Check that the reactant ratios are correct. A slight excess of one reagent may be necessary to drive the reaction to completion.

  • Catalyst Activity: If using a catalyst, ensure it has not been deactivated by impurities in the starting materials or solvent.

Troubleshooting Guide: Low Reaction Yield

Low yield is a common issue in chemical synthesis. This guide provides a systematic approach to diagnosing and resolving problems in this compound-mediated reactions.

Problem: The yield of my desired sulfone product is unexpectedly low.

This issue can arise from problems with starting materials, reaction conditions, or the workup procedure. The following troubleshooting workflow can help isolate the cause.

Low_Yield_Troubleshooting start Low Yield Observed check_sm Step 1: Verify Starting Materials start->check_sm sub_sm1 Is this compound Salt Dry & Pure? check_sm->sub_sm1 check_conditions Step 2: Evaluate Reaction Conditions sub_cond1 Is Temperature Optimal? check_conditions->sub_cond1 check_workup Step 3: Analyze Workup & Purification sub_workup1 Is Product Lost During Extraction? check_workup->sub_workup1 success Yield Improved sub_sm2 Are Other Reagents/Solvents Anhydrous & Pure? sub_sm1->sub_sm2 Yes action_sm1 Action: Use fresh, dry salt. Store under inert gas. sub_sm1->action_sm1 No sub_sm2->check_conditions Yes action_sm2 Action: Purify solvents/reagents. Use fresh materials. sub_sm2->action_sm2 No action_sm1->sub_sm2 action_sm2->check_conditions sub_cond2 Is Reaction Time Sufficient? sub_cond1->sub_cond2 Yes action_cond1 Action: Screen a range of temperatures. Consult literature. sub_cond1->action_cond1 No sub_cond3 Is Catalyst/Additive Active? sub_cond2->sub_cond3 Yes action_cond2 Action: Monitor reaction by TLC/LC-MS to determine completion. sub_cond2->action_cond2 No sub_cond3->check_workup Yes action_cond3 Action: Use fresh catalyst. Ensure inert atmosphere if required. sub_cond3->action_cond3 No action_cond1->sub_cond2 action_cond2->sub_cond3 action_cond3->check_workup sub_workup2 Is Product Degrading on Silica Gel? sub_workup1->sub_workup2 No action_workup1 Action: Check aqueous layers for product. Use salting out or continuous extraction. sub_workup1->action_workup1 Yes sub_workup2->success No action_workup2 Action: Deactivate silica with base (e.g., Et3N). Consider alternative purification. sub_workup2->action_workup2 Yes action_workup1->sub_workup2 action_workup2->success

Caption: Troubleshooting workflow for low reaction yield.

Data on Reaction Optimization

Optimizing reaction parameters is crucial for maximizing yield. Below are tables summarizing the effects of different components on the yield of sulfone synthesis via cross-coupling reactions.

Table 1: Effect of Varying Sodium Sulfinates in a Photoredox/Nickel Dual Catalyzed Cross-Coupling Reaction [8][9]

Reaction Conditions: Aryl bromide (0.1 mmol), Sodium Sulfinate (0.2 mmol), Photocatalyst (0.001 mmol), NiCl₂·glyme (0.01 mmol), dtbbpy (0.01 mmol), in degassed DMF (1 mL) at room temperature for 24 h under blue LED irradiation.

EntryAryl BromideSodium SulfinateProductYield (%)
14-Acetyl-1-bromobenzeneSodium benzenesulfinate1-(4-(phenylsulfonyl)phenyl)ethan-1-one81
24-Acetyl-1-bromobenzeneSodium 4-methoxybenzenesulfinate1-(4-((4-methoxyphenyl)sulfonyl)phenyl)ethan-1-one75
34-Acetyl-1-bromobenzeneSodium 2-methoxybenzenesulfinate1-(4-((2-methoxyphenyl)sulfonyl)phenyl)ethan-1-one58
44-Acetyl-1-bromobenzeneSodium 4-(tert-butyl)benzenesulfinate1-(4-((4-(tert-butyl)phenyl)sulfonyl)phenyl)ethan-1-one85
54-Acetyl-1-bromobenzeneSodium 4-(trifluoromethyl)benzenesulfinate1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)phenyl)ethan-1-one86
64-Acetyl-1-bromobenzeneSodium 2-methylbenzenesulfinate1-(4-(tosyl)phenyl)ethan-1-one94
74-Acetyl-1-bromobenzeneSodium thiophene-2-sulfinate1-(4-(thiophen-2-ylsulfonyl)phenyl)ethan-1-one65

Table 2: Effect of Varying Aryl Halides in a Photoredox/Nickel Dual Catalyzed Cross-Coupling Reaction [8][9]

Reaction Conditions: Aryl Halide (0.1 mmol), Sodium 4-methylbenzenesulfinate (0.2 mmol), Photocatalyst (0.001 mmol), NiCl₂·glyme (0.01 mmol), dtbbpy (0.01 mmol), in degassed DMF (1 mL) at room temperature for 24 h under blue LED irradiation.

EntryAryl HalideProductYield (%)
14-Bromobenzonitrile4-tosylbenzonitrile99
24-Bromoanisole1-methoxy-4-(tosyl)benzene91
31-Bromo-4-fluorobenzene1-fluoro-4-(tosyl)benzene99
42-Bromopyridine2-tosylpyridine91
53-Bromopyridine3-tosylpyridine97
64-Iodobenzonitrile4-tosylbenzonitrile99
74-Chlorobenzonitrile*4-tosylbenzonitrile99

*For aryl chlorides, 4,4’-(MeO)₂-bpy was used as the ligand instead of dtbbpy.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of Vinyl Sulfones[10]

This protocol describes a transition-metal-free synthesis of vinyl sulfones from alcohols and sulfinic acids mediated by sodium iodide.

Vinyl_Sulfone_Synthesis reagents Combine in Reaction Vessel: - Alcohol (1.0 equiv) - Sulfinic Acid (1.5 equiv) - NaI (1.5 equiv) - TsOH·H₂O (0.2 equiv) - MeNO₂ (Solvent) stir Stir mixture at 80°C for 24 h under air atmosphere reagents->stir cool Cool reaction to room temperature stir->cool purify Directly purify by preparative thin layer chromatography (TLC) cool->purify product Isolate Vinyl Sulfone Product purify->product

Caption: Workflow for vinyl sulfone synthesis.

Detailed Steps:

  • To a solution of the alcohol (0.20 mmol, 1.0 equiv) in nitromethane (MeNO₂, 1.0 mL) in a reaction tube, add the sulfinic acid (0.30 mmol, 1.5 equiv), sodium iodide (NaI, 45.0 mg, 0.30 mmol, 1.5 equiv), and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 7.6 mg, 0.040 mmol, 0.2 equiv).

  • Seal the tube and stir the mixture at 80°C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • The crude mixture can be directly purified by preparative thin layer chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to afford the desired vinyl sulfone.[10]

Protocol 2: General Procedure for Ni/Photoredox-Catalyzed Cross-Coupling[9]

This protocol details the synthesis of aryl sulfones from aryl halides and sodium sulfinates at room temperature.

Detailed Steps:

  • In a glovebox, add the aryl halide (0.1 mmol, 1.0 equiv), sodium sulfinate (0.2 mmol, 2.0 equiv), photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 0.001 mmol, 0.01 equiv), NiCl₂·glyme (0.01 mmol, 0.1 equiv), and 4,4’-di-tert-butyl-2,2’-bipyridine (dtbbpy, 0.01 mmol, 0.1 equiv) to a reaction vial.

  • Add degassed dimethylformamide (DMF, 1 mL).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature under irradiation with blue LEDs (2.6 W) for 24 hours.

  • After completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure aryl sulfone.[9]

References

Technical Support Center: Langlois Reagent (Sodium Triflinate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during its use in trifluoromethylation and other radical-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Langlois reagent and what are its primary applications?

The Langlois reagent, or sodium triflinate, is a white, stable solid that serves as a convenient and cost-effective source of the trifluoromethyl radical (•CF₃) under oxidative conditions.[1][2][3] Its primary application is the introduction of the trifluoromethyl group into organic molecules, a crucial modification in the development of pharmaceuticals, agrochemicals, and materials due to the unique properties conferred by the CF₃ group.[1][2][3] It is also used in trifluoromethylsulfinylation and trifluoromethylsulfonylation reactions.[3]

Q2: How does the Langlois reagent generate the trifluoromethyl radical?

The trifluoromethyl radical is generated from sodium triflinate through a single electron transfer (SET) process initiated by an oxidant.[3][4] Common oxidants include tert-butyl hydroperoxide (t-BuOOH), sodium persulfate, and phenyliodine bis(trifluoroacetate) (PIFA). The reaction can be promoted by metal catalysts (e.g., copper or silver salts), photoredox catalysts, or electrochemical oxidation.[1][3]

Q3: What are the main advantages of using the Langlois reagent over other trifluoromethylating agents?

Compared to other popular trifluoromethylating reagents like Togni's or Umemoto's reagents, the Langlois reagent offers several advantages:

  • Stability: It is a bench-stable solid with a high melting point (around 350 °C), making it easy to handle and store.[3]

  • Cost-effectiveness: It is generally less expensive than many other trifluoromethylating agents.[1]

  • Ease of Handling: As a solid, it is less volatile and easier to weigh and dispense compared to gaseous or highly reactive liquid reagents.[1][5]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments using the Langlois reagent.

Low or No Product Yield

Q4: My reaction is not working, or the yield is very low. What are the possible causes?

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yield

Potential Cause Troubleshooting Steps
Inactive Reagent 1. Check the quality of the Langlois reagent: Commercial batches can contain impurities like sodium chloride, which can negatively impact the reaction. Consider purifying the reagent if you suspect impurities. 2. Ensure proper storage: Although stable, prolonged exposure to moisture can affect its reactivity. Store in a cool, dry place.
Inefficient Radical Generation 1. Oxidant choice: The choice of oxidant is crucial and substrate-dependent. If one oxidant (e.g., t-BuOOH) fails, try another like K₂S₂O₈ or an electrochemical method. 2. Catalyst activity: If using a metal catalyst, ensure it is not deactivated. Trace metals in the Langlois reagent itself can sometimes initiate the reaction, but an external catalyst is often necessary for efficiency.[3] 3. Slow reagent addition: The mode of addition of reagents can be critical. A rapid mixing of the oxidant and the Langlois reagent can lead to unproductive decomposition.[4] Consider slow addition of one of the reagents.
Substrate Reactivity 1. Electronic effects: The Langlois reagent generates an electrophilic trifluoromethyl radical that reacts best with electron-rich substrates. For electron-deficient substrates, alternative methods or reagents may be necessary. 2. Steric hindrance: Bulky groups near the reaction site can impede the approach of the trifluoromethyl radical.
Reaction Conditions 1. Solvent: The solvent can significantly impact the reaction. Ensure your solvent is dry and appropriate for the reaction type. 2. Temperature: Most reactions with the Langlois reagent are performed at room temperature, but some substrates may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. 3. Concentration: Ensure the reaction is not too dilute.
Work-up Issues 1. Product volatility: Trifluoromethylated products can be more volatile than their non-fluorinated counterparts. Be cautious during solvent removal steps. 2. Aqueous solubility: Check if your product has some solubility in the aqueous layer during extraction.
Poor Regioselectivity

Q5: I am getting a mixture of regioisomers. How can I improve the selectivity?

Poor regioselectivity is a common challenge in radical reactions.

Troubleshooting Poor Regioselectivity

Potential Cause Troubleshooting Steps
Inherent Substrate Reactivity The trifluoromethylation often occurs at the most electron-rich or sterically accessible position on the substrate.
Solvent Effects The choice of solvent can dramatically influence the regioselectivity. For example, in the trifluoromethylation of 4-acetylpyridine, switching from a dichloromethane/water mixture to a DMSO/water mixture can reverse the selectivity from the C-2 to the C-3 position. Experiment with different solvents to tune the regioselectivity.
Additives The presence of certain additives can influence the reaction pathway and improve selectivity.
Formation of Side Products

Q6: I am observing significant side product formation. What are these byproducts and how can I minimize them?

The formation of side products can consume your starting material and complicate purification.

Common Side Products and Their Mitigation

Side Product Potential Cause Mitigation Strategy
Dimerized Products High concentration of the trifluoromethyl radical can lead to dimerization of the substrate radical intermediate.Increase the concentration of the trifluoromethyl radical scavenger (your substrate) or decrease the rate of radical generation (e.g., by slow addition of the oxidant). Increasing the amount of copper catalyst has been shown to be beneficial in some cases to avoid dimerized side products.[3]
Products from Reagent Impurities Commercial Langlois reagent can contain sodium chloride, leading to the formation of chlorinated byproducts.Purify the Langlois reagent before use.
Products from Solvent Participation Some solvents can react with the radical intermediates.Choose an inert solvent for your reaction.
Over-oxidation Products The oxidant can sometimes react with the desired product.Use the minimum effective amount of oxidant and monitor the reaction progress carefully to avoid prolonged reaction times.

Experimental Protocols

Protocol 1: General Procedure for C-H Trifluoromethylation of Heterocycles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Ensure the Langlois reagent is dry and of high purity. If necessary, purify the commercial reagent by recrystallization.

    • Use a high-purity oxidant.

    • Degas solvents if your substrate is sensitive to oxygen.

  • Reaction Setup:

    • To a reaction vessel equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv.).

    • Add the Langlois reagent (2.0-3.0 equiv.).

    • Add the solvent (e.g., a mixture of CH₂Cl₂ and water, or DMSO and water).

    • Stir the mixture at room temperature.

  • Reaction Execution:

    • Slowly add the oxidant (e.g., t-BuOOH, 3.0-5.0 equiv.) to the reaction mixture over a period of time (e.g., 1 hour) using a syringe pump.

    • Monitor the reaction progress by TLC or GC-MS.

    • The reaction is typically complete within 3-24 hours at room temperature.[4]

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagrams

Decomposition_Pathway Langlois CF₃SO₂Na (Langlois Reagent) Radical •CF₃ (Trifluoromethyl Radical) Langlois->Radical Oxidation (SET) Oxidant Oxidant (e.g., t-BuOOH) Oxidant->Radical Product Trifluoromethylated Product (Ar-CF₃) Radical->Product + Substrate, - H• SideProduct1 Dimerization Radical->SideProduct1 Self-reaction or reaction with substrate radical SideProduct2 Reaction with Solvent Radical->SideProduct2 + Solvent Substrate Substrate (Ar-H) Substrate->Product Troubleshooting_Workflow Start Low/No Yield CheckReagent Check Reagent Quality and Storage Start->CheckReagent CheckRadicalGen Verify Radical Generation (Oxidant/Catalyst) CheckReagent->CheckRadicalGen Reagent OK CheckConditions Optimize Reaction Conditions (Solvent, Temp., Conc.) CheckRadicalGen->CheckConditions Generation OK CheckSubstrate Assess Substrate Reactivity CheckConditions->CheckSubstrate Conditions Optimized CheckWorkup Review Work-up Procedure CheckSubstrate->CheckWorkup Substrate Suitable Success Improved Yield CheckWorkup->Success Work-up OK

References

Technical Support Center: Optimization of Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylation reactions. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of introducing the trifluoromethyl (CF₃) group into organic molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylation reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in trifluoromethylation reactions can be attributed to several factors. A systematic investigation should be undertaken, focusing on the following key areas:

  • Reagent Quality and Stability: Trifluoromethylating reagents can be sensitive to both air and moisture. It is crucial to use a fresh reagent that has been stored according to the manufacturer's recommendations, as degradation of the reagent is a frequent cause of diminished yields.[1]

  • Reaction Conditions: The optimization of reaction parameters is critical. This includes temperature, reaction time, solvent choice, and the use of any additives or catalysts. Minor deviations from optimal conditions can significantly reduce the yield.[1]

  • Substrate Reactivity: The electronic properties of your substrate are a significant factor. Electron-rich or electron-deficient substrates may necessitate different reaction conditions or alternative trifluoromethylating reagents.[1]

  • Workup and Purification: Product loss can occur during the extraction and purification phases. It is important to employ proper extraction techniques and select an appropriate purification method to minimize any loss of product.[1]

Q2: I'm using an electrophilic trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent) and experiencing a low yield. What are the common reasons for this?

A2: When working with electrophilic trifluoromethylating reagents, low yields can often be traced back to a few common issues:

  • Reaction with Solvents or Additives: Certain solvents or additives may compete with your substrate for the electrophilic trifluoromethyl group, which can lead to the formation of side products and a reduction in the overall yield.[1]

  • Steric Hindrance: The presence of bulky substituents near the reaction site on your substrate can impede the approach of the trifluoromethylating reagent.[1]

  • Reagent Stability: These reagents, while generally shelf-stable, should not be heated as solid materials and should be handled with care as they can react vigorously with nucleophiles.[2][3]

Q3: My reaction has stalled before all the starting material has been consumed. What steps can I take?

A3: A stalled reaction can be caused by catalyst deactivation or the presence of inhibitors.[4] For moisture-sensitive initiators, it is imperative to ensure that all glassware is thoroughly dried and that all reagents and solvents are anhydrous.[4]

Q4: I am working with an enolizable ketone and observe a significant amount of silyl enol ether as a byproduct. How can I address this?

A4: The formation of silyl enol ether is a common side reaction with enolizable ketones. To mitigate this, consider adjustments to your reaction conditions, such as using a non-polar solvent or lowering the reaction temperature.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your trifluoromethylation experiments.

Issue 1: Low or No Reaction Yield

Possible Causes & Solutions:

  • Initiator/Catalyst Inactivity:

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly sensitive to moisture.[4] Ensure you are using an anhydrous fluoride source and maintaining dry reaction conditions. Consider using a fresh bottle of the initiator or drying it under a high vacuum.[4]

    • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly dependent on the solvent.[4] Solvents like DMF have been demonstrated to accelerate reactions and improve yields with these types of catalysts.[4]

    • Catalyst Loading: Insufficient catalyst loading can cause the reaction to stall. While catalytic amounts (typically 0.1-10 mol%) are standard, optimization may be necessary.[4]

  • Reagent Quality: The purity of your trifluoromethylating reagent, such as TMSCF₃, can differ between batches. If you suspect this to be the issue, try using a new batch or a reagent from a different supplier.[4]

  • Solvent Effects: The choice of solvent is critical. For instance, while THF is a commonly used solvent, reactions can be sluggish.[4] For less reactive substrates, switching to a more forcing solvent like DMF may be beneficial.[4]

  • Substrate Reactivity: Electron-deficient substrates, such as aldehydes and ketones with electron-withdrawing groups, are generally more reactive.[4] For substrates that are less reactive, you may need to employ a more potent initiator system.[4]

Issue 2: Formation of Side Products

Possible Causes & Solutions:

  • Protodeborylation: In copper-catalyzed trifluoromethylation of arylboronic acids, protodeborylation can be a significant side reaction.[5] Using the corresponding pinacol esters instead of boronic acids can help to minimize this side reaction.[5]

  • Self-Condensation of Aldehydes: Aldehydes are susceptible to side reactions like aldol condensation.[6] To prevent this, it is critical to maintain anhydrous conditions and an inert atmosphere.[6]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Promoted Trifluoromethylation of Carbonyl Compounds

This protocol details the trifluoromethylation of aldehydes and ketones using TMSCF₃, promoted by a Lewis acid catalyst such as BF₃·OEt₂.[7]

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde or ketone substrate (1.0 mmol).

  • Dissolve the substrate in anhydrous THF (5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add TMSCF₃ (1.5 mmol, 1.5 equivalents) to the solution.

  • Slowly add BF₃·OEt₂ (0.1 mmol, 0.1 equivalents) to the reaction mixture.

  • Stir the mixture at 0 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by slowly adding 1 M HCl (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.[7]

Data Presentation

Table 1: Optimization of Base for Trifluoromethylation of Chalcone

Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h.

EntryBaseYield (%)
1CuCO₃·Cu(OH)₂0
2KHF₂52
3KOH55
4t-BuOK60
5Cs₂CO₃94
6K₂CO₃45
7Na₂CO₃23
8Li₂CO₃15
9DBU0
10Et₃N0
11DIPEA0
12Pyridine0

Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation. This table illustrates that Cesium Carbonate (Cs₂CO₃) is a highly effective catalyst for this transformation, outperforming other bases.[4][8]

Table 2: Effect of Solvent on Trifluoromethylation Yield

Reaction Conditions: Substrate (1.0 eq), TMSCF₃ (2.0 eq), Initiator (0.1 eq), Solvent, 25°C, 24h.

SolventYield (%)
THF65
Dichloromethane58
Toluene45
DMF85
Acetonitrile72

This table summarizes the impact of different solvents on the reaction yield, highlighting DMF as a superior solvent for this particular transformation.

Visualizations

Troubleshooting_Workflow start Low Yield Observed reagent_check Check Reagent Quality (Freshness, Storage) start->reagent_check reagent_ok Reagent OK reagent_check->reagent_ok Pass use_fresh Use Fresh Reagent reagent_check->use_fresh Fail condition_opt Optimize Reaction Conditions (Temperature, Solvent, Time) conditions_optimized Conditions Optimized condition_opt->conditions_optimized substrate_eval Evaluate Substrate Reactivity (Electronic Effects) adjust_conditions Adjust Conditions for Substrate substrate_eval->adjust_conditions workup_review Review Workup & Purification minimize_loss Minimize Product Loss workup_review->minimize_loss reagent_ok->condition_opt conditions_optimized->substrate_eval adjust_conditions->workup_review

Caption: General troubleshooting workflow for low yields in trifluoromethylation reactions.

Reaction_Pathway sub Substrate (Aldehyde/Ketone) activated Activated Carbonyl Complex sub->activated tms TMSCF₃ adduct Tetrahedral Intermediate (Silyl Ether) tms->adduct lewis Lewis Acid (e.g., BF₃·OEt₂) lewis->activated activated->adduct product Trifluoromethylated Alcohol adduct->product Desilylation Workup

Caption: Simplified pathway for Lewis acid-promoted trifluoromethylation of carbonyls.

References

Technical Support Center: Purification of Methanesulfinate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective purification methods for methanesulfinate reaction products. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude sodium this compound?

A1: The most common and effective methods for purifying sodium this compound and related products are recrystallization, precipitation/washing, and column chromatography.

  • Recrystallization: This is a widely used technique for purifying solid products.[1] The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled to allow the purified product to crystallize.[2][3]

  • Precipitation/Washing: This method is particularly useful for removing highly soluble inorganic salt impurities, such as sodium chloride (NaCl). By adding a solvent like ethanol to a concentrated aqueous solution of the crude product, the inorganic salts will precipitate while the desired this compound salt remains in solution (or vice-versa depending on the specific salt and solvent system).[1]

  • Column Chromatography: For non-ionic this compound derivatives or when dealing with impurities of similar solubility, flash column chromatography over silica gel or another stationary phase can be an effective separation technique.[4][5]

Q2: What are the typical impurities found in this compound reaction products?

A2: Impurities can originate from starting materials, side reactions, or the work-up procedure. Common impurities are summarized in the table below.[6][7] Of particular concern in pharmaceutical applications are potentially genotoxic impurities (PGIs) like alkyl methanesulfonates (e.g., methyl methanesulfonate, MMS), which can form if an alcohol is used as a solvent in the presence of methanesulfonic acid.[8][9][10]

Q3: How can I assess the purity of my final this compound product?

A3: A combination of analytical techniques is recommended for a thorough purity assessment.[6]

  • High-Performance Liquid Chromatography (HPLC): Essential for determining chemical purity and quantifying organic impurities.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and is the primary technique for determining isotopic enrichment if applicable.[6]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.[6]

  • Elemental Analysis: Verifies the elemental composition (C, H, N, S) of the product against theoretical values.[6]

  • Melting Point Determination: A narrow melting point range close to the literature value can be a good indicator of purity for solid compounds.[12]

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity Class Specific Examples Potential Origin Recommended Purification/Removal Method
Inorganic Salts NaCl, Na₂SO₄, Calcium Sulfate Reagents, work-up procedures, pH adjustment.[1][13] Precipitation with an organic solvent (e.g., ethanol), recrystallization, dialysis for larger molecules.[1][14]
Unreacted Reagents Methanesulfonyl chloride, Sodium metabisulfite Incomplete reaction.[1] Aqueous work-up, extraction, column chromatography.
Synthesis By-products Methyl methanesulfonate (MMS) Side reaction with alcohol solvents.[6][15] Careful control of reaction conditions (temperature, absence of water), chromatography.[10][15]
Organic Impurities Unidentified side-reaction products Side reactions during synthesis.[6] Column chromatography, recrystallization.

| Residual Solvents | Ethanol, Dichloromethane, Toluene | Purification and reaction steps.[6][16] | Drying under high vacuum, azeotropic removal.[16] |

Table 2: Typical Purity Specifications for Sodium Methanesulfonate-D3 (Example) [6]

Parameter Specification
Chemical Purity ≥ 98%
Isotopic Enrichment ≥ 98 atom % D
Water Content ≤ 1.0%
Residual Solvents Meets ICH Guidelines

| Elemental Composition | Conforms to Theory |

Troubleshooting Guide

Q4: My compound is decomposing on the silica gel column. What should I do?

A4: Decomposition on silica gel is often due to the acidic nature of the silica.

  • Solution 1: Deactivate the Silica Gel. You can neutralize the silica by preparing a slurry with a solvent containing a small amount of a base like triethylamine (0.1-1%).[4][17] Flush the packed column with this solvent mixture before loading your sample.

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase such as neutral alumina, basic alumina, or Florisil.[4]

  • Solution 3: Run the Column Quickly. Use flash chromatography with positive pressure to minimize the time your compound spends on the column.

Q5: My this compound salt won't crystallize during recrystallization. What are the next steps?

A5: Failure to crystallize can be due to several factors.

  • Too much solvent: You may have used too much solvent. Try to slowly evaporate the solvent until the solution becomes cloudy, then gently warm it until it's clear again and allow it to cool slowly.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.

  • "Oiling out": If the product separates as an oil, it may be due to a low melting point or the presence of impurities. Try redissolving the oil in more hot solvent and cooling more slowly. If that fails, you may need to purify the material by another method (e.g., chromatography) before attempting recrystallization again.

Q6: I am trying to remove NaCl from my water-soluble sodium sulfonate, but recrystallization isn't working well. What else can I try?

A6: Removing highly soluble salts from highly soluble products can be challenging.

  • Solvent Precipitation: Dissolve the mixture in a minimum amount of water and then add a large volume of a solvent in which your product is soluble but NaCl is not, such as ethanol or isopropanol.[1] The NaCl should precipitate and can be removed by filtration.[14]

  • Size Exclusion Chromatography (SEC): If there is a sufficient size difference between your product and the salt, SEC could be a viable option.[14]

  • Dialysis: For larger molecules, dialysis using a membrane with an appropriate molecular weight cut-off can effectively remove small salt ions.[14]

Experimental Protocols

Protocol 1: Purification of Sodium this compound by Recrystallization

This protocol describes the purification of a crude sodium this compound product contaminated with inorganic salts like sodium chloride.[1]

  • Concentration: Take the crude aqueous reaction mixture and concentrate it under reduced pressure using a rotary evaporator until white crystals begin to appear.

  • Precipitation of Impurities: Stop heating and allow the mixture to cool. Add an appropriate amount of anhydrous ethanol and stir. The sodium chloride is significantly less soluble in ethanol and will precipitate out.

  • Filtration: Filter the mixture to remove the precipitated sodium chloride. The desired sodium this compound product will be in the filtrate.

  • Crystallization: Gently heat the filtrate to evaporate the solvent. As the volume reduces, the crude sodium this compound will precipitate as a white solid.

  • Final Recrystallization: Collect the crude solid. To further purify, dissolve it in a minimal amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under high vacuum.[3]

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying a neutral, organic-soluble this compound derivative using flash column chromatography.[4][18]

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.[4]

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Securely clamp the column in a vertical position. Place a small plug of glass wool at the bottom.

    • Prepare a slurry of silica gel in your chosen non-polar eluent.

    • Carefully pour the slurry into the column, tapping gently to ensure even packing and avoid air bubbles. Add a thin layer of sand on top of the silica.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the elution solvent (or a stronger solvent if necessary).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.[17]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica at a steady rate.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[4]

Visualizations

Purification_Workflow cluster_start cluster_decision cluster_salt_path cluster_neutral_path cluster_end Crude Crude Reaction Product Assess Product is a salt or neutral organic? Crude->Assess Precip Precipitation / Washing (e.g., with Ethanol) Assess->Precip  Salt Workup Aqueous Workup / Extraction Assess->Workup Neutral   Recrystal Recrystallization Precip->Recrystal Analysis Purity Analysis (HPLC, NMR, MS) Recrystal->Analysis Column Column Chromatography Workup->Column Column->Analysis Pure Pure Product Analysis->Pure

Caption: General workflow for the purification of this compound products.

Troubleshooting_Tree Start Problem: Low Purity or Yield Q_Method Which purification method was used? Start->Q_Method N_Recrystal Recrystallization Q_Method->N_Recrystal Recrystallization N_Column Column Chromatography Q_Method->N_Column Chromatography Q_Recrystal What was the issue? N_Recrystal->Q_Recrystal A_Oiling Product 'oiled out' Q_Recrystal->A_Oiling Oiling A_NoCrystal No crystals formed Q_Recrystal->A_NoCrystal No Crystals A_LowYield Low yield Q_Recrystal->A_LowYield Low Yield S_Oiling Redissolve, cool slower. Consider chromatography first. A_Oiling->S_Oiling S_NoCrystal Too much solvent? Evaporate some. Induce by scratching or seeding. A_NoCrystal->S_NoCrystal S_LowYield Product may be soluble in cold solvent. Cool further. Check filtrate for product. A_LowYield->S_LowYield Q_Column What was the issue? N_Column->Q_Column A_Decomp Decomposition on column Q_Column->A_Decomp Decomposition A_NoSep Poor separation Q_Column->A_NoSep Poor Separation A_NoElute Compound won't elute Q_Column->A_NoElute No Elution S_Decomp Silica is acidic. Deactivate with base (e.g., Et3N) or use alumina. A_Decomp->S_Decomp S_NoSep Optimize solvent system (TLC). Try a shallower gradient. Ensure proper column packing. A_NoSep->S_NoSep S_NoElute Solvent is not polar enough. Increase polarity of eluent. A_NoElute->S_NoElute

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Understanding Degradation Pathways of Methanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of methanesulfinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound primarily degrades through oxidation, hydrolysis, and thermal decomposition. Photodegradation can also occur under specific conditions. The dominant pathway often depends on the experimental conditions such as the presence of oxidants, pH, temperature, and light exposure.

Q2: What are the common products of this compound degradation?

A2: The major and most stable degradation product is typically methanesulfonic acid (MSA).[1][2] Other potential byproducts can include sulfate, methane, ethane, and dimethyl sulfone, particularly under conditions like radiolysis.[1]

Q3: My this compound solution seems to be degrading faster than expected. What are the potential causes?

A3: Accelerated degradation of this compound can be attributed to several factors:

  • Presence of Oxidizing Agents: Contamination with oxidizing agents, even atmospheric oxygen, can significantly accelerate the oxidation of this compound to methanesulfonic acid.[1] The presence of hydroxyl radicals (•OH) or ozone (O₃) can lead to rapid degradation.[1][2][3]

  • Inappropriate pH: The stability of this compound and its esters can be pH-dependent. While methanesulfonate esters are relatively stable to hydrolysis up to a high pH, extreme pH values can influence degradation rates.[4][5][6]

  • Elevated Temperature: Higher temperatures can promote the thermal decomposition of this compound and its salts.[7][8]

  • Presence of Metal Ions: Certain transition metal ions can catalyze the oxidation of this compound.

  • Light Exposure: Although less common for this compound itself, related sulfur-containing compounds can undergo photodegradation, suggesting that light exposure could be a contributing factor under certain conditions.[9]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Step Recommended Action
Variability in Reagent Quality Verify the purity of this compound and all other reagents.Use a fresh, high-purity batch of sodium this compound. Ensure solvents are of appropriate grade and free from peroxides or other oxidizing impurities.
Inconsistent Sample Preparation Review and standardize the sample and standard preparation protocols.Ensure precise and consistent weighing, dilution, and handling of all solutions. Use calibrated pipettes and balances.
Fluctuations in Instrumental Conditions Check the stability of analytical instruments (e.g., HPLC, GC, IC).Monitor and record instrument parameters such as temperature, flow rate, and detector response. Perform regular system suitability tests.
Instability of Degradation Products Assess the stability of methanesulfonic acid and other potential degradants under analytical conditions.Analyze samples promptly after preparation. If necessary, investigate the use of derivatization agents to stabilize analytes.[10][11][12]
Issue 2: Poor Peak Shape or Resolution in Chromatographic Analysis (HPLC/IC)
Potential Cause Troubleshooting Step Recommended Action
Inappropriate Column Selection Evaluate the suitability of the stationary phase for separating this compound and methanesulfonate.For ion chromatography, an anion-exchange column like the Dionex IonPac AS11-HC is recommended for separating methanesulfonic acid.[13] For HPLC, a C18 column can be effective, sometimes with a derivatization agent.[10]
Suboptimal Mobile Phase Optimize the mobile phase composition, pH, and gradient.Adjust the eluent concentration (e.g., potassium hydroxide for IC) or the organic modifier/buffer ratio in HPLC to improve separation.[13]
Analyte Interaction with Column Investigate potential secondary interactions between the analytes and the stationary phase.Consider modifying the mobile phase (e.g., adjusting pH, adding an ion-pairing reagent) or trying a different column chemistry.
Sample Overload Inject a smaller volume or a more dilute sample.Prepare a dilution series of your sample to determine the optimal concentration for injection.

Experimental Protocols

Protocol 1: Monitoring Oxidation of this compound by HPLC-UV

This protocol is adapted for monitoring the conversion of this compound to methanesulfonate, which often requires derivatization for UV detection.

1. Materials:

  • Sodium this compound
  • Methanesulfonic Acid (as a standard)
  • Derivatization Reagent (e.g., Sodium Dibenzyldithiocarbamate)[10]
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Ammonium Acetate
  • Sodium Hydroxide solution
  • HPLC system with UV detector
  • C18 column (e.g., SunFire C18, 250 mm x 4.6 mm, 5 µm)[10]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve methanesulfonic acid in a known volume of diluent (e.g., water:acetonitrile mixture).
  • Sample Solution: Dissolve a known amount of sodium this compound in the diluent.
  • Derivatization: To a specific volume of standard or sample solution, add the derivatization reagent and adjust the pH with NaOH solution. Heat the mixture (e.g., 80°C for 1 hour) to complete the reaction.[11] Cool to room temperature before analysis.

3. HPLC Conditions:

  • Column: SunFire C18 (250 mm x 4.6 mm, 5 µm)[10]
  • Mobile Phase: A mixture of 5 mM ammonium acetate and acetonitrile (e.g., 20:80 v/v).[10]
  • Flow Rate: 1.0 mL/min[10]
  • Column Temperature: 30°C[10]
  • Injection Volume: 20 µL[10]
  • Detection Wavelength: 280 nm (adjust based on the derivatization agent used)[10]

4. Data Analysis:

  • Quantify the amount of methanesulfonate formed by comparing the peak area in the sample chromatogram to a calibration curve generated from the derivatized methanesulfonic acid standards.

Signaling Pathways and Workflows

cluster_oxidation Oxidation Pathways This compound This compound (CH₃SO₂⁻) Methanesulfonyl_Radical Methanesulfonyl Radical (CH₃SO₂•) This compound->Methanesulfonyl_Radical e⁻ transfer Sulfate Sulfate (SO₄²⁻) This compound->Sulfate Further Oxidation OH_Radical •OH (Hydroxyl Radical) OH_Radical->Methanesulfonyl_Radical H₂O Ozone O₃ (Ozone) Methanesulfonic_Acid Methanesulfonic Acid (CH₃SO₃H) Ozone->Methanesulfonic_Acid O-atom transfer Methanesulfonyl_Radical->Methanesulfonic_Acid +O₂, H₂O

Caption: Key oxidative degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for Unexpected Degradation Start Unexpected Degradation Observed Check_Reagents Verify Reagent Purity and Age Start->Check_Reagents Check_Conditions Review Experimental Conditions (Temp, pH, Light) Start->Check_Conditions Check_Atmosphere Consider Atmospheric Exposure (O₂, Humidity) Start->Check_Atmosphere Analyze_Products Identify Degradation Products (e.g., via HPLC, IC, MS) Check_Reagents->Analyze_Products Check_Conditions->Analyze_Products Check_Atmosphere->Analyze_Products Modify_Protocol Modify Experimental Protocol (e.g., use inert atmosphere, control temp) Analyze_Products->Modify_Protocol End Problem Resolved Modify_Protocol->End

Caption: A logical workflow for troubleshooting experiments.

References

how to prevent the oxidation of sodium methanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of sodium methanesulfinate, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is sodium this compound and why is it prone to oxidation?

Sodium this compound (CH₃SO₂Na) is an organosulfur compound, appearing as a white crystalline solid that is soluble in water.[1] It is valued in organic synthesis for its properties as a mild reducing agent.[1] However, the sulfur atom in the sulfinate group is in an intermediate oxidation state, making it susceptible to oxidation, especially when exposed to air and moisture.[2] The Safety Data Sheet (SDS) for sodium this compound explicitly lists it as "air sensitive" and "hygroscopic" (tending to absorb moisture from the air).[2]

Q2: What are the primary products of sodium this compound oxidation?

The primary oxidation product of sodium this compound is sodium methanesulfonate (CH₃SO₃Na).[3] Studies on the oxidation of this compound by ozone and other oxidants confirm that methanesulfonate is the major degradation product.[3] This conversion involves the oxidation of the sulfur(IV) center in the sulfinate to a sulfur(VI) center in the sulfonate. One-electron oxidation processes can proceed through a transient sulfonyl radical intermediate (CH₃SO₂•).[4]

Q3: How can the oxidation of sodium this compound affect my experiments?

Oxidation of sodium this compound can significantly impact experimental outcomes in several ways:

  • Loss of Potency: As the compound oxidizes to sodium methanesulfonate, its function as a reducing agent is lost, leading to lower-than-expected reaction yields or complete reaction failure.

  • Inconsistent Results: The rate of oxidation can vary depending on handling and storage conditions, leading to inconsistent reagent purity and poor reproducibility between experiments.

  • Side Reactions: The presence of the methanesulfonate salt as an impurity could potentially interfere with sensitive chemical reactions or analytical procedures.

Q4: What are the ideal storage conditions to minimize oxidation?

To maintain its stability, sodium this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Crucially, it should be kept under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[2][5]

Troubleshooting and Prevention

If you are experiencing inconsistent results or reaction failures when using sodium this compound, reagent degradation due to oxidation is a likely cause.

Table 1: Prevention Strategies for Sodium this compound Oxidation
ParameterRecommended ActionRationale
Atmosphere Store and handle the solid under an inert atmosphere (e.g., Nitrogen, Argon).[2][5]Prevents direct contact with atmospheric oxygen, the primary oxidant.
Moisture Keep in a desiccator or dry cabinet. Avoid exposure to moist air.[2]The compound is hygroscopic; moisture can facilitate oxidation.
Container Use a tightly sealed container with a secure cap.Minimizes the ingress of air and moisture during storage.[2]
Temperature Store at room temperature in a cool location.[5]While stable at room temperature, avoiding heat minimizes degradation rates.
Incompatible Materials Do not store near strong oxidizing agents, acids, or bases.[2]These materials can react with and degrade sodium this compound.[2]

Experimental Protocols

Adhering to strict handling protocols is critical for preserving the integrity of sodium this compound.

Protocol 1: Recommended Long-Term Storage
  • Upon receipt, place the manufacturer's container inside a larger, sealable container or a desiccator cabinet.

  • If the manufacturer's packaging is not under an inert atmosphere, transfer the compound to a suitable vial or flask inside a glovebox.

  • Backfill the container with a dry, inert gas such as nitrogen or argon.

  • Seal the container tightly. For vials, use a cap with a PTFE liner. For flasks, use a ground glass stopper secured with a joint clip.

  • Label the container clearly with the compound name, date received, and storage conditions (e.g., "Store under N₂").

  • Place the sealed container in a cool, dry, and well-ventilated area away from incompatible chemicals.[2]

Protocol 2: Handling and Dispensing for Experiments
  • Preparation: Whenever possible, perform all manipulations in an inert atmosphere glovebox.

  • Inert Atmosphere Transfer: If a glovebox is unavailable, use a Schlenk line or similar inert gas manifold. Place the storage container in a sealable bag or secondary container and flush with inert gas.

  • Weighing: Quickly weigh the required amount of sodium this compound and place it into the reaction vessel, which has been previously flushed with inert gas.

  • Minimize Exposure: Keep the time the solid is exposed to the atmosphere to an absolute minimum.

  • Resealing: Immediately after dispensing, flush the headspace of the main storage container with inert gas before tightly resealing it.

  • Return to Storage: Promptly return the main container to its designated storage location.

Visual Guides

Chemical Pathway: Oxidation of Sodium this compound

The following diagram illustrates the primary oxidation reaction where sodium this compound is converted to sodium methanesulfonate.

Oxidation_Pathway cluster_products Product A Sodium this compound (CH₃SO₂Na) C Sodium Methanesulfonate (CH₃SO₃Na) A->C Oxidation B Oxygen (from Air)

Diagram 1. Oxidation of sodium this compound to sodium methanesulfonate.
Workflow: Proper Handling of Air-Sensitive Reagents

This workflow outlines the critical steps for handling sodium this compound to prevent its degradation.

Handling_Workflow Start Start: Prepare for Experiment Retrieve 1. Retrieve Container from Inert Storage Start->Retrieve Glovebox 2. Transfer to Glovebox or Inert Gas Manifold Retrieve->Glovebox Weigh 3. Quickly Weigh Required Amount Glovebox->Weigh Seal_Reaction 4. Add to Inert Reaction Vessel and Seal Weigh->Seal_Reaction Reseal_Storage 5. Purge Headspace of Storage Container with N₂/Ar Weigh->Reseal_Storage Simultaneously prep for storage End End: Reagent is Secured Seal_Reaction->End Return 6. Tightly Reseal and Return to Proper Storage Reseal_Storage->Return Return->End

Diagram 2. Recommended workflow for handling sodium this compound.

References

addressing scale-up challenges for industrial methanesulfinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale-up of methanesulfinate reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting issues encountered during process development and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for sodium this compound? A1: Common industrial methods for synthesizing sodium sulfinates often involve a two-step process starting from the corresponding sulfonyl chlorides.[1] One prevalent method is the reduction of methanesulfonyl chloride using reagents like sodium sulfite (Na₂SO₃) and sodium bicarbonate in water.[2] Another approach utilizes methanesulfonyl chloride and sodium metabisulfite.[3] For some applications, organometallic reagents (like Grignard or organolithium) can be reacted with sulfur dioxide, followed by treatment with a sodium salt.[2]

Q2: What are the main safety concerns when scaling up this compound synthesis? A2: The primary safety concern is managing the reaction exotherm.[4][5] Many sulfonation and sulfination reactions are highly exothermic, and the risk of a thermal runaway increases significantly at scale due to the lower surface-area-to-volume ratio of larger reactors, which reduces heat dissipation efficiency.[4] Handling of corrosive reagents like methanesulfonyl chloride and managing the evolution of gaseous byproducts are also critical safety considerations.

Q3: How do physical parameters change during scale-up and affect the reaction? A3: During scale-up, several physical properties change non-linearly. Key challenges include:

  • Heat Transfer: Heat removal becomes less efficient, potentially leading to hot spots and runaway reactions.[4]

  • Mass Transfer & Mixing: Achieving homogenous mixing is more difficult in large vessels, which can lead to localized concentration gradients, affecting reaction rates, yield, and impurity profiles.[6][7]

  • Reaction Time: Larger volumes take longer to heat and cool, which can impact the overall process time and potentially the stability of reactants or products.

Q4: What are typical impurities in this compound products? A4: Impurities can arise from starting materials, side reactions, or degradation. In reactions involving methanesulfonic acid (MSA) and alcohols like methanol or ethanol, there is a potential for the formation of genotoxic impurities (PGIs) such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[8][9] While the formation of these sulfonate esters from sulfonic acids is thermodynamically unfavorable, it is a regulatory concern.[9][10] Other impurities may include unreacted starting materials, inorganic salts from workup, and byproducts from side reactions like oxidation of the sulfinate.

Troubleshooting Guides

Issue 1: Thermal Runaway or Poor Temperature Control

Question: My reaction temperature is increasing uncontrollably. What are the immediate actions and long-term solutions?

Answer: A runaway reaction is a critical safety event requiring immediate action.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the feed of the limiting reagent (e.g., methanesulfonyl chloride).[4]

  • Enhance Cooling: Maximize the cooling system's efficiency. For example, if using an ice bath, add more ice and salt.[4]

  • Increase Agitation: Ensure vigorous stirring to improve heat dissipation and eliminate localized hot spots.[4]

  • Emergency Quench: If the temperature continues to rise, execute a pre-planned quenching procedure with a suitable agent.

Potential Causes & Long-Term Solutions:

CauseLong-Term Solution
Reagent Addition Rate Too Fast The rate of heat generation is exceeding the cooling capacity.[4] Implement a slower, controlled addition using a syringe or metering pump.
Inadequate Cooling Capacity The reactor's cooling system is insufficient for the reaction's exotherm at the current scale.[4] Re-evaluate the cooling system or consider a semi-batch process where the bulk of one reagent is cooled before the slow addition of the other.
Poor Mixing Inefficient stirring creates localized hot spots where the reaction accelerates.[4] Use an overhead mechanical stirrer for viscous mixtures and ensure the agitator design is appropriate for the vessel geometry.
Incorrect Scale-Up Factor A process stable at the lab scale can become uncontrollable when scaled due to the reduced surface-area-to-volume ratio.[4] Re-optimize addition rates and cooling parameters at an intermediate pilot scale before moving to full production.
Issue 2: Low Yield and Incomplete Conversion

Question: The reaction yield is significantly lower than in the lab-scale experiments. How can I troubleshoot this?

Answer: Low yield upon scale-up is often linked to mass transfer limitations or suboptimal reaction conditions.

CauseTroubleshooting Steps & Solutions
Mass Transfer Limitation Poor mixing prevents reactants from interacting effectively.[6] Increase the agitation speed and evaluate the impeller design to ensure proper mixing for the specific reaction phases. For multiphase systems, mass transfer can be the rate-limiting step.[7][11]
Incorrect Temperature Excessively low temperatures can slow the reaction rate, leading to incomplete conversion.[4] Conversely, high temperatures from poor heat control can degrade reactants or products.[4] Profile the reaction temperature accurately and ensure the scaled-up cooling/heating system can maintain the optimal range.
Reagent Stoichiometry Inaccurate charging of reagents due to larger scales can lead to one reactant being limiting. Verify calibration of scales and flow meters.
Precipitation of Reactants/Products Changes in concentration during scale-up may cause materials to precipitate, hindering the reaction. Review the solubility of all components in the reaction solvent at the process temperatures.
Issue 3: Product Purity Issues & Impurity Formation

Question: I am observing new or higher levels of impurities in my scaled-up batch compared to the lab. What is the cause and how can it be fixed?

Answer: Impurity profiles often change during scale-up due to variations in temperature, concentration, and reaction time.

CauseTroubleshooting Steps & Solutions
Localized Hot Spots Inefficient heat removal can lead to thermal excursions that trigger side reactions or product degradation.[4] Improve mixing and cooling efficiency. Consider a staged addition of reagents to better control the exotherm.
Prolonged Reaction/Workup Time Longer processing times at larger scales can allow for the formation of degradation products. Optimize the process to minimize reaction and workup times once the primary conversion is complete.
Reaction with Solvents If using alcohol-based solvents, there is a risk of forming sulfonate ester impurities, which are often genotoxic.[8] Where possible, avoid alcohol solvents during salt formation or conduct a risk assessment to quantify and control these impurities.[9][10]
Atmospheric Oxidation Sulfinates can be susceptible to oxidation to the corresponding sulfonates, especially at elevated temperatures. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Illustrative Effect of Scale-Up Parameters on a this compound Synthesis

(Note: Data is representative and should be confirmed for each specific process)

ParameterLab Scale (1 L)Pilot Scale (100 L)Production Scale (2000 L)Potential Impact of Poor Control
Reagent Addition Time 30 min2-3 hours4-6 hoursToo fast: Thermal runaway. Too slow: Incomplete reaction, potential degradation.
Max. Internal Temp. 10 °C10 °C15 °C (Higher due to heat transfer limits)Increased side products and degradation above the optimal range.
Agitator Speed (RPM) 40015080Poor mixing, localized hot spots, lower mass transfer rate.
Typical Yield 95%92%88%Lower yield due to mass transfer limitations and side reactions.
Key Impurity Level 0.1%0.4%0.8%Higher impurity levels due to longer reaction times and higher local temperatures.

Experimental Protocols

Key Experiment: Scale-Up of Sodium this compound Synthesis

This protocol outlines the synthesis of sodium this compound from methanesulfonyl chloride and sodium metabisulfite and key considerations for scale-up.[3]

1. Lab-Scale Protocol (100g Scale)

  • Apparatus: 2L four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel.[3]

  • Procedure:

    • Charge the flask with a 35% solution of sodium metabisulfite in water (approx. 326g).[3]

    • Under a nitrogen atmosphere, heat the stirred solution to 60-65°C.[3]

    • Slowly add methanesulfonyl chloride (approx. 90.6g) via the dropping funnel over 1-2 hours. Maintain a slight reflux.[3]

    • During the addition, maintain the pH between 8-9 by adding a sodium hydroxide solution.[3] This is critical to neutralize the HCl byproduct.

    • After the addition is complete, continue stirring at temperature for 1 hour to ensure the reaction goes to completion.

    • Cool the reaction mixture. Add a 50% calcium chloride solution to precipitate sulfate and sulfite byproducts.[3]

    • Filter the mixture. Concentrate the filtrate under reduced pressure until white crystals appear.[3]

    • Cool and add anhydrous ethanol to precipitate the product and remove sodium chloride. Filter, wash the solid with ethanol, and dry under vacuum to yield sodium this compound.[3]

2. Scale-Up Considerations & Protocol Adjustments

  • Heat Management: The reaction is exothermic. For a pilot-scale reactor (e.g., 100L), pre-charge the vessel with the sodium metabisulfite solution and ensure the reactor jacket cooling is active and set to a low temperature before starting the methanesulfonyl chloride addition. The addition rate must be significantly slower (e.g., over 4-6 hours) and tied to the internal temperature. An automated control loop that stops the feed if the temperature exceeds a set limit is highly recommended.

  • Mass Transfer: Ensure the pilot reactor's agitation system is sufficient to keep solids suspended and provide good mixing. An overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) is necessary.

  • Material Handling: Handling larger quantities of methanesulfonyl chloride requires specialized equipment like closed-system transfer lines and scrubbers to handle HCl gas evolution.

  • Workup and Isolation: Filtration and drying equipment must be scaled appropriately. Large-scale filtration can be slow; consider using a filter press or centrifugal filter. Drying in a large-scale vacuum oven requires careful monitoring to prevent overheating of the product.

Visualizations

Logical Workflow: Troubleshooting a Runaway Reaction

RunawayReactionWorkflow start High Temperature Alarm (Runaway Detected) stop_reagent 1. Immediately Stop Reagent Addition start->stop_reagent max_cooling 2. Maximize Cooling (Lower Jacket Temp) stop_reagent->max_cooling max_stirring 3. Increase Agitation (Ensure Max RPM) max_cooling->max_stirring check_temp Is Temperature Still Rising? max_stirring->check_temp quench 4. Execute Emergency Quench Protocol check_temp->quench  Yes stabilized Situation Stabilized Monitor System check_temp->stabilized No   quench->stabilized investigate 5. Investigate Root Cause (Post-Mortem Analysis) stabilized->investigate

Caption: A decision workflow for managing an exothermic runaway reaction event.

Experimental Workflow: General Scale-Up Process

ScaleUpWorkflow lab Step 1: Lab Scale Synthesis (10g - 100g) - Establish Process Parameters - Identify Impurities risk_assessment Step 2: Scale-Up Risk Assessment - Thermal Hazard Analysis (DSC) - Mixing & Mass Transfer Study lab->risk_assessment pilot Step 3: Pilot Plant Trial (1kg - 10kg) - Test Scaled Parameters - Confirm Impurity Profile risk_assessment->pilot validation Step 4: Process Validation - Run Multiple Batches - Demonstrate Reproducibility pilot->validation production Step 5: Full-Scale Production - Implement Final Process - Continuous Monitoring validation->production

Caption: A generalized workflow for scaling a chemical process from lab to production.

References

Technical Support Center: Catalyst Poisoning in Methanesulfinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in palladium-catalyzed methanesulfinate reactions, particularly in desulfinative cross-coupling processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common symptoms of catalyst poisoning in my this compound coupling reaction?

A1: The most common symptoms of catalyst poisoning include:

  • Low or no product yield: The reaction fails to proceed to completion or does not start at all.

  • Stalled reaction: The reaction begins but stops before all the starting material is consumed.

  • Formation of palladium black: A fine black precipitate of palladium metal indicates catalyst decomposition.[1]

  • Inconsistent results: Seemingly identical reactions give different yields or reaction times.

  • Formation of side products: An increase in byproducts from reactions like homocoupling or dehalogenation can signal catalyst deactivation.[2]

Q2: What are the likely sources of catalyst poisons in my reaction?

A2: Catalyst poisons can be introduced from various sources:

  • Starting materials: Impurities in the aryl halide or the this compound salt are a primary source. Sulfur-containing impurities are particularly detrimental to palladium catalysts.[1]

  • Solvents: Trace amounts of water, peroxides (in ethers like THF or dioxane), or other reactive impurities in the solvent can deactivate the catalyst.

  • Reagents: The quality of the base is crucial. Some bases can contain impurities or react with the catalyst or solvent.

  • Atmosphere: Inadequate inert atmosphere techniques can allow oxygen to enter the reaction, which can lead to catalyst oxidation and deactivation.

  • The substrate itself: In some cases, the nitrogen or sulfur atoms within a heterocyclic substrate can coordinate to the palladium center, leading to deactivation.[1]

Q3: Can the sulfinate reagent itself contribute to catalyst deactivation?

A3: Yes, while sulfinates are effective coupling partners, they can be involved in pathways that lead to catalyst deactivation. For instance, with pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex can be the resting-state intermediate. The slow loss of SO₂ from this complex can be the turnover-limiting step, effectively slowing down the catalytic cycle.[2][3][4] Additionally, the homocoupling of sulfinate reagents is involved in the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species, a process that if not well-controlled, could potentially lead to the formation of inactive palladium species.[2][3][4]

Q4: How can I regenerate a poisoned palladium catalyst?

A4: Catalyst regeneration is often difficult and may not be practical on a lab scale for homogeneous catalysts. For heterogeneous palladium catalysts (e.g., Pd on carbon), some regeneration methods include:

  • Washing: Washing the catalyst with solvents can sometimes remove reversibly bound poisons.

  • Chemical Treatment: Treatment with specific chemical agents may remove certain poisons. However, this is highly dependent on the nature of the poison and the catalyst.

  • For practical lab-scale reactions, it is often more effective to prevent poisoning in the first place or to use a fresh batch of catalyst.

Q5: Are there catalyst systems that are more resistant to poisoning in sulfinate coupling reactions?

A5: Yes, the choice of ligand plays a critical role in catalyst stability. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center from coordination by poisons and can prevent the formation of inactive palladium dimers or aggregates.[1] These ligands can also accelerate the desired catalytic steps, minimizing the time the catalyst is vulnerable to deactivation.

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is a primary indicator of significant catalyst poisoning. Follow this guide to diagnose and resolve the issue.

Troubleshooting Workflow for Low/No Yield

start Low or No Product Yield check_purity Assess Reagent Purity (Aryl Halide, Sulfinate, Base, Solvent) start->check_purity purify Purify Reagents (Recrystallization, Distillation, Filtration through Alumina) check_purity->purify Impurities Suspected check_atmosphere Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) check_purity->check_atmosphere Reagents are Pure purify->check_atmosphere improve_atmosphere Improve Inert Atmosphere Technique check_atmosphere->improve_atmosphere Oxygen Leak Suspected change_catalyst Screen Different Ligands/Precatalysts (e.g., SPhos, XPhos, NHC Ligands) check_atmosphere->change_catalyst Atmosphere is Inert improve_atmosphere->change_catalyst optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Base) change_catalyst->optimize_conditions rerun Re-run Reaction optimize_conditions->rerun

Caption: A decision tree to troubleshoot low or no product yield.

Quantitative Data Summary: Impact of Common Impurities on Yield

ImpurityPotential SourceTypical ConcentrationImpact on YieldRecommended Action
WaterSolvents, reagents, glassware> 50 ppmSignificant decreaseUse anhydrous solvents, dry glassware and reagents thoroughly.
OxygenLeaks in the reaction setup> 10 ppmRapid catalyst deactivationDegas solvents, use a robust inert gas setup.
Sulfur CompoundsStarting materials, reagentsppm levelsSevere poisoningPurify starting materials, use high-purity reagents.
Other HalidesImpurities in aryl halide> 1%Can interfere with the reactionPurify the aryl halide.
Problem 2: Reaction Stalls Before Completion

A stalling reaction suggests a slower deactivation process.

Troubleshooting Workflow for Stalled Reactions

start Reaction Stalls check_catalyst_loading Review Catalyst Loading start->check_catalyst_loading increase_loading Increase Catalyst Loading (e.g., 1-3 mol%) check_catalyst_loading->increase_loading Loading is low (<1 mol%) check_ligand Evaluate Ligand Stability check_catalyst_loading->check_ligand Loading is adequate increase_loading->check_ligand change_ligand Switch to a More Robust Ligand (Bulky, Electron-Rich) check_ligand->change_ligand Ligand may be degrading check_temp Assess Reaction Temperature check_ligand->check_temp Ligand is robust change_ligand->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Temperature is high (>120 °C) rerun Re-run Reaction check_temp->rerun Temperature is moderate lower_temp->rerun

Caption: A workflow for troubleshooting stalled reactions.

Experimental Protocols

Protocol 1: Diagnosing Catalyst Poisoning by a Suspected Impurity

This protocol helps determine if a starting material contains a catalyst poison.

Experimental Workflow for Diagnosing Poisoning

setup Set up three parallel reactions: 1. Control (all pure reagents) 2. Test A (suspect aryl halide) 3. Test B (suspect sulfinate) monitor Monitor reaction progress (TLC, LC-MS, GC-MS) at regular intervals (e.g., 1, 2, 4, 8 hours) setup->monitor analyze Analyze the results monitor->analyze conclusion Conclusion analyze->conclusion Compare reaction profiles

Caption: Workflow for diagnosing poisoning from a specific reagent.

Methodology:

  • Reaction Setup: Prepare three identical small-scale reactions in parallel under a strict inert atmosphere.

    • Reaction 1 (Control): Use starting materials and reagents of the highest known purity.

    • Reaction 2 (Test A): Use the suspect batch of aryl halide with all other reagents being of high purity.

    • Reaction 3 (Test B): Use the suspect batch of this compound with all other reagents being of high purity.

  • Monitoring: Take aliquots from each reaction at regular time intervals and quench them. Analyze the conversion to product by a suitable method (e.g., LC-MS or GC-MS with an internal standard).

  • Analysis: Plot the percentage conversion versus time for all three reactions.

    • If Reaction 2 or 3 shows a significantly lower rate of conversion or stalls compared to the control, it indicates that the respective suspect reagent batch contains a catalyst poison.

Data Presentation: Example Diagnostic Results

Time (hours)Control (% Conversion)Test A (Suspect Aryl Halide) (% Conversion)Test B (Suspect Sulfinate) (% Conversion)
1451042
2851582
4981595
8>9916>99

In this example, the data strongly suggests that the aryl halide batch used in Test A is the source of the catalyst poison.

Protocol 2: General Desulfinative Cross-Coupling Reaction

This protocol provides a robust starting point for palladium-catalyzed desulfinative cross-coupling of an aryl bromide with a this compound salt.

Reaction Scheme

reactants Ar-Br + MeSO2Na product Ar-Me + NaBr + SO2 reactants->product Catalytic Cycle catalyst Pd(OAc)2 (2 mol%) Ligand (4 mol%) Base (e.g., K2CO3, 2 equiv) solvent Solvent (e.g., Toluene or Dioxane) Heat (e.g., 100-120 °C)

Caption: General scheme for desulfinative cross-coupling.

Methodology:

  • Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), sodium this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.

References

Validation & Comparative

A Comparative Guide to Methanesulfinate and Triflinate Reagents in Radical Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the introduction of methyl and trifluoromethyl groups into organic molecules is a cornerstone of drug discovery and development. These small alkyl groups can profoundly influence a molecule's pharmacological properties, including its potency, metabolic stability, and lipophilicity. This guide provides an objective comparison of two key reagents employed in radical alkylation reactions: sodium methanesulfinate (CH₃SO₂Na) and its fluorinated counterpart, sodium trifluorothis compound (CF₃SO₂Na), commonly known as the Langlois reagent. We will delve into their performance, supported by experimental data, and explore more effective alternatives that have emerged in recent years.

Executive Summary

While structurally similar, sodium this compound and sodium triflinate exhibit dramatically different performance in radical C-H functionalization reactions. Sodium triflinate is a robust and widely used reagent for the trifluoromethylation of a broad range of substrates. In stark contrast, sodium this compound is largely ineffective for analogous methylation reactions, typically resulting in very low yields. This disparity has spurred the development of more potent alkylating agents, notably zinc-based sulfinate reagents, which offer significantly improved reactivity and yields.

Performance Comparison: A Tale of Two Sulfinates

The primary application of both reagents in this context is as precursors to their respective radical species (•CH₃ and •CF₃) upon oxidation. These radicals can then engage in C-H functionalization of aromatic and heteroaromatic compounds. However, their efficacy is far from equal.

Sodium Trifluorothis compound (Langlois Reagent): The Gold Standard for Trifluoromethylation

Sodium triflinate is a commercially available, stable, and easy-to-handle solid that has become a go-to reagent for introducing the trifluoromethyl group.[1][2] Under oxidative conditions, typically employing an oxidant like tert-butyl hydroperoxide (tBuOOH) or potassium persulfate (K₂S₂O₈), it efficiently generates the trifluoromethyl radical (•CF₃).[1] This radical readily participates in the trifluoromethylation of a wide variety of substrates, including electron-rich arenes and heterocycles, often with good to excellent yields.[1]

Sodium this compound: A Less Effective Counterpart for Methylation

In theory, sodium this compound should serve as a source for the methyl radical (•CH₃) under similar oxidative conditions. However, in practice, it has proven to be a poor reagent for the C-H methylation of heterocycles, affording products in very low yields.[3] For instance, in the attempted methylation of caffeine, sodium this compound provides only trace amounts of the desired product, even with the use of additives like Fe²⁺ salts.[3]

This low reactivity has been a significant driver for the development of alternative methylation reagents.

Quantitative Data Summary

The following tables summarize the key properties and comparative performance of sodium this compound and sodium triflinate, along with notable alternatives.

Table 1: Physical and Chemical Properties

PropertySodium this compoundSodium Trifluorothis compound (Langlois Reagent)
Chemical Formula CH₃SO₂NaCF₃SO₂Na
Molecular Weight 102.09 g/mol 156.06 g/mol [4]
Appearance White to light beige powderWhite solid[1]
Melting Point 222-226 °C (decomposes)>300 °C[1]
Solubility Soluble in waterSoluble in water; slightly soluble in polar organic solvents[1]
Stability Air and moisture sensitiveBench-stable solid[1]

Table 2: Comparative Performance in C-H Alkylation of Heterocycles

ReagentSubstrateRadical SourceOxidant/ConditionsYieldReference
Sodium this compound Caffeine•CH₃tBuOOH, FeSO₄Very low[3]
Sodium Triflinate Caffeine•CF₃tBuOOH, H₂O/CH₂Cl₂71%[5]
Sodium Triflinate Pentoxifylline•CF₃tBuOOH, H₂O/CH₂Cl₂47%[5]

The Rise of Superior Alternatives: Baran Reagents

The inefficiency of sodium this compound and the desire for even more robust trifluoromethylation methods have led to the development of zinc-based sulfinate reagents, often referred to as Baran reagents. These reagents demonstrate significantly enhanced reactivity.[2][5]

  • Zinc Bis(phenylsulfonylthis compound) (PSMS): This reagent, developed by the Baran group, is a highly effective source for a (phenylsulfonyl)methyl radical. This radical readily adds to heterocycles, and the resulting intermediate can be easily isolated and subsequently desulfonylated to afford the methylated product in high yield.[3] This two-step approach overcomes the low reactivity and purification challenges associated with direct methylation using sodium this compound.

  • Zinc Trifluorothis compound (TFMS): The zinc analog of the Langlois reagent, TFMS, has been shown to be superior in both stability and reactivity for the trifluoromethylation of certain heterocycles.[5] For example, in the trifluoromethylation of pentoxifylline, TFMS provides a 79% yield in 3 hours at room temperature, a significant improvement over the 47% yield obtained with sodium triflinate over 48 hours.[5]

Table 3: Performance of Alternative Zinc Sulfinate Reagents

ReagentSubstrateRadical SourceOxidant/ConditionsYieldReference
Zinc Bis(phenylsulfonylthis compound) (PSMS) Caffeine•CH₂(SO₂Ph)tBuOOH, PhCF₃/H₂O85% (of sulfonylated intermediate)[3]
Zinc Trifluorothis compound (TFMS) Pentoxifylline•CF₃tBuOOH, H₂O/CH₂Cl₂79%[5]

Experimental Protocols

General Procedure for Trifluoromethylation of Heteroarenes using Sodium Triflinate (Langlois Reagent)

This protocol is a general representation of the conditions often employed for the radical trifluoromethylation of heteroarenes.

  • Materials:

    • Heteroaromatic substrate (1.0 equiv)

    • Sodium trifluorothis compound (CF₃SO₂Na) (2.0 - 4.0 equiv)

    • tert-Butyl hydroperoxide (tBuOOH, 70% in water) (4.0 - 6.0 equiv)

    • Dichloromethane (CH₂Cl₂)

    • Water

  • Procedure:

    • To a stirred biphasic solution of the heteroaromatic substrate in CH₂Cl₂ and water (typically a 2:1 to 5:1 ratio), add sodium trifluorothis compound.

    • To this mixture, add tert-butyl hydroperoxide dropwise at room temperature.

    • Stir the reaction vigorously at room temperature for 12-48 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the trifluoromethylated product.

Protocol for Attempted C-H Methylation of Caffeine using Sodium this compound

This protocol illustrates the conditions under which sodium this compound has been shown to be ineffective.

  • Materials:

    • Caffeine (1.0 equiv)

    • Sodium this compound (CH₃SO₂Na) (2.0 equiv)

    • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.1 equiv)

    • tert-Butyl hydroperoxide (tBuOOH, 70% in water) (4.0 equiv)

    • Dimethyl sulfoxide (DMSO)

    • Water

  • Procedure:

    • Dissolve caffeine, sodium this compound, and iron(II) sulfate heptahydrate in a mixture of DMSO and water.

    • Add tert-butyl hydroperoxide to the solution.

    • Stir the reaction at room temperature.

    • Analysis of the reaction mixture by techniques such as NMR spectroscopy or LC-MS is expected to show very low conversion to the methylated product.[3]

Visualizing the Reaction Pathways

The following diagrams illustrate the general radical initiation and propagation steps for both trifluoromethylation and the less efficient methylation.

Trifluoromethylation_Workflow cluster_initiation Radical Initiation cluster_propagation Propagation CF3SO2Na CF₃SO₂Na CF3_radical •CF₃ CF3SO2Na->CF3_radical Oxidation Oxidant Oxidant (e.g., tBuOOH) SO2 SO₂ Arene Arene/Heteroarene (Ar-H) CF3_radical->Arene Radical_Adduct Radical Adduct Arene->Radical_Adduct + •CF₃ Product Trifluoromethylated Product (Ar-CF₃) Radical_Adduct->Product Oxidation & Deprotonation

Caption: General workflow for radical trifluoromethylation using sodium triflinate.

Methylation_vs_Trifluoromethylation cluster_reagents Reagent Comparison cluster_radicals Radical Generation cluster_outcome Reaction Outcome CH3SO2Na Sodium this compound (CH₃SO₂Na) CH3_radical Methyl Radical (•CH₃) CH3SO2Na->CH3_radical Inefficient CF3SO2Na Sodium Triflinate (CF₃SO₂Na) CF3_radical Trifluoromethyl Radical (•CF₃) CF3SO2Na->CF3_radical Efficient Low_Yield Low Yield of Methylated Product CH3_radical->Low_Yield High_Yield Good to High Yield of Trifluoromethylated Product CF3_radical->High_Yield

References

A Comparative Guide to a Novel Synthetic Route Utilizing Sodium Methanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern organic synthesis is continually evolving, with a strong emphasis on the development of robust, efficient, and safer chemical transformations. In this context, sodium methanesulfinate (CH₃SO₂Na) has emerged as a versatile and advantageous reagent, offering a compelling alternative to traditional methods for the introduction of sulfonyl functionalities into organic molecules. This guide provides an objective comparison of synthetic routes using sodium this compound against conventional methods, supported by experimental data and detailed protocols.

Advantages of Sodium this compound over Traditional Reagents

Historically, the synthesis of sulfonyl-containing compounds has heavily relied on the use of sulfonyl chlorides (RSO₂Cl). While effective, these reagents present several challenges. In contrast, sodium sulfinates, including sodium this compound, are generally odorless, non-volatile, and stable solids that are easier and safer to handle.[1] They are also less sensitive to moisture, which simplifies reaction setup and improves reproducibility.[1] Furthermore, the use of sodium sulfinates often allows for milder reaction conditions and demonstrates greater functional group tolerance, a significant advantage in the synthesis of complex molecules.[1]

Comparative Analysis of Synthetic Applications

This section details the application of sodium this compound in the synthesis of key structural motifs and compares its performance with alternative synthetic routes.

Synthesis of β-Keto Sulfones

β-Keto sulfones are valuable synthetic intermediates. The traditional approach often involves the use of sulfonyl chlorides. A novel, one-pot synthesis using sodium sulfinates provides a more efficient and environmentally friendly alternative.[2]

Table 1: Comparison of Reagents for β-Keto Sulfone Synthesis

FeatureSodium this compound RouteSulfonyl Chloride Route
Starting Materials Styrenes, NBS, Sodium this compoundAromatic Alkenes, Sulfonyl Chlorides, TBHP, Et₃N
Reaction Conditions Sonication, 55°C, in water45°C, in 1,2-dichloroethane (DCE)
Yield Good to excellent (up to 93%)[2]Moderate to high[3]
Advantages Transition-metal-free, co-oxidant-free, green solvent (water)[2]Readily available starting materials[3]
Disadvantages May not be suitable for all substituted styrenes.Requires an organic solvent and peroxide oxidant.[3]
Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry. The use of sodium this compound provides a mild and efficient method for their preparation, avoiding the often harsh conditions associated with sulfonyl chlorides.[4]

Table 2: Comparison of Reagents for Sulfonamide Synthesis

FeatureSodium this compound RouteConventional Route (Sulfonyl Chlorides)
Starting Materials Amines, Sodium this compound, NH₄IAmines, Sulfonyl Chlorides
Reaction Conditions 80°C in CH₃CN[5][6]Often requires a base (e.g., pyridine) and can be exothermic.
Yield Moderate to excellent[5][6]Generally high, but can be substrate-dependent.
Advantages Tolerates a wide range of functional groups, avoids unstable sulfonyl chlorides.[5][6]Well-established, widely used method.
Disadvantages Requires a mediator (NH₄I).[5][6]Sulfonyl chlorides can be unstable and difficult to handle.[4]
Synthesis of Vinyl Sulfones

Vinyl sulfones are important building blocks in organic synthesis. A catalyst-free method using sodium this compound and dibromides offers a simple and economical route.[7]

Table 3: Comparison of Reagents for Vinyl Sulfone Synthesis

FeatureSodium this compound RouteTraditional Routes
Starting Materials Sodium this compound, Dibromidesβ-hydroxyethyl sulfones (pyrolysis), vinyl sulfides (oxidation)
Reaction Conditions 80°C in DMF, catalyst-free[7]High temperatures for pyrolysis, use of potentially toxic intermediates.[8]
Yield Good[7]Variable.
Advantages Economical, catalyst-free, environmentally friendly.[7]Established methods.
Disadvantages Requires the use of dibromides.[7]Can involve harsh conditions and hazardous materials.[8]
Radical Trifluoromethylation

Sodium trifluorothis compound, also known as the Langlois reagent, is a key player in radical trifluoromethylation, a critical transformation in medicinal chemistry.[9][10][11]

Table 4: Comparison of Reagents for Trifluoromethylation of 4-tert-butylpyridine

ReagentConditionsYield (%)Reference
Langlois Reagent tBuOOH, CH₂Cl₂/H₂O75[9]
Togni Reagent I (photoredox catalysis)Low to no yield[9]
Umemoto Reagent (photoredox catalysis)Low to no yield[9]

Note: Yields are highly substrate and condition dependent. The data presented is for comparative purposes based on reported examples.[9]

Experimental Protocols

General Procedure for the Synthesis of β-Keto Sulfones using Sodium this compound

In a reaction vessel, styrene (1 mmol), N-bromosuccinimide (NBS) (1.2 mmol), and sodium this compound (2 mmol) are combined in water (5 mL). The mixture is subjected to sonication at 55°C for 5 hours. After completion of the reaction, the product is isolated and purified using standard techniques.[2]

General Procedure for the Synthesis of Sulfonamides using Sodium this compound

To a solution of an amine (0.3 mmol) in acetonitrile (2 mL) is added sodium this compound (0.2 mmol) and ammonium iodide (NH₄I) (0.2 mmol). The reaction mixture is stirred at 80°C for 12 hours. Upon completion, the mixture is cooled, washed with saturated NaCl solution, and the crude product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography.[5][6]

General Procedure for the Synthesis of Vinyl Sulfones using Sodium this compound

A mixture of sodium this compound and a dibromide is heated in N,N-dimethylformamide (DMF) at 80°C. The reaction proceeds without the need for a catalyst. After the reaction is complete, the vinyl sulfone product is isolated and purified.[7]

General Procedure for C-H Trifluoromethylation of an Arene with Langlois Reagent

To a biphasic mixture of the arene (e.g., 4-tert-butylpyridine) (1.0 mmol) in dichloromethane (5 mL) and water (2 mL), add the Langlois reagent (sodium trifluorothis compound) (3.0 mmol). Add tert-butyl hydroperoxide (tBuOOH) (5.0 mmol) to the vigorously stirred mixture. The reaction is stirred at room temperature for 12-24 hours. The organic layer is then separated, washed, dried, and concentrated. The final product is purified by column chromatography.[9]

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the synthetic routes discussed.

G cluster_0 Synthesis of β-Keto Sulfones A Styrene + NBS + Sodium this compound B Sonication in Water (55°C) A->B One-pot reaction C β-Keto Sulfone B->C Formation

Caption: Workflow for the synthesis of β-keto sulfones.

G cluster_1 Synthesis of Sulfonamides D Amine + Sodium this compound + NH₄I E Heat in Acetonitrile (80°C) D->E NH₄I-mediated F Sulfonamide E->F Formation

Caption: Workflow for the synthesis of sulfonamides.

G cluster_2 Radical Trifluoromethylation G Arene + Langlois Reagent + tBuOOH H Biphasic (CH₂Cl₂/H₂O), Room Temp G->H Oxidant I Trifluoromethylated Arene H->I Radical reaction

Caption: Workflow for radical trifluoromethylation.

References

Spectroscopic Comparison: Methanesulfinate vs. Benzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of aliphatic and aromatic sulfinates.

This guide provides a comprehensive comparison of the spectroscopic properties of sodium methanesulfinate, a simple aliphatic sulfinate, and sodium benzenesulfinate, a representative aromatic sulfinate. Understanding the differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This document presents quantitative data in clear tabular formats, details the experimental protocols for data acquisition, and provides visual aids to conceptualize the structural and spectroscopic distinctions.

At a Glance: Key Spectroscopic Differences

The primary structural difference between this compound (CH₃SO₂⁻) and benzenesulfinate (C₆H₅SO₂⁻) lies in the organic residue attached to the sulfinate group: a methyl group versus a phenyl group. This fundamental distinction gives rise to markedly different spectroscopic fingerprints.

Spectroscopic TechniqueThis compound (Aliphatic)Benzenesulfinate (Aromatic)
¹H NMR A single sharp singlet for the methyl protons.A complex multiplet pattern in the aromatic region.
¹³C NMR A single resonance for the methyl carbon.Multiple resonances for the aromatic carbons.
IR & Raman Characteristic C-H stretching and bending vibrations of an aliphatic methyl group.Characteristic C-H and C=C stretching and bending vibrations of an aromatic ring.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, IR, and Raman spectroscopy for sodium this compound and sodium benzenesulfinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
Sodium this compound~2.6Singlet-CH₃
Sodium Benzenesulfinate~7.4 - 7.8MultipletAromatic protons

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
Sodium this compound~45-CH₃
Sodium Benzenesulfinate~125, 129, 131, 148Aromatic carbons
Vibrational Spectroscopy

Table 3: Key IR and Raman Vibrational Frequencies (cm⁻¹)

Vibrational ModeSodium this compoundSodium Benzenesulfinate
SO₂ Asymmetric Stretch ~1040~1030
SO₂ Symmetric Stretch ~980~995
C-S Stretch ~780~750
Aliphatic C-H Stretch ~2900-3000-
Aromatic C-H Stretch -~3000-3100
Aromatic C=C Stretch -~1440-1600
Methyl Bending ~1300-1450-
Aromatic Ring Bending -~690, 750

Experimental Protocols

Detailed methodologies for the synthesis of the sulfinate salts and the acquisition of spectroscopic data are provided below.

Synthesis of Sodium this compound

A common method for the preparation of sodium this compound involves the reduction of methanesulfonyl chloride.

  • Reaction Setup: A round-bottom flask is charged with a solution of sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in water.

  • Addition of Reactant: Methanesulfonyl chloride is added dropwise to the stirred solution at a controlled temperature, typically between 70-80°C.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the water is evaporated. Ethanol is added to the residue, and the mixture is heated and then cooled to precipitate the inorganic salts. The mixture is filtered, and the filtrate is concentrated to yield sodium this compound as a white solid.

Synthesis of Sodium Benzenesulfinate

Sodium benzenesulfinate can be synthesized by the reduction of benzenesulfonyl chloride.[1]

  • Reaction Setup: Benzenesulfonyl chloride is dissolved in water in a round-bottom flask.[1]

  • Addition of Reagents: Sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) are added to the solution.[1]

  • Reflux: The reaction mixture is heated to reflux for approximately 3 hours.[1]

  • Isolation and Purification: The water is removed by evaporation, and ethanol is added to the residue. The suspension is heated, cooled, and filtered. The crude product can be recrystallized from ethanol to yield pure sodium benzenesulfinate.[1]

Spectroscopic Analysis Protocols

The following are generalized protocols for the spectroscopic analysis of sulfinate samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the sulfinate salt is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Instrument Parameters (¹H NMR): A 400 MHz or higher field spectrometer is used. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • Instrument Parameters (¹³C NMR): A 100 MHz or higher field spectrometer is used. Proton-decoupled spectra are acquired with a 45° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, a small amount of the sulfinate is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.

  • Instrument Parameters: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27, is used.[2] Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide.

  • Instrument Parameters: A FT-Raman spectrometer, such as a Bruker MultiRAM, equipped with a laser source (e.g., 1064 nm Nd:YAG) is used.[2] The laser power is adjusted to avoid sample decomposition.

  • Data Acquisition: Spectra are collected over a Stokes shift range of approximately 3500 to 100 cm⁻¹. Multiple scans are accumulated to improve the signal-to-noise ratio.

Visualizing the Comparison

The following diagrams illustrate the structural differences and a generalized workflow for the comparison of this compound and benzenesulfinate.

Structural Comparison cluster_this compound This compound cluster_benzenesulfinate Benzenesulfinate m_struct CH₃-SO₂⁻ m_h_nmr ¹H NMR: ~2.6 ppm (singlet) m_struct->m_h_nmr m_c_nmr ¹³C NMR: ~45 ppm m_struct->m_c_nmr b_struct C₆H₅-SO₂⁻ b_h_nmr ¹H NMR: ~7.4-7.8 ppm (multiplet) b_struct->b_h_nmr b_c_nmr ¹³C NMR: ~125-148 ppm b_struct->b_c_nmr

Caption: Structural differences and their corresponding NMR signatures.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison start_m Methanesulfonyl Chloride reagents Na₂SO₃, NaHCO₃ in H₂O start_m->reagents start_b Benzenesulfonyl Chloride start_b->reagents synth_m Sodium This compound reagents->synth_m synth_b Sodium Benzenesulfinate reagents->synth_b nmr NMR (¹H, ¹³C) synth_m->nmr ir IR synth_m->ir raman Raman synth_m->raman synth_b->nmr synth_b->ir synth_b->raman compare Comparative Tables & Analysis nmr->compare ir->compare raman->compare

Caption: Generalized workflow for synthesis and spectroscopic comparison.

References

Performance Analysis of Methanesulfinate Salts in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in chemical synthesis, directly impacting reaction efficiency, yield, and selectivity. Methanesulfinate salts, particularly those of sodium, lithium, potassium, and zinc, have emerged as versatile reagents and catalysts in a variety of organic transformations. Their utility is most prominent in radical reactions and cross-coupling processes for the formation of sulfones and other sulfur-containing compounds. This guide provides a comparative analysis of the performance of these this compound salts, supported by available experimental data and detailed methodologies.

Comparative Performance of this compound Salts

The catalytic activity of this compound salts is significantly influenced by the nature of the metal cation. The cation can affect the solubility of the salt, the Lewis acidity of the reaction medium, and the stabilization of intermediates in the catalytic cycle. While direct, side-by-side quantitative comparisons under identical conditions are sparse in the literature, a qualitative and example-based comparison can be constructed from existing research.

General Trends and Observations:

  • Sodium this compound (NaSO₂CH₃): This is the most commonly used and extensively studied this compound salt due to its stability, affordability, and ease of handling. It is a key precursor for generating the methanesulfonyl radical (CH₃SO₂•) in various addition and substitution reactions.[1][2] In many copper-catalyzed cross-coupling reactions, sodium this compound has proven to be an effective sulfonylating agent.[2][3] However, in some instances, it has been reported to give lower yields compared to its aromatic counterparts, sodium arylsulfinates.[2]

  • Lithium this compound (LiSO₂CH₃): Lithium salts often exhibit different solubility profiles in organic solvents compared to their sodium and potassium counterparts. The smaller and harder lithium cation can coordinate more strongly with reactants and solvents, potentially influencing the reaction pathway and selectivity. In a study on the vibrational spectroscopy of methanesulfonate salts (a related class of compounds), it was observed that the lithium salt exhibits a bonding interaction, in contrast to the purely ionic nature of the potassium salt, which could imply a greater covalent character in its interactions during a reaction.[4][5]

  • Potassium this compound (KSO₂CH₃): Potassium salts are generally more ionic in character than lithium and sodium salts. Potassium methanesulfonate has been utilized as a co-catalyst in certain organic reactions.[6] The larger, softer potassium cation may lead to different catalytic activity and selectivity compared to the smaller alkali metal ions.

  • Zinc this compound (Zn(SO₂CH₃)₂): Zinc, as a divalent cation, introduces a higher charge density and stronger Lewis acidity compared to the alkali metals. Zinc-based catalysts, including those with methanesulfonic acid ligands, have demonstrated high efficacy in specific reactions like acetylene hydration.[7] The Lewis acidic nature of the Zn²⁺ ion can play a crucial role in activating substrates and promoting the catalytic cycle.

Quantitative Data Presentation

Metal SaltCatalyst SystemSubstratesSolventTemp (°C)Time (h)Yield (%)Reference
Sodium this compoundCuI (10 mol%)Alkenyl Halide + NaSO₂CH₃DMSO1001261-73[6]
Sodium this compoundCuBr₂ (2 mol%)O-benzoyl hydroxylamine + NaSO₂CH₃MeCNRT12High[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound salts in catalysis.

Protocol 1: Copper-Catalyzed Synthesis of Vinyl Sulfones using Sodium this compound

This protocol is adapted from studies on the copper-catalyzed sulfonylation of vinyl halides.

Materials:

  • Vinyl halide (1.0 mmol)

  • Sodium this compound (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Stir bar

  • Round-bottom flask

  • Condenser

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and a condenser, add the vinyl halide (1.0 mmol), sodium this compound (1.2 mmol), and copper(I) iodide (0.1 mmol).

  • Add dimethyl sulfoxide (5 mL) to the flask.

  • The reaction mixture is stirred and heated to 100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired vinyl sulfone.

Protocol 2: General Procedure for Evaluating Catalytic Performance

This protocol provides a general workflow for comparing the catalytic performance of different this compound salts.

Materials:

  • Substrate A (1.0 mmol)

  • Substrate B (1.2 mmol)

  • This compound salt (Sodium, Lithium, Potassium, or Zinc salt) (as required by the specific reaction, e.g., 1.2 mmol for monovalent salts, 0.6 mmol for divalent zinc salt)

  • Catalyst (e.g., transition metal salt, 1-10 mol%)

  • Ligand (if required)

  • Solvent

  • Internal standard (for GC or NMR analysis)

  • Reaction vessels (e.g., vials or flasks)

  • Stirring plate and stir bars

  • Heating block or oil bath

Procedure:

  • Set up a parallel reaction array with identical reaction vessels.

  • In each vessel, place a stir bar and the appropriate this compound salt.

  • Add the catalyst and ligand (if applicable) to each vessel.

  • Prepare a stock solution of Substrate A, Substrate B, and the internal standard in the chosen solvent.

  • Add the stock solution to each reaction vessel to initiate the reactions simultaneously.

  • Place the vessels on the stirring plate and heat to the desired temperature.

  • At specified time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding a quenching agent or cooling rapidly).

  • Analyze the aliquots by a suitable analytical technique (e.g., GC, HPLC, or ¹H NMR) to determine the conversion of the starting material and the yield of the product by comparing the peak areas with that of the internal standard.

  • Plot the yield versus time for each this compound salt to compare their catalytic activity.

Visualizations

Catalytic Cycle for Copper-Catalyzed Sulfonylation

Catalytic_Cycle cluster_0 Catalytic Cycle Cu(I) Cu(I) Intermediate_A Cu(I)(R-X) Cu(I)->Intermediate_A + R-X Intermediate_B R-Cu(III)-X Intermediate_A->Intermediate_B Oxidative Addition Intermediate_C R-Cu(III)(SO2Me)-X Intermediate_B->Intermediate_C + MeSO2- Intermediate_C->Cu(I) Reductive Elimination + R-SO2Me

Caption: A simplified catalytic cycle for copper-catalyzed cross-coupling of an organic halide (R-X) with a this compound salt.

Experimental Workflow for Catalyst Comparison

Experimental_Workflow cluster_workflow Catalyst Performance Comparison Workflow Start Start Reaction_Setup Parallel Reaction Setup (Na, Li, K, Zn salts) Start->Reaction_Setup Reaction_Execution Controlled Temperature & Stirring Reaction_Setup->Reaction_Execution Sampling Aliquots at Time Intervals Reaction_Execution->Sampling Analysis GC/HPLC/NMR Analysis Sampling->Analysis Data_Processing Calculate Yield vs. Time Analysis->Data_Processing Comparison Compare Catalytic Activity Data_Processing->Comparison End End Comparison->End

Caption: A flowchart illustrating the experimental workflow for comparing the performance of different this compound salt catalysts.

Logical Relationship of Cation Properties and Catalytic Performance

Cation_Influence cluster_logic Influence of Cation on Catalysis Cation This compound Cation (M+) Ionic_Radius Ionic Radius Cation->Ionic_Radius Lewis_Acidity Lewis Acidity Cation->Lewis_Acidity Solubility Solubility Cation->Solubility Performance Catalytic Performance (Yield, Selectivity) Ionic_Radius->Performance Lewis_Acidity->Performance Solubility->Performance

Caption: A diagram showing the relationship between cation properties and the overall catalytic performance of this compound salts.

References

Unraveling Methanesulfinate Reactivity: A Comparative Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of key chemical synthons is paramount. Methanesulfinate, a versatile sulfur-containing functional group, has emerged as a valuable building block in organic synthesis. Its reactivity, however, can be nuanced, proceeding through different pathways depending on the reaction conditions. This guide provides a comparative analysis of proposed radical and nucleophilic reaction mechanisms for this compound, supported by experimental data to aid in reaction design and optimization.

This publication delves into the mechanistic dichotomy of this compound reactions, focusing on the formation of carbon-sulfur bonds, a cornerstone of many pharmaceutical and agrochemical compounds. By presenting clear experimental evidence and detailed protocols, this guide aims to provide a foundational understanding for researchers navigating the complexities of organosulfur chemistry.

Mechanistic Cross-Validation: Radical vs. Nucleophilic Pathways

The reactivity of this compound can be broadly categorized into two primary mechanistic pathways: a radical pathway and a nucleophilic pathway. The prevailing mechanism is often dictated by the specific reagents, solvents, and initiators employed in the reaction. Below, we compare these two pathways for a representative C-S bond formation reaction: the synthesis of sulfones.

Table 1: Comparison of Proposed Reaction Mechanisms for Sulfone Synthesis from this compound
FeatureRadical PathwayNucleophilic Pathway
Initiation Single-electron transfer (SET) from a photocatalyst, metal catalyst, or radical initiator (e.g., peroxide).Protonation of an alcohol or activation of a leaving group on the electrophile.
Key Intermediate Methanesulfonyl radical (CH₃SO₂•).This compound anion (CH₃SO₂⁻) acting as a nucleophile.
Reaction Partner Alkenes, alkynes, or aryl halides.Alkyl halides, epoxides, or other electrophiles.
Solvent Effects Less dependent on solvent polarity.Favored by polar aprotic solvents that solvate the counter-ion but not the nucleophile.
Inhibition Can be quenched by radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).Not significantly affected by radical scavengers.
Stereochemistry Often leads to a mixture of stereoisomers due to the planar nature of the radical intermediate.Proceeds with inversion of configuration at the electrophilic center (Sₙ2 mechanism).

Experimental Evidence and Protocols

The elucidation of these reaction mechanisms relies on a variety of experimental techniques designed to probe the nature of the reactive intermediates and the factors that influence the reaction course.

Radical Pathway Investigation

A common method to probe for a radical mechanism is the use of radical scavengers. The inhibition or complete suppression of a reaction in the presence of a known radical trap provides strong evidence for the involvement of radical intermediates.

Experimental Protocol: Radical Scavenging Experiment

  • Reaction Setup: In a standard reaction vessel, combine the alkene (1.0 mmol), sodium this compound (1.2 mmol), and the chosen photocatalyst (e.g., Ru(bpy)₃Cl₂ at 1 mol%) in a suitable solvent (e.g., 5 mL of degassed acetonitrile).

  • Control Reaction: Run the reaction under standard conditions (e.g., irradiation with visible light at room temperature for 24 hours) to establish a baseline yield of the sulfone product.

  • Scavenging Reaction: Set up an identical reaction, but add a radical scavenger, such as TEMPO (1.5 mmol), to the reaction mixture before initiating the reaction.

  • Analysis: After the same reaction time, analyze the product yields from both reactions using gas chromatography (GC) or high-performance liquid chromatography (HPLC). A significant decrease or absence of the product in the scavenging reaction indicates a radical pathway.[1]

Nucleophilic Pathway Investigation

For nucleophilic substitution reactions, mechanistic studies often involve kinetic analysis and stereochemical probes. The Sₙ2 mechanism, a common nucleophilic pathway for this compound, is characterized by second-order kinetics and inversion of stereochemistry at the reaction center.

Experimental Protocol: Stereochemical Analysis of Nucleophilic Substitution

  • Substrate Selection: Choose a chiral electrophile with a known stereochemistry, for example, (R)-2-octyl tosylate.

  • Reaction: React the chiral electrophile (1.0 mmol) with sodium this compound (1.2 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) at a controlled temperature (e.g., 60 °C).

  • Product Isolation and Analysis: After the reaction is complete, isolate the resulting sulfone product. Determine its stereochemistry using a suitable analytical technique, such as polarimetry or chiral HPLC.

Visualizing the Reaction Pathways

To further clarify the distinct steps involved in each mechanism, the following diagrams illustrate the proposed signaling pathways.

Radical_Pathway cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator This compound This compound Initiator->this compound SET Initiator->this compound Methanesulfonyl_Radical Methanesulfonyl_Radical This compound->Methanesulfonyl_Radical This compound->Methanesulfonyl_Radical Alkene Alkene Methanesulfonyl_Radical->Alkene Addition Methanesulfonyl_Radical->Alkene Radical_Adduct Radical_Adduct Alkene->Radical_Adduct Alkene->Radical_Adduct Sulfone_Product Sulfone_Product Radical_Adduct->Sulfone_Product H-atom abstraction Radical_Adduct->Sulfone_Product

Caption: Proposed radical pathway for sulfone synthesis.

Nucleophilic_Pathway Methanesulfinate_Anion CH₃SO₂⁻ Transition_State [CH₃SO₂···R···X]⁻ Methanesulfinate_Anion->Transition_State Alkyl_Halide R-X Alkyl_Halide->Transition_State Sulfone_Product CH₃SO₂-R Transition_State->Sulfone_Product Leaving_Group X⁻ Transition_State->Leaving_Group

References

A Comparative Study: Methanesulfinate vs. Bis(triflyl)methane for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of chemical synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. This guide presents a comprehensive comparative study of two versatile chemical entities: methanesulfinate and bis(triflyl)methane. While both are sulfur-containing compounds, their distinct properties render them suitable for a diverse range of applications, from serving as a nucleophile and radical precursor to acting as a powerful superacid catalyst.

This document provides researchers, scientists, and drug development professionals with a detailed analysis of their chemical properties, reactivity, and applications, supported by experimental data and protocols.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear and concise comparison, the following tables summarize the key quantitative data for this compound and bis(triflyl)methane.

PropertyThis compound (from Methanesulfinic Acid)Bis(triflyl)methane
Chemical Formula CH₃SO₂⁻CH₂(SO₂CF₃)₂
Molecular Weight 79.10 g/mol (anion)282.17 g/mol
pKa of Conjugate Acid ~2.3 (Methanesulfinic Acid)[1][2]-14 (in MeCN), considered a superacid[3]
Appearance of Sodium Salt/Acid White solid (Sodium this compound)[4][5]White to off-white solid[6][7]
Primary Reactive Nature Nucleophilic and radical precursor[8][9]Brønsted superacid, catalyst, precursor to a non-coordinating anion[10]
ApplicationThis compoundBis(triflyl)methane
As a Nucleophile Good nucleophile for Sₙ2 reactions.[11]Not applicable (it is an acid). The conjugate base is a very poor nucleophile.
As a Radical Precursor Readily forms methanesulfonyl radical (CH₃SO₂•) upon oxidation.[8][12]Not typically used as a radical precursor.
As a Catalyst Not typically used as a catalyst.Potent Brønsted acid catalyst for various organic transformations, including Friedel-Crafts reactions.[13]
Leaving Group Ability of Conjugate Base Poor leaving group.Excellent leaving group (bis(triflyl)methanide).

Experimental Protocols

Detailed methodologies for the synthesis and application of both compounds are crucial for reproducibility and comparative analysis.

Synthesis of Sodium this compound

This protocol describes the synthesis of sodium this compound from methanesulfonyl chloride and sodium metabisulfite.[4]

Materials:

  • Methanesulfonyl chloride

  • Sodium metabisulfite solution (35% w/w)

  • Sodium hydroxide solution

  • Calcium chloride solution (50% w/w)

  • Anhydrous ethanol

  • Four-necked flask with thermometer, stirrer, reflux condenser, and nitrogen inlet

Procedure:

  • To a four-necked flask, add 326 g of a 35% (w/w) solution of sodium metabisulfite.

  • Under a nitrogen atmosphere, stir the solution and heat to 60-65 °C.

  • Slowly add 90.6 g of methanesulfonyl chloride, maintaining a gentle reflux.

  • Control the pH of the reaction mixture between 8 and 9 using a sodium hydroxide solution.

  • After the reflux of methanesulfonyl chloride ceases, add a 50% (w/w) solution of calcium chloride and stir for 10 minutes to precipitate calcium sulfate and calcium bisulfite.

  • Filter the solution to obtain a clear sulfonation liquid.

  • Concentrate the filtrate under reduced pressure until white crystals appear.

  • Cool the mixture and add anhydrous ethanol to precipitate sodium chloride.

  • Filter to remove the sodium chloride and evaporate the solvent from the filtrate to obtain the crude sodium this compound.

  • The crude product can be further purified by recrystallization.

Synthesis of Bis(triflyl)methane

This protocol outlines a method for the synthesis of bis[(trifluoromethyl)sulfonyl]methane.

Materials:

  • Sodium trifluorothis compound

  • Methylmagnesium bromide

  • Tetrabutylammonium iodide

  • Propionitrile (or other suitable organic solvent)

  • Diethyl ether

  • tert-Butyllithium

  • Trifluoromethanesulfonic anhydride

  • Inert gas (e.g., Argon or Nitrogen)

  • Reactor with heating, cooling, and stirring capabilities

Procedure:

  • Under an inert atmosphere, add 0.1 mol of sodium trifluorothis compound, 0.17 mol of methylmagnesium bromide, and 0.017 mol of tetrabutylammonium iodide to 600 mL of propionitrile.

  • Heat the mixture under reflux with stirring for 10 hours.

  • Cool the reaction mixture to room temperature and filter.

  • To the filtrate, add diethyl ether.

  • Cool the solution to -25 °C and add 0.23 mol of tert-butyllithium followed by 0.12 mol of trifluoromethanesulfonic anhydride.

  • Stir the mixture for 25 minutes at -25 °C, then allow it to warm to 35 °C and stir for another 25 minutes.

  • The reaction mixture is then washed, dried, filtered, and concentrated to yield bis[(trifluoromethyl)sulfonyl]methane.

Comparative Application: Friedel-Crafts Acylation

This protocol provides a general procedure for a Friedel-Crafts acylation reaction where a superacid catalyst like bis(triflyl)methane could be employed and compared against other catalysts.[4]

Materials:

  • Aromatic substrate (e.g., Anisole)

  • Acylating agent (e.g., Acetic anhydride or Acetyl chloride)

  • Catalyst (e.g., Bis(triflyl)methane, AlCl₃, or a solid acid catalyst)

  • Solvent (e.g., Dichloromethane or nitromethane)

  • Ice bath

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Set up a reaction flask with a stirrer and a dropping funnel under an inert atmosphere.

  • Dissolve the aromatic substrate in the chosen solvent and cool the mixture in an ice bath.

  • Add the catalyst to the cooled solution.

  • Slowly add the acylating agent to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using TLC or GC.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • The yield and purity of the product can be determined by standard analytical techniques and compared across different catalysts.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound and bis(triflyl)methane.

Radical_Chain_Reaction cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_1 Radical_1 Initiator->Radical_1 Heat/Light This compound This compound Radical_1->this compound Oxidation Non-radical_product Non-radical_product Radical_1->Non-radical_product + Radical_1 Methanesulfonyl_Radical Methanesulfonyl_Radical This compound->Methanesulfonyl_Radical Alkene Alkene Methanesulfonyl_Radical->Alkene Addition Dimer Dimer Methanesulfonyl_Radical->Dimer + Methanesulfonyl_Radical Adduct_Radical Adduct_Radical Alkene->Adduct_Radical Adduct_Radical->Radical_1 Regeneration Product Product Adduct_Radical->Product + H-donor

A simplified radical chain reaction involving the methanesulfonyl radical.

Friedel_Crafts_Acylation Acyl_Halide Acyl_Halide Acylium_Ion Acylium_Ion Acyl_Halide->Acylium_Ion + Bis(triflyl)methane (Catalyst) Bis(triflyl)methane Bis(triflyl)methane Sigma_Complex Sigma_Complex Acylium_Ion->Sigma_Complex + Aromatic_Ring Aromatic_Ring Aromatic_Ring Product_Ketone Product_Ketone Sigma_Complex->Product_Ketone - H+ Product_Ketone->Bis(triflyl)methane Regenerates Catalyst Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Dissolve Substrate Dissolve Substrate Cool to 0°C Cool to 0°C Dissolve Substrate->Cool to 0°C Add Catalyst Add Catalyst Cool to 0°C->Add Catalyst Add Acylating Agent Add Acylating Agent Add Catalyst->Add Acylating Agent Stir at RT Stir at RT Add Acylating Agent->Stir at RT Monitor Progress (TLC/GC) Monitor Progress (TLC/GC) Stir at RT->Monitor Progress (TLC/GC) Quench with Ice/Water Quench with Ice/Water Monitor Progress (TLC/GC)->Quench with Ice/Water Extract Product Extract Product Quench with Ice/Water->Extract Product Dry & Concentrate Dry & Concentrate Extract Product->Dry & Concentrate Analyze Yield & Purity Analyze Yield & Purity Dry & Concentrate->Analyze Yield & Purity

References

Confirming Product Structure from Methanesulfinate Reactions via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise structure of reaction products is a critical step in chemical synthesis and drug discovery. When working with methanesulfinate reactions, which are pivotal in the formation of sulfonamides and other sulfur-containing compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for structural confirmation. This guide provides an objective comparison of NMR spectroscopy with other analytical techniques, supported by experimental data, to aid in the verification of product structures arising from this compound reactions.

Performance Comparison: NMR vs. Alternative Techniques

The confirmation of a product's molecular structure can be approached through various analytical methods. While NMR is often the primary choice for comprehensive structural analysis in solution, other techniques such as Mass Spectrometry (MS) and X-ray Crystallography provide complementary and sometimes essential information. The choice of technique depends on the specific information required, the nature of the sample, and the stage of the research.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atomic connectivity, stereochemistry, and dynamic information in solution.[1]Molecular weight and elemental composition; fragmentation patterns provide structural clues.Precise 3D atomic arrangement in the solid state, including bond lengths and angles.[1]
Sample Requirements Soluble sample (5-25 mg for ¹H, 50-100 mg for ¹³C).[2]Very small sample amount (nanograms to micrograms), can be in solution or solid.High-quality single crystal.
State of Sample SolutionGas phase (after ionization)Solid (crystalline)
Strengths - Non-destructive- Provides unambiguous connectivity information- Can study dynamic processes- High sensitivity- Provides accurate molecular weight- Can be coupled with chromatography (LC-MS, GC-MS)- Provides absolute structure- Unambiguous determination of stereochemistry
Limitations - Lower sensitivity compared to MS- Can be complex for large molecules or mixtures- Requires deuterated solvents- Fragmentation can be complex to interpret- Does not provide stereochemical information directly- Crystal growth can be a significant bottleneck- Structure may not represent the solution-state conformation

Experimental Data: NMR Characterization of a Methanesulfonamide

To illustrate the utility of NMR in confirming the products of this compound reactions, consider the synthesis of N-substituted methanesulfonamides. The reaction of sodium this compound with an amine in the presence of an oxidizing agent yields the corresponding sulfonamide. The ¹H and ¹³C NMR spectra of these products provide definitive evidence of their structure. Below is a summary of typical NMR data for a series of N-(substituted phenyl)-methanesulfonamides.[3]

Compound (R in CH₃SO₂NHR)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Phenyl 3.01 (s, 3H, CH₃), 7.18-7.35 (m, 5H, Ar-H), 9.65 (s, 1H, NH)40.5 (CH₃), 121.0 (C-2, C-6), 125.0 (C-4), 129.5 (C-3, C-5), 137.8 (C-1)
4-Methylphenyl 2.32 (s, 3H, Ar-CH₃), 2.98 (s, 3H, SO₂CH₃), 7.15 (s, 4H, Ar-H), 9.52 (s, 1H, NH)20.8 (Ar-CH₃), 40.6 (SO₂CH₃), 121.2 (C-2, C-6), 130.0 (C-3, C-5), 134.8 (C-1), 135.2 (C-4)
4-Chlorophenyl 3.02 (s, 3H, CH₃), 7.25 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 9.82 (s, 1H, NH)40.7 (CH₃), 122.5 (C-2, C-6), 129.6 (C-3, C-5), 130.2 (C-4), 136.5 (C-1)
4-Nitrophenyl 3.15 (s, 3H, CH₃), 7.50 (d, 2H, Ar-H), 8.25 (d, 2H, Ar-H), 10.35 (s, 1H, NH)40.9 (CH₃), 119.8 (C-2, C-6), 125.5 (C-3, C-5), 143.8 (C-4), 144.5 (C-1)

Data adapted from a study on N-(substituted phenyl)-methanesulphonamides. Chemical shifts are illustrative and may vary slightly based on solvent and concentration.[3]

Experimental Protocols

General Procedure for Synthesis of N-Phenylmethanesulfonamide

A mixture of sodium this compound (1.0 eq), aniline (1.2 eq), and an oxidizing agent such as N-bromosuccinimide (NBS) (1.1 eq) is stirred in a suitable solvent like acetonitrile at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Weigh 5-10 mg of the purified product for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied. If solids persist, filter the solution into the NMR tube.

  • NMR Acquisition:

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4] The number of scans can range from 8 to 64, depending on the sample concentration.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[5] A pulse angle of 30-45° is commonly used.[4]

    • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations are highly recommended.[5] HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range ¹H-¹³C connectivities.

  • Data Processing and Analysis: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). The integration of the ¹H NMR signals provides the relative ratio of different types of protons, while the coupling patterns (multiplicity) reveal information about neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.

Visualization of the Workflow

The following diagram illustrates the general workflow for confirming a product structure from a this compound reaction using NMR spectroscopy.

G cluster_reaction Synthesis cluster_purification Purification cluster_nmr NMR Analysis cluster_alternative Alternative/Complementary Analysis This compound This compound Reaction Reaction This compound->Reaction Reagents Other Reagents (e.g., Amine, Oxidant) Reagents->Reaction Product Crude Product Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification PureProduct Pure Product Purification->PureProduct SamplePrep NMR Sample Preparation PureProduct->SamplePrep MS Mass Spectrometry PureProduct->MS Xray X-ray Crystallography PureProduct->Xray NMR_Acquisition 1D & 2D NMR Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing & Analysis NMR_Acquisition->DataProcessing StructureConfirmation Structure Confirmation DataProcessing->StructureConfirmation MS->StructureConfirmation Xray->StructureConfirmation

Caption: Workflow for product structure confirmation.

References

Assessing the Reproducibility of Published Methanesulfinate Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key intermediates such as methanesulfinates is a critical step. The reproducibility of published protocols is paramount for efficient and reliable research and development. This guide provides an objective comparison of various published methods for the synthesis of methanesulfinates, with a focus on sodium methanesulfinate, a common and versatile reagent. Experimental data is summarized, and detailed methodologies are provided to aid in the assessment of each protocol's suitability for specific laboratory and developmental needs.

Comparative Analysis of this compound Synthesis Protocols

The synthesis of sodium this compound can be approached through several distinct chemical pathways. The choice of method often depends on factors such as the availability and cost of starting materials, desired purity, scalability, and reaction conditions. Below is a summary of key quantitative data from various published protocols to facilitate a direct comparison of their performance.

Parameter Protocol 1: From Methanesulfonyl Chloride & Sodium Metabisulfite Protocol 2: From Methanesulfonyl Chloride & Hydrazine Hydrate/Sodium Carbonate Protocol 3: From Dimethyl Sulfoxide (DMSO) & Oxalyl Chloride (for S-Methyl Methanethiosulfonate)
Primary Starting Material Methanesulfonyl chlorideMethanesulfonyl chlorideDimethyl sulfoxide (DMSO)
Reducing/Sulfinating Agent Sodium metabisulfiteHydrazine hydrate, Sodium carbonateOxalyl chloride (initiator)
Solvent WaterWaterAcetonitrile, Methylene chloride
Reaction Temperature 60-65°C, then cooling30°C-15°C to 25°C
Reaction Time Not explicitly stated, but involves slow addition and monitoring2 hours~50 minutes for addition and initial reaction
Reported Yield Not explicitly quantified in the provided text90.5%12.9% (of S-Methyl Methanethiosulfonate)
Key Reagents Sodium hydroxide-Methanol, Sodium hydroxide
Purification Method Filtration, concentration, recrystallization from ethanolFiltrationExtraction, vacuum distillation

Experimental Protocols

Protocol 1: Synthesis of Sodium this compound from Methanesulfonyl Chloride and Sodium Metabisulfite

This method utilizes the reaction of methanesulfonyl chloride with sodium metabisulfite in an aqueous solution.[1]

Experimental Procedure:

  • In a four-necked flask equipped with a thermometer, stirrer, reflux condenser, and nitrogen protection, add 326g of a 35% (mass fraction) solution of sodium metabisulfite.

  • Under nitrogen protection, stir and heat the mixture to 60-65°C.

  • Slowly add 90.6g of methanesulfonyl chloride while maintaining a slight reflux.

  • Control the pH of the reaction mixture within the range of 8-9 using a sodium hydroxide solution.

  • The reaction is considered complete when there is no reflux of methanesulfonyl chloride.

  • Filter the solution to obtain a colorless and transparent sulfonation liquid.

  • Concentrate the sulfonation liquid under reduced pressure until white crystals appear.

  • Stop heating and cool the mixture.

  • Add an appropriate amount of anhydrous ethanol to precipitate and remove sodium chloride by filtration.

  • Heat the filtrate to evaporate the solvent and obtain the crude product as a white solid.

  • Further purify the crude product by recrystallization and drying to obtain the final sodium this compound product.[1]

Protocol 2: General Preparation of Substituted Sulfinates (Example with Benzenesulfonyl Chloride)

While the example uses benzenesulfonyl chloride, the general procedure is applicable for the synthesis of sodium this compound from methanesulfonyl chloride.[2]

Experimental Procedure:

  • To 300g of water, add 20.1g (0.402mol) of hydrazine hydrate.

  • Add 40.8g (0.385mol) of sodium carbonate and dissolve it at a temperature of 60°C.

  • Add the reaction mixture to a solution of methanesulfonyl chloride (molar equivalent to sodium carbonate).

  • Maintain the reaction at 30°C for 2 hours.

  • Cool and filter the synthetic solution to obtain the sodium salt of methanesulfinic acid.

Protocol 3: Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide (DMSO)

This protocol describes the synthesis of a related organosulfur compound, S-methyl methanethiosulfonate, which involves a this compound intermediate.[3]

Experimental Procedure:

  • Equip a 500 mL three-necked round-bottomed flask with a magnetic stir bar, a thermometer, and an addition funnel.

  • Charge the flask with DMSO (71.0 mL, 1.0 mol) and acetonitrile (140 mL) under an air atmosphere.

  • Cool the flask in a dry ice/acetone bath to below -15°C.

  • Add 30 mL of acetonitrile and then oxalyl chloride (17.1 mL, 0.2 mol) to the addition funnel.

  • Add the oxalyl chloride solution dropwise to the reaction mixture, maintaining the temperature below -10°C.

  • After the addition is complete (approx. 40 minutes), rinse the addition funnel with 30 mL of acetonitrile and add it to the reaction flask.

  • Continue stirring for an additional 10 minutes in the -20°C bath.

  • Remove the flask from the cold bath and warm it to 25°C.

  • Add methanol (24.3 mL, 0.6 mol).

  • Cool the reaction mixture to room temperature and filter to remove solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 100 mL of methylene chloride and transfer to a beaker.

  • Add 50 mL of brine and neutralize the acidic aqueous phase (pH ~1) with a 2.5 M NaOH solution.

  • Separate the organic phase and extract the aqueous phase with methylene chloride (3 x 50 mL).

  • Combine the organic phases, wash with brine (150 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield S-methyl methanethiosulfonate.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Protocol1_Workflow start_end start_end reagents reagents process process separation separation product product start Start add_reagents Add Sodium Metabisulfite Solution to Flask start->add_reagents heat Heat to 60-65°C add_reagents->heat add_msc Slowly Add Methanesulfonyl Chloride heat->add_msc control_ph Control pH (8-9) with NaOH add_msc->control_ph filter1 Filter Solution control_ph->filter1 concentrate Concentrate Under Reduced Pressure filter1->concentrate add_etoh Add Anhydrous Ethanol concentrate->add_etoh filter2 Filter to Remove NaCl add_etoh->filter2 evaporate Evaporate Solvent filter2->evaporate recrystallize Recrystallize and Dry evaporate->recrystallize end_product Sodium this compound recrystallize->end_product

Diagram 1: Workflow for Protocol 1.

Protocol2_Workflow start_end start_end reagents reagents process process separation separation product product start Start prepare_solution Prepare Aqueous Solution of Hydrazine Hydrate & Na2CO3 start->prepare_solution heat Heat to 60°C prepare_solution->heat add_msc Add Methanesulfonyl Chloride heat->add_msc react React at 30°C for 2 hours add_msc->react cool_filter Cool and Filter react->cool_filter end_product Sodium this compound cool_filter->end_product

Diagram 2: Workflow for Protocol 2.

Protocol3_Workflow start_end start_end reagents reagents process process separation separation product product start Start mix_reagents Mix DMSO and Acetonitrile start->mix_reagents cool Cool to < -15°C mix_reagents->cool add_oxalyl Add Oxalyl Chloride Solution Dropwise cool->add_oxalyl warm Warm to 25°C add_oxalyl->warm add_methanol Add Methanol warm->add_methanol filter1 Filter Solids add_methanol->filter1 concentrate Concentrate Filtrate filter1->concentrate dissolve_extract Dissolve in CH2Cl2, Neutralize with NaOH, and Extract concentrate->dissolve_extract dry_concentrate Dry and Concentrate Organic Phases dissolve_extract->dry_concentrate distill Vacuum Distillation dry_concentrate->distill end_product S-Methyl Methanethiosulfonate distill->end_product

Diagram 3: Workflow for Protocol 3.

References

Safety Operating Guide

Proper Disposal of Methanesulfinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of methanesulfinate and its salts is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper procedures is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step instructions for the handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound waste with appropriate safety measures. Sodium this compound is harmful if swallowed.[1]

Personal Protective Equipment (PPE): When handling this compound for disposal, all personnel must wear the following standard laboratory PPE:

  • Eye Protection: Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[2]

  • Hand Protection: Wear impermeable and chemical-resistant gloves.[3]

  • Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[2][3]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[3]

Handling and Storage of Waste:

  • Avoid contact with skin and eyes and do not breathe in dust.[3]

  • Store waste in a designated, dry, cool, and well-ventilated area.[3]

  • Keep waste containers tightly closed to prevent exposure to moisture and air, as the material can be hygroscopic.[4][5]

  • This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents; ensure waste is segregated from these materials.[3]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety information for Sodium this compound.

Hazard InformationPrecautionary Measures & Codes
GHS Pictogram
alt text
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Prevention P264: Wash hands and any exposed skin thoroughly after handling.[1][2][3] P270: Do not eat, drink or smoke when using this product.[1][2]
Response P301+P312 / P301+P317: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] P330: Rinse mouth.[1][2]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Step-by-Step Disposal Protocol

The recommended and mandatory procedure for the disposal of this compound is through a licensed professional waste disposal service.[6] On-site chemical neutralization is not recommended due to the potential for hazardous reactions and the need to comply with complex regulations. Burning of organosulfur compounds in the open is forbidden and requires special incinerators.[7]

Experimental Protocol Reference: The procedures outlined below are for the safe collection, segregation, and preparation of this compound waste for professional disposal. No experimental protocols for the chemical neutralization of this compound for drain disposal were found in the safety literature. The primary method is incineration at a licensed facility.[8]

Procedure for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Characterize the waste: Determine if it is unused/expired product, contaminated labware (e.g., gloves, wipes), or solutions containing this compound.

    • Segregate this compound waste from other chemical waste streams, particularly from incompatible materials like strong acids and oxidizers.[9]

  • Containment and Labeling:

    • Place all this compound waste into a suitable, dedicated, and clearly labeled waste container.[10] The container must be made of a compatible material and have a tightly fitting cap.[9]

    • Ensure the label clearly states "Hazardous Waste," "Sodium this compound," and includes the associated hazard warnings.[10] Deface any original product labels if reusing a container.[10][11]

  • Handling Spills:

    • In case of a spill, use dry clean-up methods.[5]

    • Sweep up the solid material and shovel it into a suitable container for disposal.[3]

    • Avoid creating dust.[3] If necessary, the material can be dampened with water before sweeping to prevent it from becoming airborne.[5]

  • Storage in Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[12]

    • This area must be secure and away from general lab traffic.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[10][11]

    • Do not attempt to transport hazardous waste yourself.[11]

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Methanesulfinate_Disposal_Workflow start_end start_end process process decision decision precaution precaution output output start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify 1. Identify & Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->identify spill Spill Occurs? identify->spill cleanup Dry Clean-up Procedure: Sweep into container. Avoid dust generation. spill->cleanup Yes segregate 2. Segregate Waste (Keep from acids, oxidizers) spill->segregate No cleanup->segregate contain 3. Contain & Label (Use compatible, sealed container. Label as 'Hazardous Waste') segregate->contain store 4. Store in Designated Satellite Accumulation Area contain->store contact 5. Contact EHS or Licensed Waste Contractor store->contact end End: Waste Collected by Professional Service contact->end

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.